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  • Product: 5-Aminomethyl-2-methyl-benzoic acid methyl ester
  • CAS: 1430839-93-2

Core Science & Biosynthesis

Foundational

The Bifunctional Scaffold: Chemical Profiling and Synthetic Utility of 5-Aminomethyl-2-methyl-benzoic Acid Methyl Ester

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Whitepaper & Application Guide Executive Summary In modern medicinal chemistry, the rapid assembly of comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. 5-Aminomethyl-2-methyl-benzoic acid methyl ester (CAS: 1430839-93-2), also known by its IUPAC name methyl 5-(aminomethyl)-2-methylbenzoate, is a highly specialized intermediate utilized in the synthesis of advanced therapeutics, including histone deacetylase (HDAC) inhibitors, kinase inhibitors, and antibacterial peptidomimetics [1, 3, 4].

This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic utility in drug discovery, and a self-validating synthetic protocol for its preparation and handling.

Physicochemical Profiling & Structural Analysis

The utility of 5-aminomethyl-2-methyl-benzoic acid methyl ester stems from its carefully balanced structural features. The molecule presents three distinct functional domains:

  • The Aminomethyl Group (-CH₂NH₂): Acts as a highly nucleophilic primary amine, ideal for forming amide, urea, or sulfonamide linkages. The methylene spacer provides conformational flexibility, allowing the appended pharmacophore to reach deeply into target binding pockets (e.g., the zinc-binding domain of HDAC enzymes) [3].

  • The Methyl Ester (-COOCH₃): Serves as an orthogonal reactive site. It acts as a protecting group during amine functionalization and can subsequently be saponified to a carboxylic acid for further peptide coupling.

  • The Ortho-Methyl Group (-CH₃): This is not merely a passive substituent. The steric bulk of the methyl group ortho to the ester restricts the rotational freedom of the carboxylate/amide bond in the final drug molecule. This conformational locking reduces entropic penalties upon target binding, a critical strategy in structure-activity relationship (SAR) optimization.

Quantitative Data Summary

The following table summarizes the core physicochemical and identification metrics for the compound [1, 2]:

ParameterSpecification
IUPAC Name Methyl 5-(aminomethyl)-2-methylbenzoate
CAS Registry Number 1430839-93-2
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
MDL Number MFCD20278254
Reactivity Profile Bifunctional (Nucleophilic amine / Electrophilic ester)
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3

Mechanistic Application in Drug Discovery

In drug development, this compound is rarely the final active pharmaceutical ingredient (API). Instead, it is a "linchpin" intermediate. By exploiting the orthogonal reactivity of the amine and the ester, chemists can perform sequential, highly controlled couplings.

For example, in the synthesis of heterocyclic HDAC inhibitors or antibacterial oligopeptides, the primary amine is first reacted with an electrophile (such as an acid chloride or isocyanate). Once the amine is capped, the methyl ester is hydrolyzed using aqueous lithium hydroxide (LiOH) to reveal a carboxylic acid, which is then coupled to another amine using standard reagents like EDCI and HOBt [3, 4].

FunctionalUtility Core CAS 1430839-93-2 Bifunctional Scaffold Amine Aminomethyl Group (-CH2NH2) Core->Amine Primary Amine Reactivity Ester Methyl Ester Group (-COOCH3) Core->Ester Saponification / Aminolysis Drug1 Amide/Urea Linkers (Kinase/HDAC Inhibitors) Amine->Drug1 Electrophile Coupling Drug2 Carboxylic Acid / Amide (Peptidomimetics) Ester->Drug2 Deprotection & Coupling

Caption: Orthogonal reactivity pathways of CAS 1430839-93-2 in drug discovery workflows.

Synthetic Methodology & Workflow

Causality in Route Selection

The direct amination of benzyl halides (e.g., reacting methyl 5-(bromomethyl)-2-methylbenzoate with ammonia) often leads to over-alkylation, producing undesirable secondary and tertiary amines. To ensure absolute primary amine selectivity, the preferred industrial and laboratory route involves the catalytic reduction of a nitrile precursor —specifically, methyl 5-cyano-2-methylbenzoate [3, 4].

When reducing nitriles, the intermediate imine can react with the newly formed primary amine to form a secondary amine byproduct. To suppress this, the reduction is typically carried out using Raney Nickel or Palladium on Carbon (Pd/C) in the presence of an acidic or ammonia-saturated methanolic solvent.

Self-Validating Protocol: Catalytic Hydrogenation of Methyl 5-cyano-2-methylbenzoate

This protocol describes the high-yield conversion of the cyano precursor to the target aminomethyl ester.

Reagents & Materials:

  • Methyl 5-cyano-2-methylbenzoate (Starting Material)

  • 10% Pd/C or Raney Nickel (Catalyst)

  • Anhydrous Methanol (Solvent)

  • Ammonia gas or Methanolic HCl (Additive to suppress secondary amine formation)

  • Hydrogen gas (H₂)

Step-by-Step Procedure:

  • Substrate Solvation: Dissolve 1.0 equivalent of methyl 5-cyano-2-methylbenzoate in anhydrous methanol (approx. 10 mL per gram of substrate) within a high-pressure hydrogenation reactor.

  • Additive Introduction: Crucial Step. Add either a catalytic amount of methanolic HCl or saturate the solution with ammonia. Causality: This shifts the equilibrium away from secondary amine formation by either protonating the primary amine immediately upon formation (HCl) or outcompeting the primary amine for the intermediate imine (Ammonia).

  • Catalyst Loading: Carefully add 10% Pd/C (10% w/w relative to substrate) under an inert argon atmosphere to prevent auto-ignition of the catalyst.

  • Hydrogenation: Purge the vessel with nitrogen three times, followed by hydrogen three times. Pressurize the vessel to 40–50 psi with H₂. Agitate vigorously at 25°C–40°C until hydrogen uptake ceases (typically 4 to 12 hours).

  • Filtration & Workup: Vent the hydrogen safely. Filter the reaction mixture through a pad of Celite to remove the transition metal catalyst. Safety Check: Do not allow the Celite pad to run dry, as Pd/C can ignite in the presence of air and methanol vapors.

  • Isolation: Concentrate the filtrate under reduced pressure. If HCl was used, the product is isolated as the stable hydrochloride salt. Triturate with diethyl ether to yield a high-purity crystalline solid.

SynthesisWorkflow A 5-Cyano-2-methylbenzoic Acid (Starting Material) B Methyl 5-cyano-2-methylbenzoate (Esterification) A->B MeOH, H2SO4, Reflux C Catalytic Hydrogenation (Raney Ni / Pd-C, H2) B->C H2, MeOH/NH3, 40 psi D 5-Aminomethyl-2-methyl-benzoic acid methyl ester (Target: CAS 1430839-93-2) C->D Filtration & Concentration

Caption: Stepwise synthetic workflow from cyano-benzoic acid to the target aminomethyl ester.

Handling, Stability, and Safety Protocols

As a reactive primary amine, 5-aminomethyl-2-methyl-benzoic acid methyl ester requires specific handling protocols to maintain chemical integrity and ensure operator safety [1].

  • GHS Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Stability & Storage: The compound is stable under recommended temperatures but is susceptible to degradation via oxidation or unintended amidation if exposed to moisture and heat. It must be stored in a tightly sealed container under an inert gas (Argon or Nitrogen) at 2–8°C.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides during storage, as these will trigger premature, uncontrolled reactions with the aminomethyl group.

  • PPE Requirements: Standard laboratory PPE is mandatory, including nitrile gloves, safety goggles, and handling within a certified chemical fume hood to mitigate inhalation risks associated with dust or aerosolized particles [1].

References

  • World Intellectual Property Organization (WIPO). "Oxadiazole derivatives useful as HDAC inhibitors (WO2017014321A1)." Google Patents.
  • Leibniz Universität Hannover. "Synthesis of an antibacterial oligopeptide library." Repository of Leibniz Universität Hannover. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 5-amino-2-methylbenzoate

Introduction: Clarifying the Structure and Significance This technical guide focuses on the determination of the molecular weight and exact mass of Methyl 5-amino-2-methylbenzoate (CAS No. 18595-12-5).[1][2] It is crucia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Clarifying the Structure and Significance

This technical guide focuses on the determination of the molecular weight and exact mass of Methyl 5-amino-2-methylbenzoate (CAS No. 18595-12-5).[1][2] It is crucial to distinguish this compound from its isomer, 5-aminomethyl-2-methyl-benzoic acid methyl ester, as the position of the amino group significantly impacts its chemical properties and biological activity. Methyl 5-amino-2-methylbenzoate is a versatile intermediate in the synthesis of various pharmaceuticals and other organic compounds.[2] Its utility in medicinal chemistry is highlighted by its role as a building block for developing novel therapeutic agents.[1] For instance, it has been identified as an important intermediate in the synthesis of potent inhibitors of B-Raf, a protein implicated in cell proliferation and cancer.[1]

This guide will provide a comprehensive overview of the fundamental physicochemical properties of Methyl 5-amino-2-methylbenzoate, followed by a detailed, field-proven protocol for the experimental determination of its molecular weight and exact mass using high-resolution mass spectrometry (HRMS). The causality behind each experimental step is explained to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology.

Physicochemical Properties of Methyl 5-amino-2-methylbenzoate

A thorough understanding of a compound's physicochemical properties is foundational to its application in research and development. The key identifiers and properties of Methyl 5-amino-2-methylbenzoate are summarized in the table below.

PropertyValueSource
Chemical Name Methyl 5-amino-2-methylbenzoateGuidechem[2]
CAS Number 18595-12-5CymitQuimica[1], Guidechem[2]
Molecular Formula C9H11NO2CymitQuimica[1], Guidechem[2]
Molecular Weight 165.19 g/mol PubChem[3], TCI[1]
Monoisotopic Mass 165.078978594 DaPubChem[3]
Appearance White to off-white crystalline solid or powderCymitQuimica[1], Guidechem[2]
Melting Point 39-40°CGuidechem[2]
Boiling Point 348.8°C at 760 mmHgGuidechem[2]
Solubility Soluble in organic solvents like ethanol and methanol; limited solubility in water.CymitQuimica[1]

Experimental Determination of Molecular Weight and Exact Mass by High-Resolution Mass Spectrometry

The accurate determination of molecular weight and, more importantly, the exact mass is critical for the unambiguous identification and characterization of a chemical compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy in the parts-per-million (ppm) range, which allows for the determination of the elemental composition.

Principle of the Experiment

This protocol describes the use of Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that allows for the ionization of the analyte directly from a solution into the gas phase with minimal fragmentation, preserving the molecular ion. The high-resolution mass analyzer then separates the ions based on their mass-to-charge ratio (m/z) with high precision, enabling the determination of the exact mass.

Experimental Protocol

1. Sample Preparation:

  • Rationale: Proper sample preparation is paramount to obtaining high-quality mass spectra. The concentration must be optimized to achieve a good signal-to-noise ratio without causing detector saturation or ion suppression. The choice of solvent is critical to ensure sample solubility and compatibility with the ESI source.

  • Procedure:

    • Accurately weigh approximately 1 mg of Methyl 5-amino-2-methylbenzoate.

    • Dissolve the sample in 1 mL of a high-purity (LC-MS grade) solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

    • From the stock solution, prepare a working solution with a final concentration of approximately 1-10 µg/mL by diluting with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte in positive ion mode.

2. Instrument Calibration:

  • Rationale: To ensure high mass accuracy, the mass spectrometer must be calibrated immediately before analysis using a well-characterized calibration standard. This corrects for any drift in the instrument's mass accuracy.

  • Procedure:

    • Prepare the instrument's calibration solution according to the manufacturer's recommendations.

    • Perform an external calibration across the desired mass range, ensuring that the calibration is successful and the mass accuracy is within the manufacturer's specifications (typically < 2 ppm).

3. Mass Spectrometric Analysis:

  • Rationale: The parameters of the mass spectrometer are optimized to achieve the best possible signal for the analyte of interest while minimizing in-source fragmentation.

  • Procedure:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode, as the amino group is readily protonated.

    • Set the instrument parameters as follows (instrument-specific optimization may be required):

      • Ionization Mode: ESI Positive

      • Capillary Voltage: 3.5 - 4.5 kV

      • Nebulizing Gas (N2) Pressure: 30 - 40 psi

      • Drying Gas (N2) Flow: 8 - 12 L/min

      • Drying Gas Temperature: 300 - 350 °C

      • Mass Range: m/z 50 - 500

      • Acquisition Rate: 1 spectrum/second

4. Data Analysis:

  • Rationale: The acquired data is processed to identify the peak corresponding to the protonated molecule [M+H]+ and determine its exact mass. This is then compared to the theoretical exact mass to confirm the elemental composition.

  • Procedure:

    • Process the acquired raw data using the instrument's software.

    • Identify the peak corresponding to the protonated molecule of Methyl 5-amino-2-methylbenzoate, [C9H11NO2+H]+.

    • Determine the experimental m/z value of this peak.

    • Calculate the theoretical exact mass of the protonated molecule:

      • C: 12.000000

      • H: 1.007825

      • N: 14.003074

      • O: 15.994915

      • Theoretical Exact Mass of [C9H11NO2+H]+ = (9 * 12.000000) + (12 * 1.007825) + (1 * 14.003074) + (2 * 15.994915) = 166.086253 Da

    • Compare the experimental m/z with the theoretical exact mass and calculate the mass error in ppm:

      • Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6

Self-Validating System

This protocol incorporates a self-validating system through the following checks:

  • Internal Standard (Optional but Recommended): A compound with a known exact mass that does not interfere with the analyte can be co-infused. The accuracy of the internal standard's measured mass provides real-time validation of the instrument's performance.

  • Isotopic Pattern Matching: The software should be used to compare the experimentally observed isotopic pattern of the [M+H]+ ion with the theoretically predicted pattern for C9H12NO2. A high degree of correlation provides further confidence in the elemental composition assignment.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for the determination of the exact mass of Methyl 5-amino-2-methylbenzoate.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Validation weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute calibrate Instrument Calibration dilute->calibrate infuse Direct Infusion (ESI+) calibrate->infuse acquire Data Acquisition (HRMS) infuse->acquire process Process Raw Data acquire->process identify Identify [M+H]+ Peak process->identify compare Compare Experimental vs. Theoretical Mass identify->compare validate Isotopic Pattern Matching compare->validate

Caption: Workflow for HRMS analysis of Methyl 5-amino-2-methylbenzoate.

Conclusion

This guide has provided a detailed overview of the key physicochemical properties of Methyl 5-amino-2-methylbenzoate and a robust, step-by-step protocol for the accurate determination of its molecular weight and exact mass using high-resolution mass spectrometry. By understanding the rationale behind each step and incorporating self-validating checks, researchers can confidently and reproducibly characterize this important chemical intermediate, ensuring the integrity and quality of their scientific endeavors.

References

  • PubChem. Methyl 2-Amino-5-methylbenzoate | C9H11NO2 | CID 1201104. [Link]

  • PubChem. Benzoic acid, 2-amino-6-methyl-, methyl ester | C9H11NO2 | CID 583916. [Link]

Sources

Foundational

solubility profile of 5-Aminomethyl-2-methyl-benzoic acid methyl ester in polar organic solvents

An In-Depth Technical Guide to the Solubility Profile of 5-Aminomethyl-2-methyl-benzoic acid methyl ester in Polar Organic Solvents Executive Summary The solubility of an active pharmaceutical ingredient (API) or its int...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Aminomethyl-2-methyl-benzoic acid methyl ester in Polar Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of 5-Aminomethyl-2-methyl-benzoic acid methyl ester (CAS No. 18595-12-5), a key intermediate with potential applications in medicinal chemistry, notably as a building block for B-Raf protein inhibitors.[1] As Senior Application Scientists, our goal is to move beyond mere data reporting and provide a deep, mechanistic understanding of the factors controlling this compound's solubility. This document details the theoretical principles of solubility, presents robust, field-proven experimental protocols for its determination, interprets the expected solubility profile in key polar organic solvents, and discusses the practical implications for researchers and drug development professionals.

Theoretical Framework for Solubility

A molecule's solubility is not an arbitrary value but a direct consequence of its structure and the intermolecular forces it can establish with a given solvent. A thorough analysis of the solute and solvent properties is paramount to predicting and understanding solubility behavior.

Molecular Structure and Physicochemical Drivers

The structure of 5-Aminomethyl-2-methyl-benzoic acid methyl ester is characterized by several functional groups that dictate its solubility profile:

  • Primary Aromatic Amine (-NH₂): This group is a strong polar center. The two hydrogen atoms can act as hydrogen bond donors, while the nitrogen's lone pair of electrons serves as a hydrogen bond acceptor.[2][3] This makes the amine group highly interactive with polar protic solvents.

  • Methyl Ester (-COOCH₃): The two oxygen atoms in the ester group are effective hydrogen bond acceptors, capable of interacting with protic solvents.[4] While it lacks a donor proton, its polarity contributes significantly to interactions with polar solvents.

  • Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, which tends to limit solubility in highly polar aqueous systems.[1]

  • Methyl Groups (-CH₃): The two methyl groups (on the ring and the ester) are nonpolar and contribute to the molecule's overall lipophilicity.

Key physicochemical parameters for this compound (CAS: 18595-12-5) include:

  • Molecular Formula: C₉H₁₁NO₂[5]

  • Melting Point: 39-40°C[5] (A relatively low melting point suggests that the crystal lattice energy is not excessively high, which can be favorable for dissolution.)

  • LogP: 1.945[5] (This value indicates a moderate degree of lipophilicity.)

The Principle of Solvent-Solute Interactions

The adage "like dissolves like" is a foundational principle in solubility science, emphasizing that substances with similar intermolecular forces are more likely to be miscible.[6] The dissolution process can be understood as an energetic balance: the energy required to break solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions. For 5-Aminomethyl-2-methyl-benzoic acid methyl ester in polar organic solvents, the dominant interactions are:

  • Hydrogen Bonding: In polar protic solvents like methanol or ethanol, the solvent can donate hydrogen bonds to the ester's oxygens and the amine's nitrogen, and accept hydrogen bonds from the amine's N-H protons. This is the most powerful interaction driving solubility in these solvents.[7]

  • Dipole-Dipole Interactions: In polar aprotic solvents (e.g., acetone, DMSO), which lack O-H or N-H bonds, hydrogen bond donation from the solvent is not possible. However, their strong dipole moments can interact favorably with the polar amine and ester groups of the solute.[2]

cluster_solute 5-Aminomethyl-2-methyl-benzoic acid methyl ester cluster_solvent Polar Protic Solvent (e.g., Methanol) Solute C₉H₁₁NO₂ Amine Amine (-NH₂) H-Bond Donor/Acceptor Solute->Amine Ester Ester (-COOCH₃) H-Bond Acceptor Solute->Ester Aromatic Aromatic Ring (Hydrophobic) Solute->Aromatic Hydroxyl Hydroxyl (-OH) H-Bond Donor/Acceptor Amine->Hydroxyl H-Bonding Ester->Hydroxyl H-Bonding Solvent CH₃OH Solvent->Hydroxyl

Caption: Key hydrogen bonding interactions between the solute and a polar protic solvent.

Differentiating Critical Solubility Concepts

In pharmaceutical research, not all solubility measurements are equivalent. The distinction between thermodynamic and kinetic solubility is crucial for making informed decisions during drug discovery and development.[8][9]

  • Thermodynamic Solubility: This is the true, equilibrium concentration of a solute in a solvent at a specific temperature and pressure.[9] It is achieved when the solution is saturated and in equilibrium with an excess of the solid compound. This value is critical for formulation and preclinical development.[10][11]

  • Kinetic Solubility: This is typically a high-throughput measurement where a compound is first dissolved in a concentrated organic stock solution (e.g., DMSO) and then diluted into the target solvent.[12][13] Precipitation is measured after a short incubation. This method often yields a supersaturated solution, resulting in a higher apparent solubility value than the thermodynamic one.[14] It is primarily used for rapid screening of large compound libraries in early discovery.[10][11]

Caption: Conceptual pathways for determining thermodynamic vs. kinetic solubility.

Standardized Protocol: The Shake-Flask Method

To ensure the generation of reliable and reproducible thermodynamic solubility data, the shake-flask method is the universally accepted gold standard.[15] The protocol described below is a self-validating system designed to confirm that equilibrium has been reached.

Detailed Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 5-Aminomethyl-2-methyl-benzoic acid methyl ester to a series of glass vials (e.g., 5-10 mg to 2 mL of solvent). The key is to ensure undissolved solid remains visible throughout the experiment.[15]

  • Solvent Addition: Add a precise volume of the desired polar organic solvent (e.g., Methanol, Ethanol, Acetonitrile, DMSO) to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the samples for an extended period.[16]

    • Causality: Continuous agitation is necessary to maximize the surface area of the solid and facilitate the dissolution process. A long incubation time (typically 24 to 72 hours) is critical to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[11][15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully collect a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.[12]

  • Dilution & Analysis: Accurately dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]

  • Validation of Equilibrium: To confirm that equilibrium was reached, compare the measured concentrations from samples taken at different time points (e.g., 24h and 48h). If the concentrations are consistent, equilibrium has been achieved.

G start Start prep 1. Add Excess Solid to Vial start->prep solvent 2. Add Precise Volume of Solvent prep->solvent agitate 3. Agitate at Constant Temp (24-72 hours) solvent->agitate settle 4. Settle & Filter Supernatant agitate->settle analyze 5. Dilute & Quantify via HPLC settle->analyze validate 6. Compare Time Points (e.g., 24h vs 48h) analyze->validate end End: Thermodynamic Solubility Value validate->end

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Expected Solubility Profile and Interpretation

While specific experimental values for 5-Aminomethyl-2-methyl-benzoic acid methyl ester are not widely published, a qualitative profile can be reliably predicted based on its structure and established chemical principles. The compound is reported to be soluble in ethanol and methanol.[1]

Illustrative Quantitative Solubility Data

The following table presents an illustrative but chemically plausible solubility profile for the compound in common polar organic solvents. These values are intended to demonstrate expected trends.

SolventTypeDielectric Constant (Polarity)Expected Solubility (mg/mL)Rationale for Solubility
Methanol Polar Protic32.7> 100Excellent H-bond donor and acceptor capabilities interact strongly with both the amine and ester groups.[7]
Ethanol Polar Protic24.5> 100Similar to methanol, provides strong H-bonding interactions, promoting high solubility.[1][17]
DMSO Polar Aprotic46.750 - 100High polarity and ability to accept H-bonds from the amine group lead to good solubility.
Acetone Polar Aprotic20.720 - 50Moderate polarity allows for dipole-dipole interactions, but lack of H-bond donation limits solubility compared to alcohols.
Acetonitrile Polar Aprotic37.510 - 30Polar, but a weaker H-bond acceptor than DMSO or acetone, resulting in lower solubility.
Interpretation of Profile

The expected trend clearly follows the principles of intermolecular interactions. The highest solubility is predicted in polar protic solvents (methanol, ethanol) due to their dual ability to donate and accept hydrogen bonds, creating a robust solvation shell around the molecule.

In polar aprotic solvents , solubility is still significant but generally lower. While these solvents have strong dipoles, their inability to donate hydrogen bonds means they can only interact with one half of the amine group's potential H-bonding sites (the N-H protons are not solvated by H-bonding). This less complete network of interactions results in moderately lower, yet still useful, solubility.[18]

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

  • Brittain, H. G. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate.

  • Bevan, C. D., & Lloyd, R. S. (2012). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. PubMed.

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • CymitQuimica. (n.d.). CAS 18595-12-5: 5-AMINO-2-METHYL-BENZOIC ACID METHYL ESTER.

  • Guidechem. (n.d.). 5-amino-2-methyl-benzoic acid methyl ester 18595-12-5.

  • Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.

  • RMIT University. (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. RMIT Open Press.

  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

  • LibreTexts Chemistry. (2023). Advanced Properties of Amines.

  • NPTEL. (n.d.). Amines.

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

  • Mervin, L. H., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC.

  • LibreTexts Chemistry. (2024). 24.2: Structure and Properties of Amines.

  • Barp, L., et al. (2024). A novel approach based on supervised machine-learning is proposed to predict the solubility of drugs and drug- like molecules in mixtures of organic solvents. Unipd.

  • Dach, E., et al. (2025). Probing polarity structure–function relationships in amine–water mixtures. RSC Publishing.

  • Fu, J. K., & Luthy, R. G. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. ASCE Library.

  • ChemicalBook. (2026). 5-AMINO-2-METHYL-BENZOIC ACID METHYL ESTER | 18595-12-5.

  • LibreTexts Chemistry. (2023). Properties of Esters.

  • Chem-Impex. (n.d.). 5-Amino-2-methoxy-benzoic acid methyl ester.

  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

  • Walter, A. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. MDPI.

  • Rist, M., et al. (2022). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. ACS Publications.

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Exploratory

A Comprehensive Technical Guide to the Safe Handling of 5-Aminomethyl-2-methyl-benzoic acid methyl ester

This document provides an in-depth technical guide on the safety protocols and handling guidelines for 5-Aminomethyl-2-methyl-benzoic acid methyl ester. It is intended for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth technical guide on the safety protocols and handling guidelines for 5-Aminomethyl-2-methyl-benzoic acid methyl ester. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from authoritative safety data sheets and established laboratory best practices to ensure a comprehensive understanding of the associated risks and the implementation of effective control measures.

Section 1: Compound Identification and Hazard Profile

5-Aminomethyl-2-methyl-benzoic acid methyl ester is a research and development chemical.[1] Understanding its specific hazard profile is the foundational step in ensuring laboratory safety. While comprehensive toxicological data is not widely published, the available Safety Data Sheet (SDS) provides critical GHS classification information that must be strictly followed.

Table 1: Compound Identification

Identifier Value
Product Name 5-Aminomethyl-2-methyl-benzoic acid methyl ester
IUPAC Name methyl 5-(aminomethyl)-2-methylbenzoate[1]
CAS Number Not explicitly listed in provided search results; supplier-specific.

| Catalog Number | 3424EF (AK Scientific, Inc.)[1] |

Globally Harmonized System (GHS) Classification

The compound is classified as hazardous under the GHS framework. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1]

Table 2: GHS Hazard Summary | Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | :--- | | Skin Irritation | 2 | alt text | Warning | H315: Causes skin irritation.[1] | | Eye Irritation | 2A | alt text | Warning | H319: Causes serious eye irritation.[1] | | Specific Target Organ Toxicity (Single Exposure) | 3 | alt text | Warning | H335: May cause respiratory irritation.[1] |

Expert Insight: The H335 classification (respiratory irritation) is particularly critical. It mandates that all handling of the solid compound, especially weighing and transferring where dust can be generated, must be performed within a certified chemical fume hood or other ventilated enclosure.

Section 2: Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential.

Engineering Controls

Engineering controls are the primary line of defense as they are designed to remove the hazard at the source.

  • Ventilation: All procedures that may generate dust or vapors must be conducted in a well-ventilated area, preferably a chemical fume hood.[1] This directly mitigates the risk of respiratory irritation (H335).

  • Safety Equipment: Facilities must be equipped with an operational eyewash fountain and a safety shower that are readily accessible from the handling area.[1] This is a non-negotiable control measure for a compound classified as a skin and serious eye irritant.

Personal Protective Equipment (PPE)

PPE is used to protect the individual from exposure when engineering controls cannot eliminate the risk entirely.

Table 3: Required Personal Protective Equipment

Protection Type Specification Rationale and Associated Precautionary Statement
Eye/Face Safety goggles or a face shield (EN 166 compliant).[2] Protects against splashes and airborne particles causing serious eye irritation (H319).
Hand Chemical-resistant gloves (e.g., Nitrile). Prevents skin contact that leads to irritation (H315). Gloves must be inspected before use.
Body Laboratory coat. Protects skin and personal clothing from contamination.

| Respiratory | Not required for small-scale use within a fume hood. | For large quantities or in case of ventilation failure, a NIOSH/MSHA approved respirator may be necessary.[2][3] |

Trustworthiness Principle: The selection of PPE is not arbitrary. It is a direct response to the specific hazards identified in Section 1. Wearing these items, as mandated by the P280 precautionary statement ("Wear protective gloves/protective clothing/eye protection/face protection"), is a self-validating system of protection.[1]

Section 3: Standard Operating Protocol for Safe Handling

This section details a step-by-step methodology for the safe handling of 5-Aminomethyl-2-methyl-benzoic acid methyl ester, from receipt to disposal.

Pre-Handling and Workspace Preparation
  • Verify Chemical Identity: Upon receipt, cross-reference the container label with the order details and the SDS.

  • Designate a Work Area: All handling must occur within a designated area, such as a chemical fume hood.

  • Test Safety Equipment: Before starting work, confirm the functionality of the fume hood, eyewash station, and safety shower.

  • Don PPE: Put on all required PPE as specified in Table 3.

Handling and Experimental Use
  • Weighing:

    • Perform all weighing operations on a tared weigh paper or in a suitable container inside the fume hood to contain any dust.

    • Causality: This step is critical to prevent the generation of airborne dust, directly addressing the P261 ("Avoid breathing dust...") and H335 ("May cause respiratory irritation") warnings.[1]

  • Transfer and Dissolution:

    • Use a spatula to carefully transfer the solid.

    • When adding solvents, do so slowly to avoid splashing.

  • Post-Reaction:

    • Keep containers tightly closed when not in use to prevent the release of any potential vapors and to protect the compound from atmospheric moisture.[1]

Decontamination and Waste Disposal
  • Clean-up: Wipe down the work surface in the fume hood with an appropriate solvent. Clean all glassware thoroughly.

  • Waste Segregation: Place any material contaminated with the compound (e.g., weigh papers, gloves, excess reagent) into a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: All chemical waste must be disposed of by consulting local, state, and federal regulations.[1] Do not allow the product to enter drains or soil.[1]

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is crucial.

Table 4: First-Aid Measures

Exposure Route Action
Inhalation Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1] (P304+P340)
Skin Contact Immediately flush the affected skin with large amounts of running water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Seek medical advice if irritation occurs or persists.[1] (P302+P352, P332+P313)
Eye Contact Immediately flush eyes with copious amounts of running water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] (P305+P351+P338, P337+P313)

| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[1][4][5] |

Accidental Release Measures

For a small spill, prevent further leakage if it is safe to do so. With appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable container for disposal.[1]

Section 5: Visualized Workflow and Storage

The following diagram illustrates the complete, safe lifecycle for handling this compound in a research environment.

Safe_Handling_Workflow cluster_prep Preparation & Storage cluster_handling Handling Protocol cluster_cleanup Post-Handling & Disposal A 1. Receipt & SDS Review B 2. Store in Tightly-Closed Container in a Cool, Dry, Well-Ventilated Area (P403+P233) A->B C 3. Pre-Work Risk Assessment B->C D 4. Don Full PPE (Gloves, Goggles, Coat) (P280) C->D E 5. Work in Fume Hood D->E F 6. Handle Solid Carefully (Avoid Dust - P261) E->F G 7. Decontaminate Workspace & Equipment F->G H 8. Segregate Chemical Waste G->H I 9. Dispose via Approved Waste Stream H->I

Caption: End-to-end safe handling workflow for 5-Aminomethyl-2-methyl-benzoic acid methyl ester.

Storage Conditions

Store the compound in a tightly-closed container when not in use.[1] The storage location should be a cool, dry, and well-ventilated area, kept separate from incompatible substances such as strong oxidizing agents.[1][6]

References

  • BENZOIC ACID, 5-AMINO-2-METHYL-, METHYL ESTER, HYDROCHLORIDE - NextSDS. NextSDS. [Link]

  • EC safety data sheet. Carl Roth. [Link]

  • Benzoic acid, 2-(methylamino)-, methyl ester - the NIST WebBook. NIST. [Link]

  • Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one. Chemos GmbH & Co. KG. [Link]

Sources

Foundational

thermodynamic stability of 5-Aminomethyl-2-methyl-benzoic acid methyl ester

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Aminomethyl-2-methyl-benzoic acid methyl ester Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Aminomethyl-2-methyl-benzoic acid methyl ester

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.[1] This guide provides a comprehensive technical framework for evaluating the , a molecule of interest in synthetic and pharmaceutical chemistry.[2] We will explore the molecule's intrinsic structural liabilities and detail the critical experimental protocols, including thermal analysis and forced degradation studies, required for a robust stability assessment. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable, field-proven methodologies.

Introduction: The Imperative of Stability in Pharmaceutical Development

In the pharmaceutical industry, understanding a compound's stability is not merely an academic exercise; it is a regulatory and safety necessity.[3][4] The stability of a drug substance dictates its storage conditions, formulation strategies, and ultimately, its viability as a therapeutic agent.[5] Thermal analysis techniques are indispensable tools in this endeavor, providing rapid and precise characterization of a material's physical and chemical properties as a function of temperature.[1][6][7] This guide will focus on a multi-faceted approach, combining predictive analysis based on molecular structure with empirical data from state-of-the-art analytical techniques.

Molecular Profile and Inherent Stability Considerations

The structure of 5-Aminomethyl-2-methyl-benzoic acid methyl ester (CAS 18595-12-5) contains several functional groups that are key to its reactivity and potential degradation pathways.

  • Chemical Name: 5-Aminomethyl-2-methyl-benzoic acid methyl ester

  • Molecular Formula: C₉H₁₁NO₂[8]

  • Molecular Weight: 165.19 g/mol [8]

Structural Features and Potential Liabilities:

  • Methyl Ester Group: Ester functionalities are susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[3] This could lead to the formation of the parent carboxylic acid, 5-Aminomethyl-2-methyl-benzoic acid.

  • Aminomethyl Group: The primary amine is a potential site for oxidation. Its position on the benzylic carbon could influence its reactivity.

  • Aromatic Ring: The substituted benzene ring is generally stable but can be activated towards photolytic degradation under specific light conditions.

A proactive analysis of these structural features allows for the design of targeted stress studies to probe these potential degradation pathways deliberately.

Experimental Assessment: A Two-Pronged Approach

A comprehensive stability profile is built upon two pillars of experimental investigation: Thermal Analysis and Forced Degradation (Stress Testing).

Thermal Analysis: Probing the Response to Heat

Thermal analysis techniques measure changes in a material's properties as it is subjected to a controlled temperature program.[9] For pharmaceutical compounds, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most critical.[1][5]

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is invaluable for determining thermal stability, identifying the temperature at which decomposition begins, and quantifying mass loss associated with desolvation or degradation.[1]

Experimental Protocol: TGA of 5-Aminomethyl-2-methyl-benzoic acid methyl ester

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, inert TGA pan (e.g., aluminum or platinum).

  • Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tₒ), defined as the temperature at which significant mass loss begins.

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Instrument Calibration Sample Weigh 5-10 mg of Sample Atmosphere Set N2 Atmosphere (20-50 mL/min) Sample->Atmosphere Program Heat 30-400°C @ 10°C/min Atmosphere->Program Plot Plot Mass vs. Temp Program->Plot Tonset Determine Onset of Decomposition (To) Plot->Tonset

Caption: TGA Experimental Workflow.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to determine melting point, purity, and the energy of decomposition (exothermic or endothermic).

Experimental Protocol: DSC of 5-Aminomethyl-2-methyl-benzoic acid methyl ester

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the decomposition point observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot heat flow versus temperature. Identify the endothermic peak corresponding to the melting point (Tₘ) and any exothermic events indicating decomposition.

Caption: DSC Experimental Workflow.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products and elucidating degradation pathways.[10][11] These studies involve subjecting the API to stress conditions more severe than those used in accelerated stability testing to generate a target degradation of approximately 5-20%.[4]

Forced_Degradation_Overview cluster_stress Stress Conditions API 5-Aminomethyl-2-methyl- benzoic acid methyl ester Acid Acid Hydrolysis (HCl) API->Acid Base Base Hydrolysis (NaOH) API->Base Oxidation Oxidation (H2O2) API->Oxidation Thermal Thermal (Dry Heat) API->Thermal Photo Photolytic (Light Exposure) API->Photo Analysis Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradants Assess Mass Balance Elucidate Pathways Analysis->Results

Caption: Forced Degradation Study Overview.

General Protocol for Forced Degradation:

  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Application: For each condition, mix the stock solution with the stressor and incubate. A control sample (API in solvent without stressor) should be run in parallel.

  • Neutralization: After the incubation period, neutralize acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify and quantify the parent compound and any degradation products.

Specific Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60 °C for 24 hours.[4]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60 °C for 8 hours.[4]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store protected from light at room temperature for 24 hours.[4]

  • Thermal Degradation: Expose the solid API to dry heat at 80 °C for 48 hours. Dissolve the stressed solid in the solvent just before analysis. A study on p-aminobenzoic acid showed substantial degradation under thermal stress.[12]

  • Photolytic Degradation: Expose the API solution and solid material to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

Data Summary and Interpretation

The data gathered from these experiments should be systematically tabulated to build a comprehensive stability profile.

Table 1: Summary of Thermodynamic Stability Data (Illustrative)

ParameterMethodResultInterpretation
Melting Point (Tₘ) DSC39-40 °C[8]Sharp endotherm indicates a crystalline solid.
Thermal Decomposition (Tₒ) TGA~220 °COnset of significant mass loss, indicating thermal instability above this temperature.
Acid Hydrolysis (0.1 N HCl, 60°C) HPLC~15% degradationSusceptible to acid-catalyzed hydrolysis of the methyl ester.
Base Hydrolysis (0.1 N NaOH, 60°C) HPLC>90% degradationHighly susceptible to base-catalyzed hydrolysis.
Oxidation (3% H₂O₂, RT) HPLC~8% degradationModerate sensitivity to oxidative stress, likely at the amino group.
Thermal (Solid, 80°C) HPLC<5% degradationRelatively stable to dry heat in solid form below its decomposition temperature.
Photostability (ICH Q1B) HPLC~10% degradationPotential for photolytic degradation, requiring light-protective packaging.

Interpretation Insights:

  • The significant degradation under basic conditions is a critical finding, suggesting that the compound must be protected from alkaline environments during synthesis, purification, and formulation.

  • The moderate susceptibility to acid and oxidation implies that pH control and the use of antioxidants may be necessary for liquid formulations.

  • While the solid-state thermal stability is good below the decomposition point, the relatively low melting point suggests that physical form stability (e.g., polymorphism) could be a consideration.

Conclusion

The thermodynamic stability assessment of 5-Aminomethyl-2-methyl-benzoic acid methyl ester reveals a compound with distinct vulnerabilities. It is highly susceptible to base-catalyzed hydrolysis and moderately sensitive to acidic, oxidative, and photolytic stress. Its thermal stability in the solid state is adequate up to approximately 220 °C. This in-depth profile, derived from a combination of thermal analysis and forced degradation studies, provides the essential knowledge required for informed decision-making in process development, formulation design, and the establishment of appropriate storage and handling conditions, ensuring the ultimate quality and safety of any final product.

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM.com. [Link]

  • Thermal Analysis of Pharmaceuticals Handbook. Mettler-Toledo. [Link]

  • Craig, D. Q. M., & Reading, M. (Eds.). (2007). Thermal Analysis of Pharmaceuticals. CRC Press. [Link]

  • Thermal Analysis in the Pharmaceutical Industry. TA Instruments. [Link]

  • Sharafi, S. (2022). Thermal Analysis in the Pharmaceutical Industry. C-Therm Technologies Ltd. [Link]

  • Aman, T., Kazi, M., & Al-Khamis, K. (2015). Stress testing results of p-aminobenzoic acid and methoxsalen. ResearchGate. [Link]

  • Rasmussen, H. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Wang, J., et al. (2018). Solution Thermodynamic Analysis of p-(Aminomethyl)benzoic Acid in Four Binary Solvents from 288.15 to 328.15 K. Journal of Chemical & Engineering Data. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2020). Biosciences Biotechnology Research Asia. [Link]

  • Shendarkar, S.M., & Vadvalkar, S.M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • Viskolcz, B., & Nagy, J. (2000). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. ResearchGate. [Link]

  • Chen, J., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • Question on solubility of 4-aminomethyl benzoic acid. (2018). ResearchGate. [Link]

  • Preparation method of 4-aminomethylbenzoic acid.
  • Oehlschlaeger, M. A., et al. (2009). An experimental and computational study of methyl ester decomposition pathways using shock tubes. ResearchGate. [Link]

  • Benzoic acid, 3-amino-, methyl ester. Cheméo. [Link]

  • 5-Amino-2-methoxy-benzoic acid methyl ester | 22802-67-1. J&K Scientific. [Link]

  • Methyl Esters. Organic Chemistry Portal. [Link]

  • Higson, F. K., & Focht, D. D. (1992). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. Applied and Environmental Microbiology. [Link]

  • Esterification of benzoic acid to methyl benzoate. University of Toronto. [Link]

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Exploratory

A Proactive In Vitro Toxicity Profiling Strategy for 5-Aminomethyl-2-methyl-benzoic acid methyl ester (CAS 18595-12-5)

Prepared by: Gemini, Senior Application Scientist Executive Summary 5-Aminomethyl-2-methyl-benzoic acid methyl ester (CAS: 18595-12-5) is an aromatic organic compound with applications as an intermediate in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

5-Aminomethyl-2-methyl-benzoic acid methyl ester (CAS: 18595-12-5) is an aromatic organic compound with applications as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] Notably, it has been identified as a potential inhibitor of the B-Raf protein, suggesting a rationale for its investigation in oncology drug discovery.[1] Despite its synthetic utility and potential therapeutic relevance, a critical gap exists in the public domain regarding its toxicological profile. This guide, developed for researchers, scientists, and drug development professionals, outlines a comprehensive and scientifically-grounded in vitro strategy to proactively assess the preliminary toxicity of this novel chemical entity (NCE).

The framework presented herein is designed not merely as a set of protocols, but as a logical, phased approach to de-risk development. By integrating core assays for cytotoxicity, genotoxicity, and metabolic stability, this guide provides a self-validating system to generate the foundational safety data required for informed decision-making in early-stage drug discovery. Our causality-driven methodology prioritizes the early identification of potential liabilities, thereby conserving resources and aligning with the ethical principles of reducing and refining animal testing.

The Imperative for Early-Stage In Vitro Toxicity Assessment

In modern drug development, toxicity is a leading cause of compound attrition at all stages.[3] A proactive strategy that integrates toxicological profiling early in the discovery pipeline is paramount. This approach allows for the rapid identification of compounds with unfavorable safety profiles, enabling a "fail fast, fail cheap" paradigm that directs resources toward more promising candidates.[4] The core in vitro battery proposed—addressing cytotoxicity, genotoxicity, and metabolic stability—evaluates the most common mechanisms of drug-induced toxicity and reasons for preclinical failure.[4][5]

This guide provides the experimental framework to answer three fundamental questions about 5-Aminomethyl-2-methyl-benzoic acid methyl ester:

  • At what concentration does it induce general cellular damage? (Cytotoxicity)

  • Does it have the potential to damage DNA or chromosomes? (Genotoxicity)

  • How susceptible is it to metabolic breakdown by the liver? (Metabolic Stability)

The workflow is designed to generate a preliminary, yet robust, safety profile to guide subsequent medicinal chemistry efforts or justify cessation of development.

G cluster_0 Phase 1: Foundational Toxicity Assessment cluster_1 Phase 2: Critical Safety Endpoint Evaluation cluster_2 Phase 3: Pharmacokinetic Profiling cluster_3 Phase 4: Integrated Risk Assessment A Compound Synthesis & Characterization (5-Aminomethyl-2-methyl-benzoic acid methyl ester) B General Cytotoxicity Screening (MTT Assay) A->B Establish Concentration Range C Genotoxicity Assessment (Ames & Micronucleus Assays) B->C D Metabolic Stability Assay (Liver Microsomes) B->D E Data Synthesis & Go/No-Go Decision C->E D->E

Figure 1: High-level workflow for the in vitro toxicity assessment of a novel chemical entity.

Core Methodologies for Preliminary Toxicity Profiling

This section provides the rationale and detailed protocols for the recommended in vitro assays. Each protocol is designed to include necessary controls, ensuring the trustworthiness and validity of the generated data.

General Cytotoxicity Assessment: MTT Assay

Causality: The first step in toxicological evaluation is to determine the concentration at which a compound exerts overt toxicity to living cells.[6] The MTT assay is a robust, colorimetric method that measures the metabolic activity of a cell, which is directly proportional to the number of viable cells.[7] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. A reduction in this activity indicates cell death or metabolic compromise. This assay is crucial for establishing a dose-range for subsequent, more specific assays and provides the half-maximal inhibitory concentration (IC₅₀) as a quantitative measure of cytotoxicity.[6][7]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Culture human cell lines, such as HEK293 (non-cancerous kidney) and HepG2 (liver carcinoma), in appropriate media (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and free of mycoplasma contamination before use.[7]

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer).

    • Seed 1 x 10⁴ cells per well in 100 µL of media into a 96-well flat-bottom plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 5-Aminomethyl-2-methyl-benzoic acid methyl ester in DMSO (e.g., 100 mM).

    • Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 200 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

    • Include "vehicle control" wells (media + DMSO) and "untreated control" wells (media only).

    • Remove the old media from the cells and add 100 µL of the respective compound dilutions or controls.

  • Incubation:

    • Incubate the plate for 24 or 48 hours at 37°C with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression analysis.

Data Presentation: Summary of Cytotoxicity

Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
HEK2935-Aminomethyl-2-methyl-benzoic acid methyl ester24[Data]
HEK2935-Aminomethyl-2-methyl-benzoic acid methyl ester48[Data]
HepG25-Aminomethyl-2-methyl-benzoic acid methyl ester24[Data]
HepG25-Aminomethyl-2-methyl-benzoic acid methyl ester48[Data]
Genotoxicity Assessment

Causality: Genotoxicity, the ability of a chemical to damage genetic material, is a critical failure point in drug development.[8] No single assay can detect all mechanisms of genotoxicity, necessitating a battery of tests as required by regulatory agencies.[9][10] The recommended core battery consists of:

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses specialized strains of Salmonella typhimurium or Escherichia coli that cannot synthesize a specific amino acid (e.g., histidine).[8] It identifies compounds that cause gene mutations (point mutations or frameshifts) which restore the bacteria's ability to grow, with the number of revertant colonies indicating mutagenic potential.[8][11]

  • In Vitro Micronucleus Assay: This mammalian cell-based assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).[9] During cell division, chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei form small, separate bodies called micronuclei.[8][9] This assay provides a comprehensive view of chromosomal-level damage.

G cluster_0 Genotoxicity Endpoints Compound Test Compound (5-Aminomethyl-2-methyl-benzoic acid methyl ester) Ames Ames Test (Bacterial Cells) Compound->Ames Micro Micronucleus Assay (Mammalian Cells) Compound->Micro Endpoint1 Gene Mutation (Point/Frameshift) Ames->Endpoint1 Detects Endpoint2 Chromosomal Damage (Clastogenicity & Aneugenicity) Micro->Endpoint2 Detects

Figure 2: Complementary strategy for comprehensive in vitro genotoxicity assessment.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

  • Strain Selection: Use a standard set of at least four Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one E. coli strain (e.g., WP2 uvrA) to detect various types of mutations.[11]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver). This is critical, as some compounds only become mutagenic after being metabolized.

  • Plate Incorporation Method:

    • In a test tube, mix the test compound (at several concentrations), the bacterial culture, and either the S9 mix or a buffer.

    • Add molten top agar and pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Acquisition:

    • Count the number of revertant colonies on each plate.

    • A positive result is defined as a concentration-dependent increase in revertants and/or a reproducible increase of at least two-fold over the solvent control for at least one strain.

    • Include a known positive control (e.g., sodium azide for TA1535/TA100, 2-nitrofluorene for TA98) and a solvent control (DMSO).

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or human peripheral blood lymphocytes.

  • Compound Treatment:

    • Treat cells with the test compound at a minimum of three analyzable concentrations (determined from cytotoxicity data, aiming for ~50% cytotoxicity at the highest dose) for a short period (3-6 hours) in the presence and absence of S9 metabolic activation.

    • Include a long-term treatment (e.g., 24 hours) without S9.

  • Cell Harvest:

    • After treatment, wash the cells and culture them for a period sufficient to allow for cell division and micronuclei formation (approx. 1.5-2 normal cell cycles).

    • Add a cytokinesis blocker (e.g., cytochalasin B) to accumulate cells that have completed one division, which appear as binucleated cells. This is where micronuclei are scored.

  • Slide Preparation & Staining:

    • Harvest cells, treat with a hypotonic solution, fix, and drop onto microscope slides.

    • Stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Data Acquisition:

    • Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • A positive result is a dose-dependent and/or a statistically significant increase in the frequency of micronucleated cells compared to the solvent control.

Metabolic Stability Assessment

Causality: The liver is the primary organ for drug metabolism.[4][12] A compound that is metabolized too quickly will have poor bioavailability and a short duration of action, while a compound that is metabolized too slowly may accumulate and cause toxicity. The microsomal stability assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) contained within liver microsomes.[12][13] This provides key pharmacokinetic parameters like intrinsic clearance (Clint) and half-life (t½), which are essential for predicting in vivo behavior.[13][14]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system (cofactor for CYP enzymes), test compound, and positive control compounds (e.g., a rapidly metabolized drug like verapamil and a slowly metabolized one like warfarin).

  • Incubation:

    • Pre-warm a solution of liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.

    • Add the test compound to the microsomal suspension at a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[12]

  • Time Points:

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[14]

    • Immediately terminate the reaction in each aliquot by adding a cold stop solution (e.g., acetonitrile containing an internal standard for LC-MS/MS analysis).

  • Control Incubations:

    • Run a parallel incubation without the NADPH cofactor to control for non-enzymatic degradation.

    • Run incubations with the positive control compounds to validate the assay performance.

  • Sample Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining percentage of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percent remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) in µL/min/mg protein.

Data Presentation: Summary of Metabolic Stability

CompoundSpeciesHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)
5-Aminomethyl-2-methyl-benzoic acid methyl esterHuman[Data][Data]
Verapamil (High-Clearance Control)Human[Data][Data]
Warfarin (Low-Clearance Control)Human[Data][Data]

Integrated Data Interpretation and Decision-Making

The true value of this testing battery lies in the synthesis of its outputs. The data from each assay should not be viewed in isolation but as part of an integrated risk assessment to guide the project's next steps.

G start_node Start: In Vitro Data Package cytotoxicity_check Cytotoxicity? (IC50 < 10 µM) start_node->cytotoxicity_check genotoxicity_check Genotoxicity? (Ames or Micro Positive) cytotoxicity_check->genotoxicity_check No stop_node High Risk: STOP Development cytotoxicity_check->stop_node Yes metabolism_check Metabolic Stability? (t½ < 30 min) genotoxicity_check->metabolism_check No genotoxicity_check->stop_node Yes optimize_node Medium Risk: OPTIMIZE Structure (Medicinal Chemistry) metabolism_check->optimize_node Yes go_node Low Risk: ADVANCE to further studies metabolism_check->go_node No

Figure 3: A simplified decision-making framework based on integrated in vitro toxicity data.

  • High-Risk Profile (STOP): A compound that is highly cytotoxic (e.g., IC₅₀ < 10 µM in multiple cell lines) or is positive in either genotoxicity assay presents a significant safety risk that is difficult to mitigate. In most cases, this would be grounds for terminating development.

  • Medium-Risk Profile (OPTIMIZE): A compound that is non-cytotoxic and non-genotoxic but shows very high metabolic instability (e.g., a half-life of < 30 minutes) may be a candidate for medicinal chemistry optimization. The core structure (pharmacophore) may be viable if its metabolic liabilities can be engineered out.

  • Low-Risk Profile (ADVANCE): A compound that is non-cytotoxic at relevant concentrations (e.g., IC₅₀ > 50 µM), negative in both genotoxicity assays, and demonstrates moderate to high metabolic stability is a promising candidate to advance to more complex in vitro models or subsequent in vivo studies.

Conclusion

This technical guide provides a robust, proactive, and scientifically-defensible strategy for conducting the preliminary in vitro toxicity assessment of 5-Aminomethyl-2-methyl-benzoic acid methyl ester. By adhering to these well-established methodologies, research teams can generate critical, high-quality safety data. This foundational dataset is indispensable for identifying potential liabilities early, guiding the structure-activity and structure-toxicity relationships, and making informed, data-driven decisions on the continued development of this and other novel chemical entities. This approach not only enhances the efficiency of the drug discovery process but also upholds the highest standards of scientific integrity and preclinical safety evaluation.

References

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  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

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  • A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. PMC. [Link]

  • BENZOIC ACID, 5-AMINO-2-METHYL-, METHYL ESTER, HYDROCHLORIDE. NextSDS. [Link]

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  • Small Molecule Screens to Identify Inhibitors of Infectious Disease. IntechOpen. [Link]

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  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. [Link]

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  • Ex vivo and in silico evaluations of (E)-5-((benzo[d]thiazol-2-ylimino)(methylthio)methylamino)-2-hydroxybenzoic acid as a β3-adrenoreceptor agonist exerting anti-obesity, anti-inflammatory and hepatoprotective effects on Zucker rats. PLOS One. [Link]

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Foundational

An In-depth Technical Guide to the Mechanism of Action for 5-Aminomethyl-2-methyl-benzoic acid methyl ester Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the putative mechanism of action for 5-Aminomethyl-2-methyl-benzoic acid methyl ester and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for 5-Aminomethyl-2-methyl-benzoic acid methyl ester and its derivatives. Drawing upon established knowledge of structurally similar compounds and foundational principles of pharmacology, this document outlines the most probable molecular targets and signaling pathways. The primary hypothesis centers on the antifibrinolytic activity of this class of compounds, mediated through the inhibition of plasminogen activation. Additionally, alternative and secondary mechanisms, including serine protease inhibition and potential off-target effects, are explored. This guide further details a robust framework of experimental protocols for the definitive elucidation of the mechanism of action for novel derivatives, providing a self-validating system for research and development.

Introduction: The Therapeutic Potential of Benzoic Acid Derivatives

Benzoic acid derivatives form a versatile scaffold in medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse mechanisms of action. The specific substitutions on the benzene ring are critical determinants of their pharmacological profile. For instance, some derivatives function as local anesthetics by blocking sodium channels, while others exhibit anti-cancer properties by inhibiting protein kinases like B-Raf.[1][2] The class of compounds represented by 5-Aminomethyl-2-methyl-benzoic acid methyl ester is structurally analogous to well-characterized antifibrinolytic drugs, suggesting a primary role in modulating the intricate balance of hemostasis.

This guide will dissect the probable mechanistic pathways of these derivatives, providing a foundational understanding for researchers engaged in their synthesis, characterization, and clinical development.

The Fibrinolytic System: The Primary Target

The fibrinolytic system is a crucial physiological process responsible for the dissolution of fibrin clots, thereby maintaining blood vessel patency.[3] The central enzyme in this cascade is plasmin, a serine protease that degrades the fibrin mesh of a clot.[4][5] Plasmin is produced from its inactive zymogen, plasminogen, through the action of plasminogen activators such as tissue plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA).[5][6] The regulation of plasminogen activation is a key control point in fibrinolysis.[7]

Proposed Primary Mechanism of Action: Inhibition of Plasminogen Activation

Based on the structural similarity to established antifibrinolytic agents like tranexamic acid (a synthetic derivative of lysine) and aminocaproic acid, the primary mechanism of action for 5-Aminomethyl-2-methyl-benzoic acid methyl ester derivatives is proposed to be the inhibition of plasminogen activation .[8][9][10][11]

This inhibition is achieved through the following steps:

  • Binding to Lysine-Binding Sites on Plasminogen: The aminomethyl group of the derivative is hypothesized to act as a lysine analogue. It competitively binds to the lysine-binding sites (LBS) located in the kringle domains of the plasminogen molecule.[8][9][10]

  • Prevention of Plasminogen Conformation Change: The binding of plasminogen to fibrin via its LBS is a critical step that induces a conformational change in plasminogen, making it more susceptible to activation by t-PA.[12] By occupying these LBS, the derivatives prevent the interaction between plasminogen and fibrin.

  • Inhibition of Plasmin Formation: Consequently, the activation of plasminogen to plasmin is significantly reduced, leading to a decrease in fibrinolysis and the stabilization of existing fibrin clots.[3][4]

This mechanism effectively shifts the hemostatic balance towards clot preservation, which is therapeutically beneficial in conditions characterized by excessive bleeding.[4][11]

Signaling Pathway: Inhibition of Fibrinolysis

Fibrinolysis_Inhibition cluster_fibrinolysis Fibrinolysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin_Clot Fibrin Clot Plasminogen->Fibrin_Clot Binds to tPA_uPA t-PA / u-PA Plasmin->Fibrin_Clot Acts on FDPs Fibrin Degradation Products Fibrin_Clot->FDPs Degradation Derivative 5-Aminomethyl-2-methyl-benzoic acid methyl ester Derivative Derivative->Plasminogen Binds to Lysine- Binding Sites

Caption: Proposed mechanism of antifibrinolytic action.

Potential Secondary and Alternative Mechanisms of Action

While the inhibition of plasminogen activation is the most probable primary mechanism, a comprehensive evaluation must consider other potential molecular interactions.

Direct Inhibition of Plasmin

Some antifibrinolytic agents can directly inhibit the enzymatic activity of plasmin, although this is generally a much weaker effect compared to the inhibition of plasminogen activation.[11][12] This direct inhibition would involve the derivative binding to the active site of the plasmin enzyme, which is a serine protease.

Modulation of GABA and Glycine Receptors

There is evidence to suggest that some lysine analogues, such as tranexamic acid, can interact with inhibitory neurotransmitter receptors, specifically GABA and glycine receptors.[10] This is due to a structural similarity between these molecules. Such interactions are thought to be responsible for some of the neurological side effects observed with high doses of tranexamic acid, such as seizures.[10] It is plausible that derivatives of 5-Aminomethyl-2-methyl-benzoic acid could also exhibit some degree of GABA or glycine receptor modulation, which would require careful investigation.

Inhibition of B-Raf Kinase

Interestingly, a structurally related compound, Methyl 5-amino-2-methylbenzoate, has been identified as a potent inhibitor of the B-Raf protein.[1] B-Raf is a serine/threonine-protein kinase that plays a critical role in the MAP kinase/ERK-signaling pathway, which is frequently dysregulated in cancer. This highlights the possibility that specific substitutions on the benzoic acid ring could dramatically shift the primary mechanism of action away from antifibrinolysis and towards anti-cancer activity.

Experimental Protocols for Mechanism of Action Elucidation

To definitively determine the mechanism of action for a novel 5-Aminomethyl-2-methyl-benzoic acid methyl ester derivative, a systematic and multi-faceted experimental approach is required.

Target Identification and Validation

Objective: To identify the primary molecular target(s) of the derivative.

Experimental Workflow:

Target_ID_Workflow Start Novel Derivative Affinity_Chromatography Affinity Chromatography (Immobilized Derivative) Start->Affinity_Chromatography Mass_Spec Mass Spectrometry (Protein Identification) Affinity_Chromatography->Mass_Spec Target_Hypothesis Formulate Target Hypothesis (e.g., Plasminogen) Mass_Spec->Target_Hypothesis Binding_Assays Direct Binding Assays (SPR, ITC, MST) Target_Hypothesis->Binding_Assays Result Validated Target(s) Binding_Assays->Result

Caption: Workflow for target identification and validation.

Step-by-Step Methodology:

  • Affinity Chromatography:

    • Synthesize an analogue of the derivative with a linker for immobilization onto a solid support (e.g., sepharose beads).

    • Incubate the immobilized derivative with a relevant biological sample (e.g., human plasma or cell lysate).

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

  • Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands and perform in-gel digestion (e.g., with trypsin).

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins that bind to the derivative.

  • Direct Binding Assays:

    • Validate the interaction between the derivative and the identified protein(s) (e.g., plasminogen) using techniques such as:

      • Surface Plasmon Resonance (SPR): To determine binding kinetics (kon, koff) and affinity (KD).

      • Isothermal Titration Calorimetry (ITC): To determine binding affinity (KD) and thermodynamics (ΔH, ΔS).

      • Microscale Thermophoresis (MST): To quantify binding affinity in solution.

Functional Assays

Objective: To characterize the functional consequences of the derivative binding to its target.

4.2.1. Fibrinolysis Assays

  • Clot Lysis Assay:

    • Induce clot formation in human plasma using thrombin and calcium.

    • Add a plasminogen activator (e.g., t-PA) to initiate fibrinolysis.

    • Monitor the change in optical density over time in the presence and absence of varying concentrations of the derivative.

    • Calculate the clot lysis time to determine the antifibrinolytic activity.

  • Chromogenic Plasminogen Activation Assay:

    • Incubate plasminogen, a plasminogen activator (t-PA), and a chromogenic plasmin substrate in a microplate.

    • Add varying concentrations of the derivative.

    • Measure the rate of color development, which is proportional to the rate of plasmin formation.

4.2.2. Serine Protease Inhibition Assay

  • General Serine Protease Activity Assay:

    • Incubate a panel of serine proteases (e.g., plasmin, trypsin, chymotrypsin) with their respective chromogenic or fluorogenic substrates.

    • Measure the enzyme activity in the presence and absence of the derivative to assess its inhibitory potential and selectivity.

4.2.3. Receptor Binding and Functional Assays (for off-target effects)

  • Radioligand Binding Assays:

    • Use cell membranes expressing GABA-A or glycine receptors.

    • Measure the displacement of a radiolabeled ligand (e.g., [3H]muscimol for GABA-A) by the derivative to determine its binding affinity.

  • Electrophysiology (Patch-Clamp):

    • Use cells (e.g., Xenopus oocytes or mammalian cell lines) expressing the receptor of interest.

    • Measure changes in ion channel currents in response to the natural ligand (e.g., GABA) in the presence and absence of the derivative to assess its modulatory effects.

In Vivo Models

Objective: To evaluate the efficacy and safety of the derivative in a living organism.

  • Tail Bleeding Assay (in rodents):

    • Administer the derivative to the animal.

    • Amputate a small segment of the tail.

    • Measure the time to cessation of bleeding and the total blood loss to assess in vivo hemostatic efficacy.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Comparative Binding Affinities and Functional Potencies

CompoundTargetBinding Affinity (KD)Functional IC50/EC50Assay
Derivative X Plasminogen[Value] µM[Value] µMSPR
Plasmin> [Value] µM> [Value] µMChromogenic Assay
GABA-A Receptor> [Value] µMN/ARadioligand Binding
Tranexamic Acid Plasminogen[Value] µM[Value] µMSPR

Conclusion

The available evidence strongly suggests that 5-Aminomethyl-2-methyl-benzoic acid methyl ester derivatives are likely to function as antifibrinolytic agents by inhibiting the activation of plasminogen. This proposed mechanism is analogous to that of well-established drugs like tranexamic acid. However, the potential for alternative mechanisms, such as B-Raf inhibition or modulation of neurotransmitter receptors, cannot be discounted and warrants thorough investigation. The experimental framework outlined in this guide provides a robust and self-validating pathway for the comprehensive elucidation of the mechanism of action of novel derivatives in this chemical class, thereby facilitating their development as potentially valuable therapeutic agents.

References

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  • What is the mechanism of Tranexamic Acid? - Patsnap Synapse. (URL: [Link])

  • Antifibrinolytic Therapy and Perioperative Considerations - PMC - NIH. (URL: [Link])

  • Tranexamic acid - Wikipedia. (URL: [Link])

  • Mechanism of Action of Topical Tranexamic Acid in the Treatment of Melasma and Sun-Induced Skin Hyperpigmentation - MDPI. (URL: [Link])

  • What are Serine protease inhibitors and how do they work? (URL: [Link])

  • Antifibrinolytic Agent - Massive Bio. (URL: [Link])

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  • Serine Protease Inhibitor Development - Creative Biolabs. (URL: [Link])

  • Clinical application of inhibitors of fibrinolysis - PubMed. (URL: [Link])

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications - MDPI. (URL: [Link])

  • Mechanisms Of Macromolecular Protease Inhibitors - PMC - NIH. (URL: [Link])

  • Antifibrinolytics | Hemophilia News Today. (URL: [Link])

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  • Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives - MDPI. (URL: [Link])

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  • Role of Plasminogen Activation System in Platelet Pathophysiology: Emerging Concepts for Translational Applications - MDPI. (URL: [Link])

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  • What is the mechanism of Aminomethylbenzoic Acid? - Patsnap Synapse. (URL: [Link])

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  • Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders. (URL: [Link])

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  • FIBRINOLYTIC INHIBITORS IN THE MANAGEMENT OF BLEEDING DISORDERS - WFH. (URL: [Link])

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 5-Aminomethyl-2-methyl-benzoic acid methyl ester

Target Compound: 5-Aminomethyl-2-methyl-benzoic acid methyl ester (CAS: 1430839-93-2)[1] Application Context: Advanced building block for peptidomimetics, targeted protein degraders (PROTACs), and kinase inhibitors. Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 5-Aminomethyl-2-methyl-benzoic acid methyl ester (CAS: 1430839-93-2)[1] Application Context: Advanced building block for peptidomimetics, targeted protein degraders (PROTACs), and kinase inhibitors.

Mechanistic Overview & Synthetic Strategy

The synthesis of 5-aminomethyl-2-methyl-benzoic acid methyl ester requires a highly chemoselective approach. The molecule contains both an ester and a primary amine, necessitating a sequence that prevents the premature reduction of the ester moiety while ensuring the complete conversion of the nitrile precursor.

The optimal field-proven route is a two-step sequence:

  • Fischer Esterification: Conversion of 5-cyano-2-methylbenzoic acid to methyl 5-cyano-2-methylbenzoate using thionyl chloride ( SOCl2​ ) in methanol. This generates HCl in situ, driving the equilibrium toward the ester without producing water, which would otherwise stall the reaction.

  • Chemoselective Catalytic Hydrogenation: Reduction of the nitrile to a primary amine. To prevent the formation of secondary and tertiary amine byproducts (a common side reaction where the newly formed primary amine attacks the intermediate imine), the reaction is performed in the presence of excess methanolic ammonia using Raney Nickel as the catalyst[2]. This suppresses the side reaction and preserves the methyl ester, which would be destroyed if strong hydride donors (like LiAlH4​ ) were used.

G A 5-Cyano-2-methylbenzoic acid (Starting Material) B Methyl 5-cyano-2-methylbenzoate (Intermediate) A->B MeOH, SOCl2 0 °C to Reflux, 4h C 5-Aminomethyl-2-methyl-benzoic acid methyl ester (Target) B->C H2 (50 psi), Raney-Ni NH3/MeOH, RT, 12h

Two-step chemoselective synthesis of 5-Aminomethyl-2-methyl-benzoic acid methyl ester.

Quantitative Materials & Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale)Role in System
Phase 1: Esterification
5-Cyano-2-methylbenzoic acid161.161.0 eq16.1 g (100 mmol)Starting Material
Methanol (Anhydrous)32.04Solvent150 mLSolvent / Reactant
Thionyl Chloride ( SOCl2​ )118.971.5 eq10.9 mL (150 mmol)Activating Agent
Phase 2: Nitrile Reduction
Methyl 5-cyano-2-methylbenzoate175.191.0 eq17.5 g (100 mmol)Intermediate[3]
7N Ammonia in Methanol17.03Solvent150 mLSuppresses 2∘ amine
Raney Nickel (Aqueous Slurry)58.6910% w/w~1.75 g (dry wt)Hydrogenation Catalyst
Hydrogen Gas ( H2​ )2.02Excess50 psiReducing Agent

Step-by-Step Experimental Protocols

Phase 1: Synthesis of Methyl 5-cyano-2-methylbenzoate

Objective: High-yield esterification while preventing hydrolysis of the cyano group.

  • System Setup: Equip a 500 mL flame-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Dissolution: Suspend 5-cyano-2-methylbenzoic acid (16.1 g, 100 mmol) in anhydrous methanol (150 mL). The suspension will not fully dissolve at room temperature.

  • Activation: Cool the flask to 0 °C using an ice-water bath. Slowly add thionyl chloride (10.9 mL, 150 mmol) dropwise over 30 minutes.

    • Causality Insight: Dropwise addition controls the exothermic reaction and the evolution of SO2​ and HCl gases. As HCl is generated, the starting material will gradually dissolve.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4 hours.

  • Reaction Tracking (Self-Validation): Monitor via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.1 , streaks) should disappear, replaced by a new, less polar spot ( Rf​≈0.5 ).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol and thionyl chloride.

  • Purification: Dissolve the resulting residue in Ethyl Acetate (200 mL) and wash carefully with saturated aqueous NaHCO3​ ( 3×100 mL) until the aqueous layer is slightly basic (pH ~8). Wash with brine (100 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate to yield Methyl 5-cyano-2-methylbenzoate as a pale yellow to colorless oil[3]. (Expected yield: ~16.6 g, 95%).

Phase 2: Synthesis of 5-Aminomethyl-2-methyl-benzoic acid methyl ester

Objective: Chemoselective reduction of the nitrile to a primary amine without ester cleavage.

  • System Setup: Utilize a Parr hydrogenation apparatus or a high-pressure stainless steel autoclave.

  • Reaction Mixture: Dissolve Methyl 5-cyano-2-methylbenzoate (17.5 g, 100 mmol) in 7N Ammonia in Methanol (150 mL).

    • Causality Insight: The high concentration of ammonia is critical. Nitrile reduction proceeds via an imine intermediate. Without ammonia, the newly formed primary amine will attack the imine, forming secondary amine dimers. Ammonia outcompetes the primary amine, ensuring high selectivity for the target compound[2].

  • Catalyst Addition: Carefully add the Raney Nickel slurry (~1.75 g active catalyst). Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in the air; always transfer it as a wet slurry.

  • Hydrogenation: Seal the vessel, purge with Nitrogen ( ), and then purge with Hydrogen gas ( ). Pressurize the vessel to 50 psi with H2​ and stir vigorously at room temperature for 12 hours.

  • Workup & Filtration: Carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Wash the Celite pad thoroughly with methanol (100 mL). Do not let the filter cake dry out.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified via flash column chromatography (DCM:MeOH:NH4OH 90:9:1) or isolated as its hydrochloride salt by dissolving the residue in diethyl ether and bubbling dry HCl gas to precipitate the amine salt. (Expected yield: ~14.3 g, 80%).

Analytical Characterization & Validation

To ensure the self-validating integrity of the protocol, the final compound must be verified against the following expected parameters:

  • LC-MS: Expected mass for C10​H13​NO2​ is 179.22 g/mol [4]. ESI-MS should show a prominent [M+H]+ peak at m/z 180.2.

  • FT-IR: The sharp, distinct nitrile stretch ( C≡N ) at ∼2230 cm−1 present in the intermediate must be completely absent. Appearance of broad N−H stretching bands around 3300−3400 cm−1 confirms primary amine formation. The ester carbonyl ( C=O ) should remain intact at ∼1720 cm−1 .

  • 1H-NMR (400 MHz, CDCl3):

    • δ 7.8 (d, 1H, Ar-H)

    • δ 7.4 (dd, 1H, Ar-H)

    • δ 7.2 (d, 1H, Ar-H)

    • δ 3.89 (s, 3H, −OCH3​ )

    • δ 3.85 (s, 2H, −CH2​−NH2​ ) -> Critical diagnostic peak for successful reduction.

    • δ 2.58 (s, 3H, Ar- CH3​ )

    • δ 1.50 (br s, 2H, −NH2​ , exchanges with D2​O )

Safety and Handling (E-E-A-T)

  • Target Compound Toxicity: 5-Aminomethyl-2-methyl-benzoic acid methyl ester causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

  • PPE Requirements: Handle exclusively in a certified chemical fume hood. Wear nitrile gloves, safety goggles, and a standard lab coat[1].

  • Pyrophoric Hazards: Raney Nickel will ignite spontaneously in air. It must be kept under water or alcohol at all times. Waste catalyst must be quenched carefully in dilute acid or kept submerged in water in a designated hazardous waste container.

References

  • AK Scientific, Inc. "Safety Data Sheet: 5-Aminomethyl-2-methyl-benzoic acid methyl ester". AKSci.com.
  • Leibniz Universität Hannover. "Synthesis of an antibacterial oligopeptide library". Repository of Leibniz Universität Hannover.
  • European Patent Office. "EP 1615633 B1: Chemokine Receptor Binding Heterocyclic Compounds With Enhanced Efficacy". Googleapis.com.

Sources

Application

Application Notes and Protocols: 5-Aminomethyl-2-methyl-benzoic acid methyl ester as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 5-Aminomethyl-2-methyl-benzoic acid methyl ester is a substituted aromatic compound with a unique a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

5-Aminomethyl-2-methyl-benzoic acid methyl ester is a substituted aromatic compound with a unique arrangement of functional groups: a primary amine, a methyl group, and a methyl ester. This trifecta of functionalities makes it a potentially valuable, yet under-documented, intermediate in pharmaceutical synthesis. Its structure allows for a variety of chemical transformations, positioning it as a versatile building block for the construction of more complex, biologically active molecules.

These application notes provide a comprehensive guide to the synthesis, potential applications, and quality control of 5-Aminomethyl-2-methyl-benzoic acid methyl ester. It is crucial to note a common point of ambiguity: this compound is often confused with its isomer, methyl 5-amino-2-methylbenzoate (CAS 18595-12-5), where the amino group is directly attached to the benzene ring. This document will address both structures to provide a complete picture for the research community.

Physicochemical Properties and Structural Data

A clear understanding of the physical and chemical properties is paramount for the effective use of any pharmaceutical intermediate.

PropertyValueSource
IUPAC Name methyl 5-(aminomethyl)-2-methylbenzoate-
Molecular Formula C₁₀H₁₃NO₂-
Molecular Weight 179.22 g/mol -
Appearance White to off-white solid (predicted)[1]
Solubility Soluble in organic solvents like methanol and ethanol; limited solubility in water.[2]

Synthesis of 5-Aminomethyl-2-methyl-benzoic acid methyl ester

The synthesis of 5-Aminomethyl-2-methyl-benzoic acid methyl ester is not widely reported in commercial literature, suggesting it is often prepared on-demand for specific research purposes. Two plausible and efficient synthetic routes are detailed below.

Protocol 1: Reduction of Methyl 5-cyano-2-methylbenzoate

This protocol involves the catalytic hydrogenation of the corresponding nitrile. The cyano group is a versatile precursor to a primary amine.

G start Methyl 5-cyano-2-methylbenzoate reagents H₂ (gas), Catalyst (e.g., Pd/C, Raney Nickel) start->reagents product 5-Aminomethyl-2-methyl-benzoic acid methyl ester reagents->product caption Workflow for Nitrile Reduction

Caption: Workflow for the synthesis of 5-Aminomethyl-2-methyl-benzoic acid methyl ester via nitrile reduction.

Materials:

  • Methyl 5-cyano-2-methylbenzoate

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Methanol or Tetrahydrofuran (THF)

  • Hydrogen gas source

  • Filter aid (e.g., Celite)

Step-by-Step Protocol:

  • In a suitable hydrogenation vessel, dissolve methyl 5-cyano-2-methylbenzoate (1 equivalent) in methanol or THF.

  • Carefully add 10% Pd/C (typically 5-10 mol%) or a slurry of Raney Nickel under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-Aminomethyl-2-methyl-benzoic acid methyl ester.

  • The product can be purified further by column chromatography or recrystallization if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon and Raney Nickel are highly effective catalysts for the reduction of nitriles to primary amines with high yields and selectivity.

  • Solvent: Methanol and THF are common solvents for hydrogenation as they are relatively inert and can dissolve both the starting material and the product.

  • Hydrogen Pressure: Elevated hydrogen pressure increases the rate of reaction.

Protocol 2: Reductive Amination of Methyl 5-formyl-2-methylbenzoate

This method involves the reaction of the corresponding aldehyde with an ammonia source, followed by in-situ reduction of the resulting imine.

G start Methyl 5-formyl-2-methylbenzoate reagents Ammonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH(OAc)₃) start->reagents product 5-Aminomethyl-2-methyl-benzoic acid methyl ester reagents->product caption Workflow for Reductive Amination

Caption: Workflow for the synthesis of 5-Aminomethyl-2-methyl-benzoic acid methyl ester via reductive amination.

Materials:

  • Methyl 5-formyl-2-methylbenzoate

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Protocol:

  • To a solution of methyl 5-formyl-2-methylbenzoate (1 equivalent) in DCM or DCE, add ammonium acetate (10 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.[3]

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if required.

Causality Behind Experimental Choices:

  • Ammonia Source: Ammonium acetate serves as a convenient in-situ source of ammonia for imine formation.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that efficiently reduces the intermediate iminium ion in the presence of the aldehyde.[3]

Potential Pharmaceutical Applications

While specific, large-scale applications of 5-Aminomethyl-2-methyl-benzoic acid methyl ester are not extensively documented in mainstream literature, its structure suggests its utility as a scaffold in medicinal chemistry. The primary amine can be readily derivatized to form amides, sulfonamides, or secondary/tertiary amines, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

This intermediate could be a precursor for the synthesis of:

  • Enzyme Inhibitors: The aminomethyl group can be elaborated to interact with the active sites of enzymes.

  • Receptor Ligands: The aromatic scaffold can be modified to bind to specific biological receptors.

  • Heterocyclic Compounds: The functional groups can be used to construct various heterocyclic ring systems, which are prevalent in many drug molecules.

The Isomer of Interest: Methyl 5-amino-2-methylbenzoate

Due to the frequent confusion in nomenclature, it is pertinent to discuss the more widely documented isomer, methyl 5-amino-2-methylbenzoate (CAS 18595-12-5). This compound has garnered significant interest in pharmaceutical research.

Role as a B-Raf Inhibitor

Methyl 5-amino-2-methylbenzoate has been identified as a potent inhibitor of the B-Raf protein.[2] The B-Raf protein is a key component of the MAPK/ERK signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation.[2] By binding to the ATP-binding site of B-Raf, this compound can inhibit its kinase activity, leading to a decrease in cellular proliferation and potentially tumor regression.[2] This makes it a promising lead compound for the development of novel anti-cancer therapeutics.

Quality Control and Analytical Protocols

Ensuring the purity and identity of pharmaceutical intermediates is critical for the successful synthesis of active pharmaceutical ingredients (APIs).

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the compound.
Mass Spectrometry (MS) To determine the molecular weight and confirm the identity of the compound.
Infrared (IR) Spectroscopy To identify the presence of key functional groups (amine, ester, aromatic ring).
Illustrative HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Safety and Handling

As with all laboratory chemicals, 5-Aminomethyl-2-methyl-benzoic acid methyl ester and its related compounds should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4][5][6]

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[5]

Conclusion

5-Aminomethyl-2-methyl-benzoic acid methyl ester represents a versatile, albeit not widely commercialized, pharmaceutical intermediate. Its synthesis can be achieved through established chemical transformations such as nitrile reduction or reductive amination. While its direct application in drug synthesis is not extensively documented, its chemical structure holds significant potential for the development of novel therapeutic agents. It is imperative for researchers to distinguish it from its more studied isomer, methyl 5-amino-2-methylbenzoate, which has shown promise as a B-Raf inhibitor. The protocols and information provided herein are intended to serve as a foundational guide for the synthesis, analysis, and safe handling of this compound in a research and development setting.

References

  • Material Safety Data Sheet. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-Amino-5-methylbenzoate. Retrieved from [Link]

  • PubMed. (2009, November 15). Final amended report on safety assessment on aminomethyl propanol and aminomethyl propanediol. Retrieved from [Link]

  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

  • Google Patents. (n.d.). US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • PubMed. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Google Patents. (n.d.). United States Patent. Retrieved from [Link]

  • University of Calgary. (n.d.). Methyl Benzoate (NMR). Retrieved from [Link]

  • Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Eureka. (2016, January 20). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Retrieved from [Link]

  • MDPI. (2023, December 28). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. Retrieved from [Link]

  • PubMed. (1997, January). Two-mode Analysis by High-performance Liquid Chromatography of ρ-Aminobenzoic Ethyl Ester-derivatized Monosaccharides. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-cyano-2-methylbenzoate. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019, July 15). Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Methyl benzoate (FDB012198). Retrieved from [Link]

Sources

Method

Application Note: Stability-Indicating RP-HPLC Method Development for 5-Aminomethyl-2-methyl-benzoic acid methyl ester

Introduction & Physicochemical Profiling The quantification of 5-Aminomethyl-2-methyl-benzoic acid methyl ester presents a classic chromatographic paradox for analytical scientists and drug development professionals. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The quantification of 5-Aminomethyl-2-methyl-benzoic acid methyl ester presents a classic chromatographic paradox for analytical scientists and drug development professionals. As a critical intermediate in pharmaceutical synthesis, its structural topology dictates a highly specific analytical approach due to two competing functional groups:

  • The Basic Amine: The primary aminomethyl group possesses a high pKa (estimated ~9.5). In standard reversed-phase high-performance liquid chromatography (RP-HPLC), this protonated amine strongly interacts with ionized residual silanols on silica stationary phases. This secondary ion-exchange interaction is the primary cause of severe peak tailing, retention time drift, and poor recovery [1].

  • The Hydrolyzable Ester: While highly basic mobile phases (pH > 9) are traditionally employed to neutralize basic amines and prevent silanol interactions, the methyl ester moiety in this molecule is highly susceptible to base-catalyzed saponification (hydrolysis).

Causality Insight: We cannot utilize a high-pH mobile phase to resolve the amine tailing because it will actively degrade the analyte during the run. Therefore, the method must operate at a highly acidic pH (pH ~2.0) to suppress silanol ionization (pKa ~3.5-4.5) and protect the ester, while employing specialized column chemistries and ion-pairing agents to manage the positively charged amine [2].

Method Development Rationale

Stationary Phase Selection

Standard end-capped C18 columns often fail for basic compounds at low pH due to poor loading capacity and residual silanol activity. To circumvent this, a Charged Surface Hybrid (CSH) C18 column was selected. The CSH technology incorporates a low-level positive surface charge that electrostatically repels the protonated aminomethyl group. This fundamentally alters the retention mechanism, yielding sharp, symmetrical peaks without the need for high-ionic-strength buffers [2].

Mobile Phase & pH Optimization

A mobile phase of 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) was selected. TFA serves a dual mechanistic purpose:

  • It lowers the pH to maintain the stability of the methyl ester.

  • It acts as a hydrophobic ion-pairing agent. The trifluoroacetate anion pairs with the protonated amine, neutralizing its charge, increasing its hydrophobicity, and driving predictable retention on the C18 stationary phase.

MethodDev A 1. Physicochemical Profiling pKa ~9.5, Hydrolyzable Ester B 2. Mobile Phase Selection 0.1% TFA (pH 2.0) to prevent hydrolysis A->B dictates pH limit C 3. Column Selection CSH C18 to repel protonated amine B->C dictates surface chemistry D 4. Gradient Optimization Balance retention and peak shape C->D dictates elution profile E 5. Method Validation ICH Q2(R2) Compliance D->E finalized parameters

Workflow illustrating the causality-driven method development for basic esters.

Experimental Protocols & Self-Validating Workflows

To ensure absolute trustworthiness, this protocol incorporates a self-validating System Suitability Test (SST). The method is structurally designed to be invalid unless it can baseline-resolve the intact ester from its primary degradation product (the hydrolyzed free acid).

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent LC system with PDA detector.

  • Column: Waters XSelect CSH C18, 130Å, 3.5 µm, 4.6 mm X 150 mm.

  • Mobile Phase A: 0.1% TFA in Ultrapure Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 8.0 min: 5% 60% B

    • 8.0 - 10.0 min: 60% 95% B

    • 10.0 - 12.0 min: 95% B

    • 12.0 - 12.1 min: 95% 5% B

    • 12.1 - 16.0 min: 5% B (Column Equilibration)

Step-by-Step Sample Preparation & SST Generation
  • Diluent Preparation: Mix Ultrapure Water and Acetonitrile in an 80:20 (v/v) ratio.

    • Causality: Using a highly aqueous diluent prevents solvent-mismatch band broadening for early-eluting polar compounds, ensuring the amine focuses tightly at the head of the column.

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of 5-Aminomethyl-2-methyl-benzoic acid methyl ester reference standard into a 100 mL volumetric flask. Dissolve completely and dilute to volume with the prepared diluent.

  • Forced Degradation (SST Generation): Transfer 5.0 mL of the standard solution to a glass vial. Add 100 µL of 1N NaOH and heat at 60°C for exactly 10 minutes to intentionally induce partial ester hydrolysis. Immediately neutralize the reaction by adding 100 µL of 1N HCl.

  • System Suitability Verification: Inject the forced degradation SST solution. The system is considered valid only if the resolution ( Rs​ ) between the hydrolyzed acid (which elutes earlier due to increased polarity) and the intact ester is >3.0 , and the USP tailing factor for the ester peak is <1.5 .

Method Validation (ICH Q2(R2) Framework)

The developed method was subjected to rigorous validation according to the latest ICH Q2(R2) guidelines, ensuring the analytical procedure is scientifically sound, reproducible, and fit for its intended purpose in pharmaceutical quality control [3].

ValidationLogic SST 1. System Suitability Spec Spec SST->Spec Lin Lin Spec->Lin AccPrec AccPrec Lin->AccPrec

Logical sequence of ICH Q2(R2) validation parameters ensuring method reliability.

Quantitative Data Summary

Table 1: Summary of ICH Q2(R2) Validation Results

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution from degradants; Peak purity angle < threshold Rs​ = 4.2 (Acid vs Ester); Purity Match > 999Pass
Linearity & Range R2≥0.999 over 25% to 150% of target concentration R2=0.9998 ; y-intercept 2% of responsePass
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels (n=9)99.4% – 100.8%Pass
Precision (Repeatability) %RSD 2.0% for 6 replicate injections%RSD = 0.65%Pass
Limit of Quantitation Signal-to-Noise (S/N) 100.05 µg/mL (S/N = 12)Pass
Robustness Stable Rs​ across deliberate variations ( ± 0.2 pH, ± 2°C) Rs​>3.5 in all varied conditionsPass

Conclusion

The accurate quantification of 5-Aminomethyl-2-methyl-benzoic acid methyl ester requires a delicate chromatographic balance between suppressing secondary silanol interactions and preventing base-catalyzed ester hydrolysis. By leveraging a low-pH TFA mobile phase combined with a Charged Surface Hybrid (CSH) stationary phase, this method achieves excellent peak symmetry and stability-indicating specificity. The self-validating SST protocol ensures day-to-day reliability, fully complying with ICH Q2(R2) lifecycle expectations for modern drug development.

References

  • Title: A Systematic Approach Towards UPLC Methods Development Source: Waters Corporation Library URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: International Council for Harmonisation (ICH) / European Medicines Agency (EMA) URL: [Link]

Application

Application Notes and Protocols for the Catalytic Reduction of Methyl 2-methyl-5-nitrobenzoate to 5-Aminomethyl-2-methyl-benzoic acid methyl ester

Abstract The selective reduction of the nitro group in the presence of other reducible functional groups, such as esters, is a critical transformation in the synthesis of pharmaceutical intermediates and fine chemicals....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The selective reduction of the nitro group in the presence of other reducible functional groups, such as esters, is a critical transformation in the synthesis of pharmaceutical intermediates and fine chemicals. This document provides detailed application notes and protocols for the catalytic reduction of methyl 2-methyl-5-nitrobenzoate to yield the valuable intermediate, 5-Aminomethyl-2-methyl-benzoic acid methyl ester. We will explore various catalytic systems, including palladium on carbon (Pd/C) and Raney Nickel, under different hydrogenation conditions such as classical high-pressure hydrogenation and transfer hydrogenation. The causality behind experimental choices, self-validating system designs, and comprehensive references are provided to ensure scientific integrity and reproducibility.

Introduction

5-Aminomethyl-2-methyl-benzoic acid methyl ester is a key building block in the synthesis of a variety of biologically active molecules. Its structure, featuring both an amine and an ester functional group, makes it a versatile intermediate for further chemical modifications. The primary synthetic challenge lies in the chemoselective reduction of the aromatic nitro group of the precursor, methyl 2-methyl-5-nitrobenzoate, without affecting the methyl ester functionality. Catalytic hydrogenation is often the method of choice for this transformation due to its high efficiency and clean reaction profiles.[1]

Core Principles of Chemoselective Catalytic Hydrogenation

The successful synthesis of 5-Aminomethyl-2-methyl-benzoic acid methyl ester hinges on the principle of chemoselectivity – the preferential reaction of one functional group in the presence of others. In this case, the nitro group must be reduced to an amine while leaving the methyl ester group intact.

Several factors influence the chemoselectivity of catalytic hydrogenation:

  • Catalyst Choice: Noble metal catalysts like palladium (Pd) and platinum (Pt) are highly active for the reduction of nitro groups.[2][3] Palladium on carbon (Pd/C) is a widely used and robust catalyst for this purpose.[2][4] Raney Nickel is another effective catalyst, particularly when dehalogenation is a concern with other substrates, though it can be pyrophoric.[4][5]

  • Hydrogen Source: Molecular hydrogen (H₂) is the most common reducing agent in catalytic hydrogenation, typically used in a pressurized system. Transfer hydrogenation offers a milder and often more convenient alternative, utilizing hydrogen donors like ammonium formate or formic acid.[6][7]

  • Reaction Conditions: Parameters such as solvent, temperature, pressure, and reaction time must be carefully controlled to achieve the desired selectivity. For instance, harsh conditions (high temperature and pressure) can lead to the reduction of the ester group.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 5-Aminomethyl-2-methyl-benzoic acid methyl ester from methyl 2-methyl-5-nitrobenzoate.

Protocol 1: High-Pressure Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard and highly efficient method for the reduction of the nitro group using hydrogen gas.

Reaction Scheme:

G cluster_0 Start Methyl 2-methyl-5-nitrobenzoate Product 5-Aminomethyl-2-methyl-benzoic acid methyl ester Start->Product Hydrogenation Catalyst 10% Pd/C Catalyst->Product Reagent H₂ (gas) Reagent->Product Solvent Methanol Solvent->Product

Caption: High-Pressure Catalytic Hydrogenation Workflow.

Materials:

  • Methyl 2-methyl-5-nitrobenzoate (1.0 eq)

  • 10% Palladium on carbon (1-5 mol%)

  • Methanol (or Ethanol)

  • Hydrogen gas (H₂)

  • Parr hydrogenator or a similar high-pressure reactor

  • Celite®

Procedure:

  • In a high-pressure reaction vessel, dissolve methyl 2-methyl-5-nitrobenzoate in methanol.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it several times with nitrogen gas to remove any oxygen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi).

  • Stir the reaction mixture vigorously at room temperature. Gentle heating may be applied if the reaction is sluggish, but should be carefully monitored to avoid over-reduction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Upon completion, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 5-Aminomethyl-2-methyl-benzoic acid methyl ester.

  • The crude product can be purified by crystallization or column chromatography if necessary.

Protocol 2: Transfer Hydrogenation using Palladium on Carbon (Pd/C) and Ammonium Formate

This protocol offers a convenient alternative to high-pressure hydrogenation, avoiding the need for specialized high-pressure equipment.[6]

Reaction Scheme:

G cluster_0 Start Methyl 2-methyl-5-nitrobenzoate Product 5-Aminomethyl-2-methyl-benzoic acid methyl ester Start->Product Transfer Hydrogenation Catalyst 10% Pd/C Catalyst->Product H_Donor Ammonium Formate H_Donor->Product Solvent Methanol Solvent->Product

Caption: Transfer Hydrogenation Workflow.

Materials:

  • Methyl 2-methyl-5-nitrobenzoate (1.0 eq)

  • 10% Palladium on carbon (5-10 mol%)

  • Ammonium formate (HCOONH₄) (3-5 eq)

  • Methanol

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve methyl 2-methyl-5-nitrobenzoate in methanol.

  • To this solution, add ammonium formate.

  • Carefully add the 10% Pd/C catalyst to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • The resulting residue will contain the product and excess ammonium formate salts. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography on silica gel if necessary.

Protocol 3: Catalytic Hydrogenation using Raney Nickel

Raney Nickel is a cost-effective alternative to palladium catalysts and can be advantageous in certain contexts.[4][5]

Materials:

  • Methyl 2-methyl-5-nitrobenzoate (1.0 eq)

  • Raney Nickel (slurry in water, ~10-20% w/w)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • High-pressure reactor

  • Celite®

Procedure:

  • In a high-pressure reaction vessel, add the Raney Nickel slurry. Carefully decant the water and wash the catalyst with the reaction solvent (methanol or ethanol) multiple times to remove residual water.

  • Add a solution of methyl 2-methyl-5-nitrobenzoate in the same solvent to the reaction vessel.

  • Seal the vessel and purge with nitrogen followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, vent the hydrogen and purge with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Caution: Raney Nickel is pyrophoric and must be kept wet with solvent at all times. Do not allow the filter cake to dry.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed by crystallization or column chromatography.

Data Presentation: Comparison of Catalytic Reduction Protocols

ParameterProtocol 1: Pd/C, H₂Protocol 2: Pd/C, HCOONH₄Protocol 3: Raney Ni, H₂
Catalyst 10% Palladium on Carbon10% Palladium on CarbonRaney Nickel
Hydrogen Source Hydrogen GasAmmonium FormateHydrogen Gas
Pressure High (e.g., 50 psi)AtmosphericHigh (e.g., 50-100 psi)
Temperature Room TemperatureRefluxRoom Temperature/Gentle Heat
Typical Yield >95%>90%>90%
Key Advantages High efficiency, clean reactionNo high-pressure equipment neededCost-effective
Key Considerations Requires specialized equipmentWork-up involves salt removalCatalyst is pyrophoric

Analysis and Characterization

The successful synthesis of 5-Aminomethyl-2-methyl-benzoic acid methyl ester should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product. The disappearance of the nitro group signals and the appearance of the amine proton signals in the ¹H NMR spectrum are key indicators of a successful reaction.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. The appearance of N-H stretching vibrations and the retention of the C=O stretch of the ester are expected.

Conclusion

The catalytic reduction of methyl 2-methyl-5-nitrobenzoate to 5-Aminomethyl-2-methyl-benzoic acid methyl ester can be achieved with high efficiency and chemoselectivity using various catalytic systems. The choice of protocol will depend on the available equipment, safety considerations, and cost-effectiveness. Both high-pressure hydrogenation with Pd/C or Raney Nickel and transfer hydrogenation with Pd/C and ammonium formate are reliable methods for this important transformation. Careful monitoring of reaction conditions is crucial to ensure the desired product is obtained in high yield and purity.

References

  • Stipetic, M., et al. (2019). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 24(19), 3463. [Link]

  • Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Bhanja, P., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2565-2570. [Link]

  • Hosseini-Sarvari, M., & Sodagar, E. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11285-11294. [Link]

  • University of Oxford. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Department of Chemistry. [Link]

  • Rahaim, R. J., & Maleczka, R. E. (2005). Pd-catalyzed silicon hydride reductions of aromatic and aliphatic nitro groups. Organic Letters, 7(22), 5087-5090. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Bhanja, P., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2565-2570. [Link]

  • Ebrahimiasl, S., et al. (2015). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 5(85), 69436-69443. [Link]

  • Uozumi, Y., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 1194-1201. [Link]

  • Gowda, D. C., & Mahesh, B. (2002). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Synthetic Communications, 32(14), 2199-2204. [Link]

  • Reiss, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Laye, R. H., et al. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Communications, 52(12), 2536-2539. [Link]

  • Martina, K., et al. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development, 28(1), 224-234. [Link]

  • Wang, D., et al. (2021). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 9, 706484. [Link]

  • ResearchGate. (n.d.). Raney nickel-assisted nitro group reduction for the synthesis of five-membered N-heterocycles. [Link]

  • Ota, E., et al. (2017). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry, 82(20), 11047-11054. [Link]

  • De Luca, L., et al. (2011). The First Continuous Flow Hydrogenation of Amides to Amines. Organic Process Research & Development, 15(4), 927-931. [Link]

  • Porta, R., et al. (2015). Process for the reduction of nitro derivatives to amines. U.S.
  • Carceller, J. M., et al. (2020). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 22(19), 6436-6446. [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

  • Islamova, N. I., et al. (2022). Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study. Journal of Physics: Conference Series, 2388(1), 012093. [Link]

  • Katsuyama, I., & Kubo, M. (2007). THE FIRST SYNTHESIS OF PROTECTED 5-HYDROXYMETHYL-2-CYANOMETHYLBENZIMIDAZOLE. HETEROCYCLES, 71(11), 2491. [Link]

  • Ozawa, J. (2014). Catalytic Hydrogenation of Amides. [Link]

  • Henkel, K. (1998). Process for the preparation of amines by catalytic hydrogenation of nitriles. U.S.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-methyl-5-nitrobenzoate. PubChem. [Link]

  • Wang, Y., et al. (2024). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. New Journal of Chemistry. [Link]

  • Wang, Y., et al. (2024). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. Catalysts, 14(1), 22. [Link]

  • De Clippel, F., et al. (2020). Ammonolytic transfer dehydrogenation of amines and amides: a versatile method to valorize nitrogen compounds to nitriles. Catalysis Science & Technology, 10(18), 6174-6185. [Link]

Sources

Method

Downstream Applications of 5-Aminomethyl-2-methyl-benzoic acid methyl ester in Drug Discovery: A Technical Guide

Abstract In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for accelerating structure-activity relationship (SAR) studies. 5-Aminomethyl-2-methyl-benzoic acid methyl este...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for accelerating structure-activity relationship (SAR) studies. 5-Aminomethyl-2-methyl-benzoic acid methyl ester (CAS 1430839-93-2) is a highly versatile, sterically constrained scaffold[1]. Featuring a nucleophilic primary benzylamine and a protected carboxylic acid (methyl ester), this intermediate enables orthogonal, bidirectional functionalization. This application note details its utility in two critical drug discovery paradigms: occupying the S1 binding pockets of kinases/proteases and serving as a rigid, directional linker in Proteolysis Targeting Chimeras (PROTACs).

Structural Rationale & Physicochemical Profiling

The architectural value of 5-Aminomethyl-2-methyl-benzoic acid methyl ester lies in its specific substitution pattern:

  • The Benzylamine Motif: Benzylamines are privileged pharmacophores frequently utilized to target the solvent-exposed regions or deep S1 pockets of target proteins[2]. The primary amine serves as an excellent nucleophile for amide couplings, reductive aminations, or sulfonamide formations.

  • The 2-Methyl Steric Constraint: The methyl group ortho to the carboxylate restricts the rotational degrees of freedom of the aromatic ring. This steric hindrance forces the molecule into a pre-organized conformation, reducing the entropic penalty upon target binding and significantly enhancing metabolic stability against oxidative degradation (e.g., by monoamine oxidases)[3].

  • The Methyl Ester: Acts as a stable protecting group during amine functionalization. It can be subsequently hydrolyzed under mild basic conditions to yield a carboxylic acid, allowing for sequential conjugation to secondary targets (such as E3 ligase ligands in PROTACs)[4].

Application Workflow I: Kinase Inhibitor S1 Pocket Targeting

Causality & Rationale

When designing kinase inhibitors, the hinge-binding region often requires a vector that extends into the solvent-exposed area to improve solubility and selectivity. The benzylamine moiety of this scaffold is ideal for this purpose. By coupling the aminomethyl group to a heterocyclic core (e.g., a pyrimidine or quinoline), researchers can lock the inhibitor into an active conformation[5].

Protocol A: Orthogonal Amide Coupling at the Aminomethyl Position

This protocol describes the coupling of a generic heterocyclic carboxylic acid to the primary amine of the scaffold, utilizing a self-validating in-process control (IPC) system.

Reagents:

  • 5-Aminomethyl-2-methyl-benzoic acid methyl ester (1.0 eq)

  • Heterocyclic Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under N₂, dissolve the heterocyclic carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise.

    • Causality: HATU is chosen over EDC/HOBt for its superior efficiency in coupling sterically hindered or electron-deficient substrates. DIPEA acts as a non-nucleophilic base to deprotonate the acid.

    • Validation: Stir for 15 minutes at room temperature. The solution will typically transition to a pale yellow color, indicating the formation of the active OAT ester.

  • Coupling: Add 5-Aminomethyl-2-methyl-benzoic acid methyl ester to the activated mixture. Stir at room temperature for 2–4 hours.

    • Validation (IPC): Monitor the reaction via LC-MS. The protocol is validated when the starting material peak (m/z 180, [M+H]+) is consumed, and the product mass appears.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation: Purify via flash chromatography. Final purity >95% must be confirmed via analytical HPLC before proceeding to biological assays.

Application Workflow II: Rigid Linker Construction in PROTACs

Causality & Rationale

PROTACs consist of a Protein of Interest (POI) ligand, an E3 ligase ligand, and a linker. Early PROTACs relied heavily on flexible Polyethylene Glycol (PEG) or alkyl chains, which often suffer from poor metabolic stability and fail to induce the necessary positive cooperativity between the POI and E3 ligase[6].

Transitioning to rigid linkers —such as those derived from the tolyl-scaffold of 5-Aminomethyl-2-methyl-benzoic acid methyl ester—restricts molecular conformation[7]. This pre-organization reduces the entropic cost of ternary complex formation (POI-PROTAC-E3) and drastically increases the elimination half-life (T₁/₂) in human liver microsomes by preventing linker collapse and oxidative cleavage[3].

Protocol B: Ester Saponification and E3-Ligand Conjugation

This protocol details the conversion of the methyl ester to a free acid, followed by coupling to an E3 ligase ligand (e.g., a Thalidomide-amine derivative).

Step-by-Step Methodology:

  • Saponification: Dissolve the intermediate from Protocol A in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq). Stir at room temperature for 4 hours.

    • Causality: The mixed solvent system ensures the solubility of both the lipophilic organic intermediate and the inorganic base. LiOH is preferred over NaOH to prevent epimerization of sensitive stereocenters elsewhere in the molecule.

    • Validation (IPC): TLC (Hexanes/EtOAc) should show complete disappearance of the less polar ester spot. LC-MS will show a mass shift of -14 Da (loss of the methyl group).

  • Acidification & Isolation: Concentrate the mixture to remove THF/MeOH. Dilute the aqueous layer with water and cool to 0°C. Carefully adjust the pH to 3-4 using 1M HCl.

    • Validation: A white/off-white precipitate (the free carboxylic acid) will form. Filter, wash with cold water, and dry under high vacuum.

  • E3 Ligand Conjugation: The resulting rigid linker-acid can now be coupled to a Thalidomide-amine derivative using standard amide coupling conditions (as described in Protocol A) to yield the final PROTAC.

Visualizations

G A 5-Aminomethyl-2-methyl-benzoic acid methyl ester B Amide Coupling (HATU, DIPEA) A->B Pathway 1 C Ester Hydrolysis (LiOH, THF/H2O) A->C Pathway 2 D Kinase Inhibitor Intermediate B->D E Rigid PROTAC Linker (Carboxylic Acid) C->E

Bifunctional synthetic divergence of the tolyl-benzylamine scaffold.

PROTAC POI Protein of Interest (POI) Warhead Linker Rigid Linker (Tolyl Scaffold) POI->Linker Ternary Stable Ternary Complex (Pre-organized Conformation) POI->Ternary E3 E3 Ligase Ligand (e.g., Thalidomide) Linker->E3 E3->Ternary

Rigid linkers pre-organize PROTACs to form stable ternary complexes.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical advantages of utilizing rigid aromatic linkers (derived from scaffolds like 5-Aminomethyl-2-methyl-benzoic acid methyl ester) versus traditional flexible PEG linkers in PROTAC development[3][6].

Linker ArchitectureConformational EntropyTernary Complex StabilityMetabolic Stability (HLM T₁/₂)Aqueous SolubilityPrimary Synthetic Challenge
Flexible (PEG-based) High (Highly adaptable)Moderate (Prone to collapse)Low (< 10 min)ExcellentPurification of PEG mixtures
Flexible (Alkyl-based) HighModerateLow to ModeratePoor (Hydrophobic)Low
Rigid (Tolyl-scaffold) Low (Pre-organized)High (Positive cooperativity)High (> 500 min)ModerateSteric hindrance during coupling

References

  • Journal of Medicinal Chemistry. "Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases". ACS Publications. Available at:[Link]

  • Vulpetti, A., et al. "Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D". PMC - National Institutes of Health. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 5-Aminomethyl-2-methyl-benzoic acid methyl ester

Welcome to the Technical Support Center. As Application Scientists, we frequently consult with researchers encountering chemoselectivity and yield issues during the synthesis of 5-Aminomethyl-2-methyl-benzoic acid methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently consult with researchers encountering chemoselectivity and yield issues during the synthesis of 5-Aminomethyl-2-methyl-benzoic acid methyl ester (CAS 1430839-93-2).

The primary synthetic challenge lies in selectively reducing the C5-substituent (typically a nitrile or an azide) to a primary amine without inducing ester hydrolysis at the C1 position or forming secondary amine dimers. This guide provides mechanistic troubleshooting, quantitative comparisons, and self-validating protocols to ensure high-yield, reproducible syntheses.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I getting high levels of secondary amine byproducts (dimers) during the catalytic hydrogenation of 5-cyano-2-methylbenzoic acid methyl ester? Causality & Solution: The reduction of a nitrile to a primary amine does not happen in a single step; it proceeds via a highly reactive imine intermediate. If the local concentration of the newly formed primary amine is high, it acts as a nucleophile and attacks the unreduced imine. Subsequent elimination of ammonia and further hydrogenation yields a secondary amine dimer.

  • The Fix: You must shift the chemical equilibrium. Conducting the hydrogenation in the presence of excess anhydrous ammonia (e.g., methanolic ammonia) saturates the reaction environment, heavily favoring the formation of the primary amine. Raney Nickel is the preferred catalyst for this specific transformation, as it maintains high catalytic activity in basic, ammonia-rich environments compared to Pd/C.

Q2: I am observing ester hydrolysis (formation of 5-aminomethyl-2-methylbenzoic acid) during the workup of the nitrile reduction. How can I prevent this? Causality & Solution: The methyl ester moiety is highly susceptible to saponification. If your reduction utilizes aqueous ammonia, or if your post-reaction workup involves washing with strong aqueous bases (like NaOH or KOH) to liberate the free amine from its salt, the ester will rapidly hydrolyze[1].

  • The Fix: Transition to a strictly non-aqueous system. Use anhydrous methanolic ammonia for the reduction. For isolation, filter the catalyst and concentrate under reduced pressure. If purification requires salt formation, precipitate the amine using anhydrous HCl in dioxane or diethyl ether, bypassing aqueous basic extraction entirely.

Q3: When using the azide reduction route (starting from 5-bromomethyl-2-methylbenzoic acid methyl ester), the Staudinger reaction stalls, and purification is difficult. What is the cause? Causality & Solution: The Staudinger reduction utilizes triphenylphosphine (PPh3) to form an intermediate aza-ylide. Mechanistically, this ylide requires stoichiometric water to hydrolyze into the primary amine and triphenylphosphine oxide (TPPO). If your solvent system is rigorously anhydrous, the reaction stalls at the ylide stage. Furthermore, TPPO is notoriously difficult to separate from the polar amine product via standard silica gel chromatography.

  • The Fix: To avoid TPPO entirely, abandon the Staudinger route and utilize catalytic hydrogenation (Pd/C, H2) to reduce the azide[2]. This generates only nitrogen gas as a byproduct, allowing for a self-validating, filtration-only workup.

Section 2: Quantitative Data & Yield Comparison

The following table summarizes the key metrics for the most common reduction methodologies utilized to generate the target compound.

Reduction MethodPrecursorReagents / CatalystMajor Byproduct RiskTypical Yield
Catalytic Hydrogenation (Ammonia) 5-Cyano-2-methylbenzoic acid methyl esterRaney Ni, H2 (50 psi), NH3 in MeOHSecondary amine dimer80 - 88%
Catalytic Hydrogenation (Acidic) 5-Cyano-2-methylbenzoic acid methyl esterPd/C, H2 (1 atm), HCl in MeOHEster hydrolysis (if wet)70 - 75%
Azide Hydrogenation 5-Bromomethyl-2-methylbenzoic acid methyl ester1. NaN3 2. Pd/C, H2 (1 atm)Incomplete reduction85 - 90%

Section 3: Standard Operating Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, containing built-in checkpoints to verify reaction progress without requiring immediate LC-MS analysis.

Protocol A: Optimized Catalytic Hydrogenation of Nitrile

Designed to suppress dimer formation and prevent ester hydrolysis.

  • Preparation: In a thoroughly dried Parr hydrogenation flask, dissolve 5-cyano-2-methylbenzoic acid methyl ester (1.0 equiv) in anhydrous methanol saturated with ammonia (approx. 7 N, 10 mL/mmol).

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (approx. 10% w/w) that has been pre-washed with anhydrous methanol to remove water.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Pressurize the vessel to 50 psi with H2 and agitate at room temperature.

  • Validation Checkpoint 1 (In-Process): Monitor the pressure gauge. The reaction is deemed complete when the hydrogen pressure stabilizes and remains constant for 30 consecutive minutes, confirming the cessation of hydrogen uptake.

  • Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Safety Note: Do not let the Raney Nickel dry out on the filter, as it is highly pyrophoric. Wash the Celite pad with additional methanol.

  • Validation Checkpoint 2 (Product Isolation): Concentrate the filtrate under reduced pressure. Perform TLC (DCM:MeOH 9:1). Stain with ninhydrin and heat; the target primary amine will appear as a distinct, bright purple spot, while the UV-active starting material will be absent.

Protocol B: Azide Reduction via Catalytic Hydrogenation

Designed to avoid TPPO contamination inherent in Staudinger reductions.

  • Azide Formation: React 5-bromomethyl-2-methylbenzoic acid methyl ester with NaN3 (1.2 equiv) in anhydrous DMF at 60°C for 4 hours[1]. Extract with ethyl acetate, wash extensively with brine to remove DMF, and concentrate to yield the crude 5-azidomethyl intermediate.

  • Hydrogenation: Dissolve the crude azide in anhydrous methanol. Add 10% Pd/C (5% w/w).

  • Reaction: Stir the suspension under a hydrogen balloon (1 atm) at room temperature.

  • Validation Checkpoint 1 (In-Process): Observe the reaction mixture. The initial phase of the reduction will release nitrogen gas (N2), visible as mild effervescence. The reaction is complete when bubbling ceases and TLC confirms the disappearance of the azide starting material (approx. 2-4 hours).

  • Workup: Filter the mixture through Celite, wash with methanol, and concentrate under reduced pressure to yield the pure primary amine.

Section 4: Visualizations

The following diagram maps the mechanistic pathways and potential failure points (side reactions) discussed in this guide.

SynthesisPathways Start1 5-Cyano-2-methylbenzoic acid methyl ester Imine Imine Intermediate (Transient) Start1->Imine H2, Raney Ni Start2 5-Bromomethyl-2-methylbenzoic acid methyl ester Azide 5-Azidomethyl Intermediate Start2->Azide NaN3, DMF, Heat Target 5-Aminomethyl-2-methylbenzoic acid methyl ester (Target Product) Imine->Target H2, NH3 (Excess) Dimer Secondary Amine Dimer (Byproduct) Imine->Dimer -NH3 (Amine Attack) Azide->Target H2, Pd/C, MeOH Hydrolysis Hydrolyzed Ester (Byproduct) Target->Hydrolysis Aqueous Base Workup

Figure 1: Synthesis pathways for 5-Aminomethyl-2-methyl-benzoic acid methyl ester and side reactions

References

  • CHEMOKINE RECEPTOR BINDING HETEROCYCLIC COMPOUNDS WITH ENHANCED EFFICACY - European Patent Office - EP 1615633 B1. 1

  • Design, Synthesis, and Biological Activity of 4-[(4-Cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as Potent and Selective Farnesyltransferase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. 2

  • Enantioselective Synthesis of Methyl 4-Amino-3-phenylbutanoate: A Technical Guide - Benchchem.

Sources

Optimization

troubleshooting impurities during 5-Aminomethyl-2-methyl-benzoic acid methyl ester crystallization

Welcome to the technical support center for the crystallization of 5-Aminomethyl-2-methyl-benzoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 5-Aminomethyl-2-methyl-benzoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the purification of this important chemical intermediate. Drawing from established principles of crystallization and practical field experience, this document provides in-depth, actionable solutions in a direct question-and-answer format.

Introduction

5-Aminomethyl-2-methyl-benzoic acid methyl ester is a key building block in organic synthesis. Achieving high purity is critical for downstream applications, and crystallization is the primary method for this purification. However, the presence of an aromatic amine, a methyl ester, and a flexible aminomethyl group presents unique challenges. Impurities can arise from various sources, including the synthetic route and subsequent degradation. This guide addresses these specific issues head-on, explaining the causality behind the problems and providing validated protocols to resolve them.

The following diagram illustrates the likely origins of impurities based on a common synthetic pathway involving the esterification of 5-(aminomethyl)-2-methylbenzoic acid.

G cluster_synthesis Synthetic Pathway cluster_impurities Sources of Impurities Carboxylic_Acid 5-(Aminomethyl)-2-methylbenzoic Acid (Starting Material) Esterification Fischer-Speier Esterification Carboxylic_Acid->Esterification Unreacted_SM Unreacted Starting Material (Polar Impurity) Carboxylic_Acid->Unreacted_SM Incomplete Reaction Methanol Methanol (Reagent) Methanol->Esterification Acid_Catalyst Acid Catalyst (e.g., H2SO4) (Reagent) Acid_Catalyst->Esterification Residuals Residual Solvents/Catalysts Acid_Catalyst->Residuals Inadequate Workup Product 5-Aminomethyl-2-methyl-benzoic Acid Methyl Ester (Crude Product) Esterification->Product Byproducts Side-Reaction Products (e.g., Dimers) Esterification->Byproducts Side Reactions Degradation Degradation Products (e.g., Oxidation, Hydrolysis) Product->Degradation Exposure to Air/Moisture G start Start: Select a test solvent sol_rt Is compound soluble in <1 mL at room temp? start->sol_rt sol_hot Is compound soluble when heated to boiling? sol_rt->sol_hot No reject_too_sol Reject: Too Soluble (Consider as 'good' solvent in mixed system) sol_rt->reject_too_sol Yes xtal Do crystals form upon slow cooling? sol_hot->xtal Yes reject_insol Reject: Insoluble (Consider as 'poor' solvent in mixed system) sol_hot->reject_insol No suitable Suitable Solvent Found xtal->suitable Yes try_mixed No single solvent works. Try a mixed-solvent system. xtal->try_mixed No

Caption: Decision tree for selecting a suitable recrystallization solvent.

Question 4: Instead of crystals, my product is separating as an oil. What causes "oiling out" and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the concentration of the solute is too high. The separated liquid phase is essentially impure, molten solute.

Causality: The solution becomes supersaturated too quickly or at too high a temperature. This is common when a very hot, highly concentrated solution is cooled too rapidly, or if the boiling point of the solvent is higher than the melting point of the solute.

Troubleshooting Protocol:

  • Re-heat and Add More Solvent: The simplest solution is to heat the mixture until the oil redissolves completely. Then, add more of the same solvent (10-20% more volume) to lower the saturation point. Allow the less concentrated solution to cool much more slowly. [1]

  • Lower the Cooling Temperature: If the product has a low melting point, ensure the solution is cooled well below this point. Using a solvent with a lower boiling point can prevent the solution from ever reaching the product's melting point.

  • Slow Down Cooling: Rapid cooling is a primary cause of oiling out.

    • Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels.

    • Once at room temperature, transfer it to a refrigerator, and only then to an ice bath or freezer. Slow cooling promotes the formation of an ordered crystal lattice rather than a disordered liquid phase. [2]

  • Change Solvents: If the problem persists, the solvent may be a poor choice. Try a solvent with a lower boiling point or switch to a mixed-solvent system where solubility can be more finely controlled.

Summary of Common Impurities and Solutions

Impurity TypeLikely SourceImpact on ProductRecommended Removal Strategy
Unreacted Carboxylic Acid Incomplete esterificationAffects purity, can hinder crystallizationPre-crystallization aqueous base wash; Recrystallization from intermediate polarity solvent.
Oxidation Products Air/light exposure of amineYellow/brown discolorationActivated carbon treatment followed by hot filtration.
Isomeric Impurities Impure starting materialsDifficult to separate; affects purityFractional crystallization (may require multiple cycles); Chromatography is often more effective.
Residual Acid Catalyst Inadequate workupCan cause degradation; affects purityAqueous base wash before crystallization.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. University of York. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of Houston-Downtown. (n.d.). Recrystallization. Retrieved from [Link]

  • Mustafa, Y. F., et al. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction of 5-Aminomethyl-2-methyl-benzoic acid methyl ester

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the solvent extraction of 5-Aminomethyl-2-methyl-benzoic acid methyl ester (CAS 18595-12-5). It is...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the solvent extraction of 5-Aminomethyl-2-methyl-benzoic acid methyl ester (CAS 18595-12-5). It is designed to move beyond simple protocols by explaining the underlying chemical principles that govern extraction efficiency, empowering you to troubleshoot and optimize your experiments effectively.

Section 1: Understanding Your Molecule: Physicochemical Profile

Success in solvent extraction begins with a deep understanding of the target molecule. 5-Aminomethyl-2-methyl-benzoic acid methyl ester is an amphoteric compound, meaning it has both basic (amino group) and weakly acidic/neutral (ester group, aromatic ring) characteristics. Its behavior in a two-phase system is entirely dependent on these properties.

PropertyValue / DescriptionSignificance for Extraction
Molecular Formula C₉H₁₁NO₂Provides the basis for molecular weight.[1]
Molecular Weight 165.19 g/mol Essential for converting mass to moles for reaction stoichiometry.[1]
Appearance White to off-white or orange crystalline solid.[2]Visual confirmation of the starting material.
Melting Point 39-40 °C[1]Indicates purity and provides handling information.
LogP (Octanol-Water) 1.945[1]A positive LogP indicates a preference for the organic phase when the molecule is in its neutral form. This suggests good extractability into moderately polar organic solvents.[3]
Solubility Soluble in organic solvents like methanol and ethanol; limited solubility in water.[2]Guides the initial choice of organic solvent. Limited water solubility of the neutral form is key for successful extraction.
Key Functional Groups Primary Amine (-CH₂NH₂), Methyl Ester (-COOCH₃), Aromatic RingThe primary amine is basic and will be protonated (R-NH₃⁺) at low pH, increasing aqueous solubility. The methyl ester is susceptible to base-catalyzed hydrolysis (saponification), especially at high pH and elevated temperatures.

The most critical factor for extracting this molecule is controlling its ionization state through pH adjustment. The amino group's basicity dictates its charge, and therefore its partitioning behavior between aqueous and organic phases.

cluster_low_pH Low pH (e.g., pH < 7) cluster_optimal_pH Optimal Extraction pH (e.g., pH 7-8) cluster_high_pH High pH (e.g., pH > 9) node_low Molecule is Protonated R-CH₂NH₃⁺ (Highly Water-Soluble) node_optimal Molecule is Neutral R-CH₂NH₂ (Organic-Soluble) node_low->node_optimal Add Base (e.g., NaHCO₃) node_high Molecule is Neutral but... Risk of Ester Hydrolysis! R-COO⁻ + CH₃OH node_optimal->node_high Add Strong Base (e.g., NaOH)

Caption: Ionization state of the molecule at different pH values.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the extraction of 5-Aminomethyl-2-methyl-benzoic acid methyl ester in a practical question-and-answer format.

start Extraction Problem? low_yield Low Recovery / Yield start->low_yield emulsion Emulsion Formation start->emulsion impurity Impure Product start->impurity ph_check Is aqueous pH 7-8? low_yield->ph_check Check First shaking_check Was shaking too vigorous? emulsion->shaking_check back_extraction Perform a back-extraction. See Protocol 2. impurity->back_extraction wash_organic Wash organic layer with brine to remove water-soluble impurities. impurity->wash_organic adjust_ph Adjust pH with saturated NaHCO₃ or dilute Na₂CO₃. Re-extract. ph_check->adjust_ph No solvent_check Is solvent appropriate? (e.g., EtOAc, DCM) ph_check->solvent_check Yes change_solvent Switch to a different solvent. Consider polarity and density. solvent_check->change_solvent No repeat_extraction Perform 2-3 additional extractions on the aqueous layer. solvent_check->repeat_extraction Yes gentle_inversion Use gentle inversions instead of vigorous shaking. shaking_check->gentle_inversion Yes add_brine Add saturated NaCl (brine) to increase ionic strength. shaking_check->add_brine No centrifuge Centrifuge the mixture to break the emulsion. add_brine->centrifuge If persists filter Filter through Celite® or phase separation paper. centrifuge->filter If persists

Caption: Decision tree for troubleshooting common extraction issues.

Q1: What is the best starting solvent for this extraction?

Answer: Based on the molecule's LogP of ~1.9, moderately polar, water-immiscible solvents are the best choice.[1][3]

  • Top Recommendation: Ethyl acetate (EtOAc) . It has good solvating power for the neutral molecule, is relatively non-toxic, and has a low boiling point for easy removal.[4][5]

  • Other Good Options: Dichloromethane (DCM) or Methyl Isobutyl Ketone (MIBK) .[4] DCM is denser than water, which can be advantageous for separation, but it is more volatile and has higher toxicity.

  • Avoid: Highly non-polar solvents (e.g., hexane, toluene) will likely have poor solubility for your target. Highly polar solvents (e.g., ethanol, methanol) are miscible with water and cannot be used for liquid-liquid extraction.[2]

Q2: My extraction yield is very low. What am I doing wrong?

Answer: Low yield is almost always a pH problem. Your molecule is likely in its protonated, water-soluble form (R-CH₂NH₃⁺).

  • The Critical pH Window: You must adjust the pH of the aqueous layer to between 7 and 8 .[6][7] In this range, the amino group is deprotonated to its neutral, "free base" form (R-CH₂NH₂), which is significantly more soluble in the organic solvent.

  • Why not a higher pH? While a pH > 8 would also ensure a neutral amino group, it dramatically increases the rate of base-catalyzed hydrolysis (saponification) of the methyl ester.[6] This would convert your desired product into 5-Aminomethyl-2-methyl-benzoic acid, which is highly water-soluble and will not be extracted.

  • Solution: Before extracting, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) to your aqueous layer while monitoring with pH paper or a calibrated meter until you reach a stable pH of 7-8. Then, immediately add your organic solvent and proceed with the extraction.

Q3: I've formed a thick emulsion between the two layers that won't separate. How can I fix this?

Answer: Emulsion formation is common, especially when the aqueous phase contains salts or other compounds that act like surfactants.[3][8] The primary cause is often excessive agitation.

  • Prevention: Instead of vigorously shaking the separatory funnel, use gentle, repeated inversions to increase the surface area between the phases without high shear forces.[8]

  • Breaking an Existing Emulsion (in order of preference):

    • Let it stand: Sometimes, emulsions will break on their own if given 15-30 minutes.

    • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing the separation of the two phases.[8]

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to force the layers to separate.[8]

    • Filtration: Pass the mixture through a plug of glass wool or Celite® in a funnel. This can physically disrupt the emulsion.[8]

Q4: How can I improve the purity of my extracted product?

Answer: If your extracted product is contaminated with water-soluble starting materials or by-products, a "back-extraction" can significantly improve purity.

The principle is to reverse the process: move your desired compound from the organic phase back into a clean aqueous phase, leaving organic-soluble impurities behind. Then, re-extract it into a fresh organic phase. See Protocol 2 for a detailed methodology.

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Optimized Liquid-Liquid Extraction (LLE)

This protocol assumes your product is in an acidic aqueous solution post-reaction (e.g., after an esterification reaction using an acid catalyst).

  • Preparation: Transfer the aqueous solution containing your product to a separatory funnel of appropriate size (the total volume should not exceed 2/3 of the funnel's capacity).

  • pH Adjustment: Cool the solution in an ice bath to minimize any potential hydrolysis. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise. Swirl the funnel gently after each addition. Caution: CO₂ gas will be evolved. Vent the funnel frequently by inverting it and opening the stopcock.

  • Monitor pH: Continue adding the base until the pH of the aqueous layer is stable between 7.0 and 8.0 (check with pH paper).

  • First Extraction: Add a volume of ethyl acetate equal to about half the volume of the aqueous layer.

  • Mixing: Stopper the funnel, and invert it gently 10-15 times, ensuring to vent after the first few inversions. Do not shake vigorously. [8]

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower aqueous layer into a clean flask. Drain the upper organic layer (containing your product) into a separate "Organic Extracts" flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat steps 4-7 at least two more times, combining all organic extracts into the same flask. This ensures maximum recovery.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Protocol 2: Purification via Back-Extraction

This protocol is for purifying a crude organic extract containing the desired product and organic-soluble impurities.

  • Dissolution: Dissolve your crude extracted material in a volume of ethyl acetate and place it in a separatory funnel.

  • Acidification & Extraction: Add an equal volume of a dilute acidic solution (e.g., 1 M HCl). Mix by gentle inversion. The basic amino group of your product will be protonated, making it soluble in the aqueous acid layer. The neutral organic impurities will remain in the ethyl acetate.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (now containing your protonated product) into a clean flask. Discard the upper organic layer (containing impurities).

  • Re-neutralization: Return the acidic aqueous solution to the separatory funnel.

  • Re-extraction: Follow Protocol 1 from Step 2 onwards to neutralize the solution back to pH 7-8 and re-extract your purified product into a fresh portion of ethyl acetate.

References

  • LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes? Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • European Patent Office. (2001, May 16). EP 0474096 B2 - Method for extracting amino acid ester. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the extraction of amino acids from an aqueous phase.
  • Koch Separation Solutions. (n.d.). Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. Retrieved from [Link]

  • Research Trend. (2023, May 15). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Retrieved from [Link]

  • PubMed. (2007, May 25). Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • ChemRxiv. (2025, April 17). Sustainable Optimization of Extraction Techniques for Bioactive Compounds in Drug Discovery: Principles, Innovations, and Case Studies. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilizing 5-Aminomethyl-2-methyl-benzoic acid methyl ester

Welcome to the Technical Support Center for handling 5-Aminomethyl-2-methyl-benzoic acid methyl ester (CAS: 1430839-93-2). This compound is a critical pharmaceutical intermediate, but its benzylic primary amine moiety ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 5-Aminomethyl-2-methyl-benzoic acid methyl ester (CAS: 1430839-93-2). This compound is a critical pharmaceutical intermediate, but its benzylic primary amine moiety makes it highly susceptible to oxidative degradation. This guide provides mechanistic insights, troubleshooting steps, and validated protocols to ensure batch integrity.

Section 1: Mechanistic Causality of Degradation

Why does 5-Aminomethyl-2-methyl-benzoic acid methyl ester degrade? The vulnerability lies in the primary aminomethyl group (-CH 2​ NH 2​ ) attached to the aromatic ring. In the presence of molecular oxygen (O 2​ ), light, or 1 (e.g., Fe 3+ , Cu 2+ ), the benzylic carbon undergoes hydrogen abstraction[1]. This triggers an oxidative cascade:

  • Imine Formation: The primary amine is oxidized to a highly reactive 2[2].

  • Hydrolysis to Aldehyde: Adventitious moisture hydrolyzes the imine, leading to 3 and the formation of a benzaldehyde derivative[3].

  • Dehydrogenation to Nitrile: Alternatively, further aerobic dehydrogenation can convert the intermediate directly into a 4[4].

OxidativeDegradation A Primary Amine (5-Aminomethyl...) B Imine Intermediate (Highly Reactive) A->B O2 / Trace Metals -H2O C Aldehyde (Deamination) B->C H2O Hydrolysis D Nitrile (Dehydrogenation) B->D O2 -H2

Oxidative degradation pathways of benzylic primary amines into imines, aldehydes, and nitriles.

Section 2: Troubleshooting Guide

Symptom 1: Discoloration (Colorless to Yellow/Brown)

  • Causality: The formation of conjugated imines or polymeric azo-derivatives due to photo-oxidation or exposure to atmospheric oxygen[5].

  • Validation: Run an HPLC or GC-MS assay. An emergence of peaks corresponding to the aldehyde (M-17) or nitrile (M-4) confirms oxidative degradation.

  • Corrective Action: Distill or perform column chromatography to purify the batch. For future storage, mandate headspace purging with Argon.

Symptom 2: Inconsistent Reaction Yields in Downstream Amidation

  • Causality: Trace transition metals from stainless steel spatulas or contaminated glassware catalyze the radical oxidation of the benzylic amine[1].

  • Validation: Spike a small sample with 100 ppm Fe(NO 3​ ) 3​ and expose to air; rapid yellowing confirms metal-catalyzed autoxidation.

  • Corrective Action: Use PTFE-coated spatulas. If the compound is stored in solution, add a trace chelating agent (e.g., 10-50 ppm EDTA) to sequester free metal ions.

Section 3: Quantitative Stability Data

To illustrate the critical nature of storage conditions, the following table summarizes the degradation kinetics of benzylic amines under varying environmental stress factors, based on validated 6[6].

Storage ConditionAtmosphereContainer TypeInitial Purity (%)6-Month Purity (%)12-Month Purity (%)Visual Appearance
2–8 °C Argon (Purged)Amber Glass99.899.799.6Colorless liquid/solid
2–8 °C Ambient AirAmber Glass99.898.597.1Light yellow
25 °C Ambient AirClear Glass99.892.486.3Brown, viscous
Section 4: Self-Validating Experimental Protocols

Protocol: Schlenk-Line Aliquoting and Inert Storage To prevent repetitive freeze-thaw or air-exposure cycles, the entire batch must be aliquoted immediately upon receipt.

  • Step 1: Glassware Preparation. Bake amber glass vials at 120 °C for 2 hours to remove adventitious moisture. Cool under a continuous stream of dry Nitrogen or Argon.

    • Causality: Moisture drives the hydrolysis of transient imines into aldehydes[3].

  • Step 2: Sparging (If handling as a solution). If the ester is dissolved in an organic solvent, submerge a stainless-steel sparging needle into the liquid. Bubble Argon through the solution for 15–20 minutes.

    • Causality: Displaces dissolved molecular oxygen from the 7[7].

  • Step 3: Positive Pressure Aliquoting. Using a Schlenk line or a glove box, transfer single-use volumes of the compound into the pre-dried amber vials. Ensure a positive blanket of Argon remains over the compound.

  • Step 4: Hermetic Sealing. Cap the vials with PTFE-lined septa. Wrap the junction with Parafilm to prevent slow oxygen diffusion. Store at 2–8 °C.

    • Validation System: Leave one sealed "dummy" vial containing the compound and a trace amount of an oxygen-sensitive indicator (e.g., resazurin). If the indicator changes color, the hermetic seal has failed.

InertWorkflow S1 1. Dry Glassware (120 °C) S2 2. Sparge Solvent (Remove O2) S1->S2 S3 3. Argon Blanket (Positive Press.) S2->S3 S4 4. Hermetic Seal (PTFE/Parafilm) S3->S4

Standard operating workflow for the inert handling and storage of sensitive benzylic amines.

Section 5: Frequently Asked Questions (FAQs)

Q1: Can I use antioxidants to stabilize the compound during long-term storage? A1: Yes. For highly sensitive benzylic amines, adding a free radical scavenger like Butylated Hydroxytoluene (BHT) at 100–500 ppm can inhibit the oxidative cascade[6]. However, you must ensure BHT does not interfere with your downstream catalytic steps (e.g., Pd-catalyzed cross-coupling), as radical scavengers can poison certain organometallic cycles.

Q2: My batch has already turned light yellow. Is it salvageable? A2: Usually, yes. The yellow color is highly chromophoric, meaning a dramatic color change often corresponds to <2% actual degradation[5]. Verify purity via HPLC. If purity is >97%, it may be usable for non-sensitive exploratory synthesis. For cGMP or late-stage drug development, re-purification via vacuum distillation or flash chromatography is mandatory.

Q3: Why must I avoid clear glass? A3: UV and visible light provide the activation energy required to homolytically cleave the C-H bond at the benzylic position, initiating radical autoxidation[5]. Amber glass blocks wavelengths below 500 nm, effectively neutralizing photo-catalyzed degradation.

Sources

Troubleshooting

resolving HPLC peak tailing issues for 5-Aminomethyl-2-methyl-benzoic acid methyl ester

Technical Support Center Guide Topic: Resolving HPLC Peak Tailing for 5-Aminomethyl-2-methyl-benzoic acid methyl ester This guide provides a structured, in-depth approach to troubleshooting and resolving chromatographic...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center

Guide Topic: Resolving HPLC Peak Tailing for 5-Aminomethyl-2-methyl-benzoic acid methyl ester

This guide provides a structured, in-depth approach to troubleshooting and resolving chromatographic peak tailing for the basic compound 5-Aminomethyl-2-methyl-benzoic acid methyl ester. The methodologies outlined here are based on established chromatographic principles and are designed for researchers, analytical scientists, and drug development professionals seeking to achieve optimal peak symmetry and robust analytical results.

Section 1: Understanding the Core Problem: Analyte and Stationary Phase Interactions

The primary challenge in the analysis of 5-Aminomethyl-2-methyl-benzoic acid methyl ester arises from its chemical structure. The molecule contains a primary aminomethyl group, which is basic, and a hydrophobic aromatic ring.[1] In reversed-phase HPLC, which typically utilizes silica-based stationary phases, this basic functional group is the principal cause of peak tailing.

The underlying mechanism involves a secondary retention interaction between the analyte and the stationary phase.[2] Here's the causality:

  • Silanol Groups: Silica-based columns have residual silanol groups (Si-OH) on their surface. These groups are acidic (pKa ≈ 3.8–4.2) and can deprotonate at mobile phase pH values above 4, resulting in negatively charged sites (Si-O⁻).[3]

  • Analyte Protonation: The basic amine group on your analyte becomes protonated (positively charged) in typical acidic-to-neutral mobile phases.

  • Secondary Ionic Interaction: The positively charged analyte molecules can interact strongly with the negatively charged silanol sites.[4][5] This ionic interaction is a different, stronger retention mechanism than the intended hydrophobic (reversed-phase) mechanism. Molecules that undergo this interaction are retained longer, leading to a delayed elution that forms the characteristic "tail" of the chromatographic peak.[6]

Our troubleshooting strategy, therefore, is centered on minimizing or eliminating these undesirable silanol interactions.

Section 2: Troubleshooting Guide - A Phased Approach

This section is structured in a question-and-answer format to directly address the issues you may be encountering during method development.

Q1: My peak for 5-Aminomethyl-2-methyl-benzoic acid methyl ester is tailing significantly. What is the first and most critical parameter I should adjust?

A1: Mobile Phase pH.

The pH of your mobile phase is the most powerful tool for controlling the peak shape of ionizable compounds.[7][8]

The Causality: The goal is to suppress the ionization of the surface silanol groups. By lowering the mobile phase pH, you create an environment rich in protons (H⁺). These protons will neutralize the acidic silanol groups, keeping them in their non-ionic (Si-OH) form.[2][9] This prevents the strong ionic interaction with your protonated basic analyte, dramatically improving peak shape.

Actionable Protocol:

  • The "pH << pKa" Rule: For acidic silanols (pKa ~4), you must adjust the mobile phase pH to be at least 1.5 to 2 units lower.

  • Recommended Starting Point: Prepare your aqueous mobile phase component with a buffer to control the pH at 2.5 - 3.0 . This ensures the vast majority of silanol groups are protonated and non-interactive.[10][11]

  • Verification: A correctly adjusted pH should result in a noticeably sharper, more symmetrical peak. If retention time decreases too much, you can compensate by reducing the percentage of the organic modifier in your mobile phase.[2]

Q2: I've lowered the pH to 2.8, and the peak shape has improved, but there's still a slight tail. What is my next step?

A2: Introduce or Optimize Mobile Phase Buffers and Additives.

Simply adding acid (like formic or trifluoroacetic acid) may not be sufficient. Consistent pH control across the column requires a buffer, and residual interactions may require a competitive agent.[12]

The Causality:

  • Buffer Capacity: A buffer (e.g., phosphate, formate) resists small changes in pH, ensuring that the pH at the surface of the stationary phase remains low and stable, which is critical for reproducibility.[12][13] An inadequate buffer concentration can lead to distorted peaks.[13]

  • Competitive Base Additives: Sometimes, even at low pH, a small number of highly acidic silanols remain active. A "silanol suppressor" or competitive base, such as Triethylamine (TEA), can be added to the mobile phase in small concentrations.[11] TEA is a small basic molecule that will preferentially interact with and "mask" the active silanol sites, making them unavailable for interaction with your analyte.[11]

Actionable Protocol:

  • Ensure Adequate Buffering: If you are only using an acid, switch to a buffer. A concentration of 20-25 mM is typically sufficient for good pH control without risking precipitation in high organic concentrations.[13][14]

  • Consider a Competitive Base: If buffering alone is not enough, add a competitive base to your mobile phase. See the table below for options.

Additive Mechanism of Action Typical Concentration Pros Cons
Phosphate Buffer pH control/Buffering20-50 mMExcellent buffering capacity around pH 2-3 and 6-8.Can precipitate in high concentrations of acetonitrile. Not volatile (not suitable for LC-MS).
Formate Buffer pH control/Buffering20-50 mMVolatile and ideal for LC-MS applications.Weaker buffering capacity than phosphate.
Triethylamine (TEA) Competitive Base / Silanol Masking5-20 mM (0.1-0.2%)Very effective at reducing tailing for basic compounds.Can shorten column lifetime; not suitable for LC-MS due to ion suppression.[11]
Q3: My method is for LC-MS, so I can't use phosphate or TEA. The peak is still tailing with a formate buffer. Should I change my HPLC column?

A3: Yes. When mobile phase modifications are limited, column selection is paramount.

If you cannot use aggressive mobile phase additives, you must use a stationary phase designed to minimize silanol interactions.

The Causality: Not all C18 columns are the same. Differences in the base silica, bonding density, and end-capping create dramatic performance differences for basic analytes.

  • "Type A" Silica: Older columns are based on silica with higher metal contamination, which increases the acidity of nearby silanol groups, worsening tailing.[3][5]

  • "Type B" (High Purity) Silica: Modern columns use high-purity silica with minimal metal content. This results in fewer and less acidic silanol groups, leading to inherently better peak shape for bases.[5]

  • End-Capping: After the C18 chains are bonded to the silica, manufacturers perform "end-capping" to react many of the remaining silanol groups with a small silylating agent.[2] A column that is "fully end-capped" will have significantly reduced silanol activity.[4][9]

  • Shielded/Polar-Embedded Phases: Some columns have a polar group embedded in the C18 chain near the silica surface. This technology helps to shield the analyte from any residual silanols, further improving peak shape.[4]

Actionable Protocol:

  • Check Your Column's Specifications: Determine if your current column is based on high-purity (Type B) silica and is thoroughly end-capped.

  • Switch to a Modern Column: Select a modern, high-purity, end-capped C18 column. For particularly difficult basic compounds, choose a column with a polar-embedded ligand or alternative "base-deactivated" surface chemistry.

Q4: I'm using a modern, base-deactivated column and an optimized mobile phase, but I'm still seeing some tailing. Could the issue be my HPLC system?

A4: Yes, extra-column effects and contamination can contribute to peak tailing.

If you have optimized the chemistry (mobile phase and column), the problem may be physical or historical.

The Causality:

  • Extra-Column Volume (Dead Volume): Any unnecessary space in the flow path between the injector and the detector can cause the analyte band to spread, leading to broader and sometimes tailing peaks. This can be caused by using tubing with too large an internal diameter or by poorly made connections (e.g., a gap between the tubing end and the bottom of the column port).[4]

  • Column Contamination/Wear: If the column has been used extensively with dirty samples or harsh mobile phases, the inlet frit can become partially blocked, or a void can form at the head of the column.[14][15] A blocked frit distorts the sample path onto the column, causing peak shape issues for all analytes.[14] Similarly, silica hydrolysis at high pH can degrade the column bed, also causing tailing.

Actionable Protocol:

  • Inspect Fittings: Ensure all tubing connections, especially at the column, are properly seated with no gaps. Use narrow-ID (e.g., 0.005") tubing where possible.[4]

  • Check for Contamination: If you suspect a blocked frit, try reversing the column (disconnect from the detector) and flushing it to waste at a low flow rate.[14] If this temporarily improves performance, it indicates a dirty column.

  • Replace the Column: If the column is old or has been subjected to harsh conditions, the packing bed may be irreversibly damaged. Replacing the column is the definitive diagnostic test.[2]

Section 3: Experimental Protocol Example

Protocol: Preparation of an Acidic Buffered Mobile Phase (pH 3.0)

This protocol describes the preparation of 1 L of a 25 mM potassium phosphate buffer to be used as the aqueous component ('Solvent A') of a mobile phase.

Materials:

  • Monobasic potassium phosphate (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • HPLC-grade water

  • 0.45 µm filter

Procedure:

  • Weigh Buffer Salt: Weigh out 3.40 g of KH₂PO₄ (M.W. = 136.09 g/mol ) and add it to a 1 L volumetric flask or glass beaker.

  • Dissolve: Add approximately 900 mL of HPLC-grade water and stir until the salt is fully dissolved.

  • pH Adjustment: Place a calibrated pH meter into the solution. Slowly add phosphoric acid dropwise while stirring until the pH meter reads 3.0. Be careful not to overshoot the target pH.

  • Bring to Volume: Transfer the solution to a 1 L volumetric flask (if not already in one) and add HPLC-grade water to the mark.

  • Filter: Filter the entire buffer solution through a 0.45 µm membrane filter to remove particulates that could damage the HPLC system.

  • Degas: Degas the buffer using sonication, vacuum filtration, or helium sparging before placing it on the HPLC system.

  • Final Mobile Phase Preparation: This prepared buffer is your 'Solvent A'. Your final mobile phase will be a mixture of this buffer and your organic modifier (e.g., Acetonitrile, 'Solvent B'). Crucially, the pH is set on the aqueous portion before mixing with the organic solvent. [8]

Section 4: Visual Troubleshooting Workflow

The following diagram provides a logical flowchart for diagnosing and resolving peak tailing issues for 5-Aminomethyl-2-methyl-benzoic acid methyl ester.

G start Peak Tailing Observed for 5-Aminomethyl-2-methyl-benzoic acid methyl ester ph_check Q1: Is Mobile Phase pH optimized (e.g., pH 2.5-3.5)? start->ph_check adjust_ph Action: Adjust aqueous phase to pH 2.5-3.5 using a buffer (e.g., 25mM Phosphate/Formate). ph_check->adjust_ph No buffer_check Q2: Is tailing still present? ph_check->buffer_check Yes adjust_ph->buffer_check additives Action: Consider adding a competitive base (e.g., TEA) if MS is not used. buffer_check->additives Yes (Slight Tailing) column_check Q3: Are you using a modern, high-purity, end-capped column? buffer_check->column_check No additives->column_check switch_column Action: Switch to a base-deactivated column (e.g., with polar-embedded group or Type B silica). column_check->switch_column No system_check Q4: Could there be an extra-column or hardware issue? column_check->system_check Yes switch_column->system_check check_fittings Action: Check all fittings for leaks/gaps. Use narrow ID tubing. Flush or replace column if contamination is suspected. system_check->check_fittings Yes end_node Peak Shape Optimized system_check->end_node No check_fittings->end_node

Caption: Troubleshooting flowchart for HPLC peak tailing.

References

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). alwsci.
  • What Causes Peak Tailing in HPLC?. (2025, October 28). Chrom Tech, Inc.
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024, September 25). Longdom Publishing.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • The Theory of HPLC Column Chemistry. Crawford Scientific.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • CAS 18595-12-5: 5-AMINO-2-METHYL-BENZOIC ACID METHYL ESTER. CymitQuimica.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs.
  • How to Reduce Peak Tailing in HPLC?. (2025, June 9). Phenomenex.
  • 5-amino-2-methyl-benzoic acid methyl ester 18595-12-5. Guidechem.
  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). LCGC International.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International.
  • How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Technology Networks.
  • Mechanisms And Impact Paths Of Mobile Phase PH On Peak Shape And Separation Efficiency in HPLC. (2026, April 7). ALWSCI.
  • Control pH During Method Development for Better Chromatography. Agilent.

Sources

Optimization

reducing byproduct formation in 5-Aminomethyl-2-methyl-benzoic acid methyl ester amidation reactions

Welcome to the technical support guide for optimizing the amidation of 5-Aminomethyl-2-methyl-benzoic acid methyl ester. This resource is designed for researchers, chemists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing the amidation of 5-Aminomethyl-2-methyl-benzoic acid methyl ester. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, minimize byproduct formation, and maximize the yield and purity of the desired amide product. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the common challenges encountered during this critical synthetic transformation.

Introduction: The Challenge of Selective Amidation

The amidation of 5-Aminomethyl-2-methyl-benzoic acid methyl ester presents a unique challenge. The molecule contains both a primary amine (a nucleophile) and a methyl ester (an electrophile precursor), creating the potential for self-condensation or polymerization alongside the desired reaction with an external carboxylic acid or amine. Achieving a high yield of the target amide requires careful selection of coupling reagents, reaction conditions, and a thorough understanding of potential side reactions. This guide provides a systematic approach to troubleshooting and optimizing this nuanced process.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during your experiments. Each issue is presented with potential causes and actionable solutions grounded in chemical principles.

Q1: My reaction yield is low, and LC-MS analysis shows a large amount of unreacted starting materials.

Potential Causes & Solutions:

  • Ineffective Carboxylic Acid Activation: The cornerstone of any amidation is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[1] If this activation is incomplete, the amine will not react.

    • Solution: Ensure your coupling reagent is pure and added in the correct stoichiometric amount (typically 1.0-1.2 equivalents). For uronium or phosphonium salts, a pre-activation step, where the carboxylic acid and coupling reagent are stirred together for 5-10 minutes before adding the amine, can significantly improve results.[2]

  • Hydrolysis of Activated Species: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. Any moisture in the reaction will quench the intermediate, reverting it to the starting carboxylic acid.

    • Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Acid-Base Neutralization: In the absence of a coupling agent, the primary amine of one molecule will simply deprotonate the carboxylic acid of another, forming an unreactive ammonium-carboxylate salt.[1]

    • Solution: This is the fundamental reason coupling reagents are necessary. Ensure the coupling reagent is added correctly to mediate the reaction.

Q2: My LC-MS shows a significant byproduct with a mass corresponding to my amine starting material + 98 Da (if using HBTU/TBTU) or + 155 Da (if using HATU/TATU). What is it?

Potential Cause & Solution:

  • Guanidinylation of the Amine: This is a classic side reaction associated with uronium/aminium-based coupling reagents (e.g., HBTU, HATU). The highly reactive coupling agent can react directly with the nucleophilic amine starting material, forming an irreversible guanidinium byproduct and terminating the reaction for that molecule.[2][4]

    • Solution: The order of addition is critical to prevent this. Always pre-activate the carboxylic acid. Stir the carboxylic acid, coupling reagent, and base (e.g., DIPEA, NMM) together in your solvent for 5-10 minutes before adding the amine. This consumes the coupling reagent in the desired activation pathway, leaving none to react with the amine. Using phosphonium-based reagents like PyBOP is another excellent way to avoid this issue, as they do not form guanidinium byproducts.[5]

DOT Script for Guanidinylation Side Reaction

G cluster_main Desired Amidation Pathway cluster_side Guanidinylation Side Reaction Acid R-COOH ActiveEster OAt-Active Ester Acid->ActiveEster Activation Amine R'-NH2 Product Desired Amide Amine->Product Nucleophilic Attack HATU HATU/Base ActiveEster->Product Amine_side R'-NH2 Byproduct Guanidinium Byproduct (Terminated) Amine_side->Byproduct HATU_side Excess HATU HATU_side->Byproduct Amine_main Amine (5-Aminomethyl-2-methyl- benzoic acid methyl ester) Amine_main->Amine Amine_main->Amine_side

Caption: Competing reaction pathways for uronium salt coupling reagents.

Q3: After my reaction with a carbodiimide (DCC, EDC, DIC), I have a white, insoluble precipitate that is difficult to filter and remove.

Potential Cause & Solution:

  • Urea Byproduct Formation: Carbodiimide reagents work by forming a highly reactive O-acylisourea intermediate. This intermediate can be attacked by the amine to form the desired amide. However, it can also rearrange to a stable, inactive N-acylurea.[6][7] The primary byproduct, however, is the corresponding urea (e.g., dicyclohexylurea (DCU) from DCC, diisopropylurea from DIC).[8]

    • Solution:

      • Choice of Reagent: DCU is notoriously insoluble in most organic solvents, making it hard to remove.[8] Using diisopropylcarbodiimide (DIC) is often preferred as its urea byproduct is more soluble and can be removed during an aqueous workup.[8][9] For reactions in aqueous media or for easier workup, the water-soluble carbodiimide EDC is an excellent choice, as the reagent and its urea byproduct can be washed away with water.[8]

      • Filtration/Workup: If you must use DCC, the DCU can be removed by filtration, but it often requires washing the filter cake extensively with a solvent in which your product is soluble.

Q4: I am observing a byproduct with double the mass of my starting material. What is happening?

Potential Cause & Solution:

  • Self-Condensation (Dimerization): Your starting material, 5-Aminomethyl-2-methyl-benzoic acid methyl ester, is an amino ester. In the presence of a base, particularly at elevated temperatures, the amine of one molecule can attack the ester of another in a transamidation reaction, leading to dimer and oligomer formation.

    • Solution:

      • Control Stoichiometry and Order of Addition: This problem is most likely if you are attempting to react the amino ester with a carboxylic acid. Ensure the external carboxylic acid is fully activated before the amino ester is added.

      • Low Temperature: Keep the reaction temperature low (0 °C to room temperature) to minimize the rate of this uncatalyzed background reaction.[10]

      • Use Protecting Groups: If dimerization is a persistent issue, consider a synthetic route where either the amine or the ester of the starting material is temporarily protected.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for my reaction?

The "best" reagent depends on factors like cost, scale, desired purity, and the specific substrates involved. Here is a comparison of common classes:

Reagent ClassExamplesProsConsKey Byproduct(s)
Carbodiimides DCC, DIC, EDCInexpensive, widely available.[5]Can cause racemization (if applicable), formation of insoluble urea byproducts, N-acylurea formation.[8]Dicyclohexylurea (DCU), N-acylurea.
Uronium/Aminium Salts HATU, HBTU, TBTUFast reaction times, high yields, low racemization (especially with HOAt-based reagents).[5]More expensive, can cause guanidinylation of the amine if added incorrectly.[4]Tetramethylurea, Guanidinium species.
Phosphonium Salts PyBOP, PyAOPHigh efficiency, does not cause guanidinylation, good for sterically hindered couplings.[5]Can be expensive, generates HMPA (with BOP) or phosphonamide byproducts.Hexamethylphosphoramide (HMPA), Pyrrolidinophosphonamide.
Phosphonic Anhydrides T3P®Low epimerization, byproducts are water-soluble for easy removal, good for large-scale synthesis.[11][12][13]Often requires a base like pyridine or NMM.Phosphate salts.
Q2: What is the role of additives like HOBt and HOAt?

1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial additives, especially when using carbodiimides. They play two key roles:

  • Accelerate Coupling: The activated O-acylisourea intermediate (from carbodiimides) reacts rapidly with HOBt/HOAt to form an active ester. This HOBt/HOAt ester is more reactive towards the amine than the O-acylisourea, leading to faster and more efficient amide bond formation.

  • Suppress Side Reactions: The formation of the active ester effectively traps the reactive intermediate, preventing its rearrangement to the inactive N-acylurea and significantly reducing the risk of racemization in chiral substrates.[8] HOAt is generally considered more effective than HOBt at both tasks.

Q3: How do I choose the right base and solvent?
  • Base Selection: The base is needed to deprotonate the carboxylic acid and neutralize any acid salts formed during the reaction.[12]

    • Sterically Hindered Amines: Non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices. However, excess strong base can sometimes promote side reactions.[12]

    • Minimizing Side Reactions: For sensitive substrates, a weaker base like N-methylmorpholine (NMM) is often a better choice as it can be less likely to promote side reactions like epimerization.[12]

  • Solvent Selection:

    • Standard Choice: Anhydrous dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most common solvents for amide coupling due to their ability to dissolve a wide range of substrates and reagents.

    • Alternative Solvents: Acetonitrile (MeCN), tetrahydrofuran (THF), or ethyl acetate (EtOAc) can also be effective. The choice may depend on the solubility of your specific starting materials and the ease of removal during workup.

DOT Script for Reagent Selection Logic

Caption: Decision workflow for selecting key amidation reaction parameters.

Q4: How can I monitor the reaction's progress and when do I know it's complete?

Continuous monitoring is essential to ensure the reaction goes to completion without forming excessive byproducts.[14]

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of your starting materials. Spot the reaction mixture against your starting materials. The reaction is complete when the limiting starting material spot has disappeared.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows you to monitor the disappearance of starting material peaks and the appearance of the product peak. Crucially, it also allows you to detect the formation of any byproducts in real-time by checking their masses.[14] The reaction is complete when the peak area of the limiting reagent is <1-2% of the product peak area.

Experimental Protocols

Protocol 1: General Amidation Procedure using HATU/DIPEA

This protocol emphasizes the critical pre-activation step to avoid guanidinylation.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N2), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).

  • Pre-activation: Add DIPEA (2.0 eq) to the mixture. Stir at room temperature for 5-10 minutes. You may observe a slight color change.

  • Amine Addition: Add a solution of the amine (e.g., 5-Aminomethyl-2-methyl-benzoic acid methyl ester) (1.2 eq) in a minimal amount of anhydrous DMF or DCM to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by LC-MS or TLC every 1-2 hours. Reactions are typically complete within 2-16 hours.[10]

  • Workup: Proceed to Protocol 3 for workup and purification.

Protocol 2: Standard Aqueous Workup and Purification

This procedure is designed to remove common impurities like the coupling agent byproducts and excess base.[9]

  • Quenching: Once the reaction is complete, dilute the mixture with a water-immiscible organic solvent like ethyl acetate (EtOAc) or DCM.

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with a weak acidic solution (e.g., 1M citric acid or 1N HCl) to remove the organic base (DIPEA, NMM).[9]

  • Basic Wash: Wash with a weak basic solution (e.g., saturated aqueous NaHCO3) to remove unreacted carboxylic acid and additives like HOBt.[9][10]

  • Brine Wash: Wash with saturated aqueous NaCl (brine) to remove residual water from the organic layer.[9]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by silica gel column chromatography, recrystallization, or preparative HPLC as needed.[15][16]

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Retrieved from [Link]

  • Vasanth, S., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Retrieved from [Link]

  • University of South Carolina. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Publications. Retrieved from [Link]

  • Baker, T. J., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(18), 4882-4885. Retrieved from [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • Google Patents. (n.d.). US7102032B2 - Purification of amide compound.
  • Chinese Chemical Letters. (n.d.). In-situ Mass Spectrometric Analysis of the Reactive Intermediates Generated in the Electrochemical Amidation Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Retrieved from [Link]

  • Warner, B. P., et al. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • eScholarship.org. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction condition for amidation. Retrieved from [Link]

  • LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Revealing deamidation and isoaspartate formation during peptide analysis, purification and storage by tandem mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

Sources

Troubleshooting

optimizing long-term storage conditions for 5-Aminomethyl-2-methyl-benzoic acid methyl ester stability

Welcome to the technical support center for 5-Aminomethyl-2-methyl-benzoic acid methyl ester (CAS 18595-12-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Aminomethyl-2-methyl-benzoic acid methyl ester (CAS 18595-12-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing long-term storage conditions to ensure the stability and integrity of this compound. The information herein is synthesized from established principles of organic chemistry, data on structurally related compounds, and best practices in pharmaceutical development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 5-Aminomethyl-2-methyl-benzoic acid methyl ester.

Q1: What is 5-Aminomethyl-2-methyl-benzoic acid methyl ester and what are its common applications?

5-Aminomethyl-2-methyl-benzoic acid methyl ester is an organic compound featuring an aromatic ring with a methyl ester and an aminomethyl group.[1][2] It typically appears as a white to off-white crystalline solid and is soluble in organic solvents like ethanol and methanol, with limited solubility in water.[1] This compound serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry for the development of biologically active molecules.[1] It is a building block for various compounds, including those with potential applications in cancer research.[1]

Q2: What are the primary factors that can affect the stability of this compound?

The stability of 5-Aminomethyl-2-methyl-benzoic acid methyl ester can be influenced by several environmental factors, including:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3][4]

  • Humidity/Moisture: The presence of water can lead to the hydrolysis of the methyl ester group.[5]

  • Light: Exposure to UV or visible light can induce photolytic degradation, a common issue for aromatic compounds.[6][7]

  • pH: The stability of the compound, particularly in solution, can be pH-dependent, with both acidic and basic conditions potentially catalyzing degradation.[8][9]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, especially if initiated by light or heat.[10]

Q3: What are the recommended general long-term storage conditions for solid 5-Aminomethyl-2-methyl-benzoic acid methyl ester?

Based on the chemical structure and general knowledge of similar aromatic esters, the following conditions are recommended for the long-term storage of the solid compound to minimize degradation:

ParameterRecommended ConditionRationale
Temperature -20°C to 8°CReduces the rate of potential degradation reactions.[11][12]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes the risk of oxidation.[13]
Light Protected from light (Amber vial)Prevents photolytic degradation.[6][14]
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the ester group.[5][15]

Q4: How can I assess the purity and stability of my sample over time?

Regularly assessing the purity of your sample is crucial. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be used.[16] This method should be capable of separating the intact compound from its potential degradation products. Key parameters to monitor include the appearance of new peaks, a decrease in the main peak's area, and any changes in the physical appearance of the sample (e.g., color change).[16]

Section 2: Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments.

Problem Possible Cause(s) Troubleshooting Steps
Change in sample color (e.g., yellowing) Oxidation or photodecomposition.1. Ensure the compound is stored under an inert atmosphere and protected from light.[13][14]2. If working with the compound in solution, deoxygenate solvents and minimize light exposure during handling.[10]
Decreased purity observed by HPLC Chemical degradation (hydrolysis, oxidation, etc.).1. Review storage conditions. Ensure the temperature is low and the container is tightly sealed with a desiccant.[5][12]2. For solutions, prepare them fresh and consider the pH and solvent compatibility.[8][9]
Poor solubility in aqueous solutions The compound has limited water solubility.[1]1. Use organic co-solvents (e.g., ethanol, DMSO) to aid dissolution.2. Adjusting the pH might improve solubility, but be mindful of potential degradation.[8][9]
Inconsistent experimental results Sample degradation leading to variable concentrations of the active compound.1. Re-analyze the purity of your stock material using a validated analytical method.2. Implement stricter storage and handling protocols to ensure sample integrity.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[17][18]

Objective: To identify potential degradation pathways and products of 5-Aminomethyl-2-methyl-benzoic acid methyl ester under various stress conditions.

Materials:

  • 5-Aminomethyl-2-methyl-benzoic acid methyl ester

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, methanol, and acetonitrile

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 3% H₂O₂ solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[6][19]

  • Analysis: Analyze all stressed samples, along with a control sample (stored under ideal conditions), by a suitable analytical method like HPLC-UV.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating 5-Aminomethyl-2-methyl-benzoic acid methyl ester from its degradation products.

Starting HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in water, B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the compound's UV spectrum.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Inject the control and stressed samples from the forced degradation study.

  • Optimize the mobile phase gradient to achieve good separation between the parent peak and any degradation product peaks.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[20][21]

Section 4: Visualizing Degradation and Workflows

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 5-Aminomethyl-2-methyl-benzoic acid methyl ester based on its chemical structure.

G cluster_main 5-Aminomethyl-2-methyl-benzoic acid methyl ester cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis main_compound 5-Aminomethyl-2-methyl- benzoic acid methyl ester hydrolysis_product 5-Aminomethyl-2-methyl- benzoic acid main_compound->hydrolysis_product  + H₂O (acid/base catalysis) oxidation_product Oxidized Derivatives (e.g., N-oxide) main_compound->oxidation_product  + [O] (e.g., H₂O₂, light) photolysis_product Photodegradation Products (e.g., radical species, dimers) main_compound->photolysis_product  + hν (UV/Vis light)

Caption: Potential degradation pathways for 5-Aminomethyl-2-methyl-benzoic acid methyl ester.

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for conducting a stability study.

G start Define Stability Study Protocol storage Place Samples in Stability Chambers start->storage pull Pull Samples at Defined Time Points storage->pull analysis Analyze Samples using Stability-Indicating Method pull->analysis data Collect and Analyze Data analysis->data report Generate Stability Report data->report end Determine Shelf-Life and Optimal Storage Conditions report->end

Caption: General workflow for a comprehensive stability study.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Schmidtke Sobeck, S. J. Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). ACS.
  • An In-depth Technical Guide to the Pharmacology of Aminobenzoic Acid Esters. Benchchem.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Schmidtke Sobeck, S. J. Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). ACS.
  • Forced Degradation Studies for Stability. Nelson Labs.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC.
  • The photochemistry of p-aminobenzoic acid. PubMed.
  • 2-Aminobenzoate Degradation Pathway. Eawag-BBD.
  • Setting the Bases of the Photogenotoxicity of p-Aminobenzoic Acid. ChemRxiv.
  • UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. (2022, January 26). MDPI.
  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA.
  • Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. The College of Wooster.
  • KEGG Aminobenzoate degradation - Reference pathway.
  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum.
  • Structure of benzocaine and its primary degradation products, p-aminobenzoic acid, and N-formylbenzocaine. ResearchGate.
  • Preserving essential oils. Essenciales.
  • Validation of Analytical Methods for Folic Acid Methyl Ester: A Comparative Guide. Benchchem.
  • Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt( - III).
  • De-esterification of amino acid esters ? ResearchGate. (2022, September 22).
  • Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques. (2011, March 24). Agilent.
  • Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. (2024, November 15). Eden Botanicals.
  • CAS 18595-12-5: 5-AMINO-2-METHYL-BENZOIC ACID METHYL ESTER. CymitQuimica.
  • A Fully Automated Procedure for the Preparation and Analysis of Fatty Acid Methyl Esters. Chromatography Today.
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
  • 5-amino-2-methyl-benzoic acid methyl ester 18595-12-5. Guidechem.
  • How to Store Essential Oils to Maximize Oil Life. (2019, May 21).
  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.
  • A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization. (2014, November 20). PubMed.
  • Solid-state stability (as a function of temperature) and oxidative... ResearchGate.
  • 5-AMINO-2-METHYL-BENZOIC ACID METHYL ESTER. (2026, January 13). ChemicalBook.
  • Packaging methods and storage duration affect essential oil content and composition of lemon verbena (Lippia citriodora Kunth.). (2016, October 19). PMC.
  • Effect of moisture on solid state stability. (2023, September 29). Semantic Scholar.
  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. (2025, January 6). MDPI.
  • How to Store Your Diffuser Oils for Long-Lasting Freshness. (2025, July 11). Aroma Country.
  • Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. PubMed.
  • Methyl Esters. Organic Chemistry Portal.
  • 5-ACETYLAMINO-2-METHYL-BENZOIC ACID METHYL ESTER AldrichCPR. Sigma-Aldrich.

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Reference Data & Comparative Studies

Validation

Mass Spectrometry Validation of 5-Aminomethyl-2-methyl-benzoic acid methyl ester Purity: A Comparative Technical Guide

Target Audience: Analytical Chemists, Pharmaceutical Researchers, and Drug Development Professionals. As pharmaceutical pipelines demand increasingly stringent quality controls for active pharmaceutical ingredient (API)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmaceutical Researchers, and Drug Development Professionals.

As pharmaceutical pipelines demand increasingly stringent quality controls for active pharmaceutical ingredient (API) intermediates, the analytical validation of precursors like 5-Aminomethyl-2-methyl-benzoic acid methyl ester (CAS: 1430839-93-2, Molecular Weight: 179.22 g/mol )[1][2] becomes paramount. This compound is a highly reactive building block, and trace impurities—such as regioisomers, des-amino byproducts, or residual starting materials—can propagate through synthetic pathways, severely compromising final API efficacy and safety.

This guide provides an authoritative, objective comparison between High-Purity (optimized catalytic synthesis) and Standard Commercial grades of this intermediate. Furthermore, it details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology designed to definitively quantify purity and detect trace contaminants in compliance with ICH Q2(R1) and M7 guidelines[3][4].

Product Performance Comparison: High-Purity vs. Standard Grade

Standard commercial grades of 5-Aminomethyl-2-methyl-benzoic acid methyl ester often rely on basic crystallization for purification, which frequently fails to remove structurally similar regioisomers. High-Purity grades utilize advanced chromatographic or optimized hydrogenation techniques to suppress these byproducts.

High-Resolution Mass Spectrometry (HRMS) and LC-MS/MS are the gold standards for differentiating these grades, as traditional UV-HPLC often lacks the specificity to resolve co-eluting isomers[5].

Table 1: Comparative Purity Profile (LC-MS/MS Analysis)
Analytical ParameterHigh-Purity GradeStandard Commercial GradeAnalytical Significance
Overall Purity (LC-MS) > 99.8%95.0% - 97.5%Determines downstream reaction yield.
Regioisomer Content < 0.05%1.0% - 2.5%Isomers cause chain-termination or off-target API effects.
Des-amino Impurity Not Detected (ND)< 0.5%Unreacted precursor alters stoichiometric ratios.
Residual Solvents < 10 ppm< 500 ppmImpacts crystallization and regulatory compliance.
MS/MS Detection Limit 0.5 ng/mLN/A (Often unverified)Ensures detection of potentially genotoxic impurities (PGIs).

Mechanistic Insights: Why LC-MS/MS?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is selected over standard HPLC-UV for three critical reasons:

  • Ionization Efficiency: The primary amine group in the aminomethyl moiety is highly basic, making it exceptionally responsive to positive Electrospray Ionization (ESI+) when protonated by an acidic modifier like formic acid[6].

  • Unambiguous Selectivity: MRM filters out matrix noise by monitoring specific precursor-to-product ion transitions. Even if an impurity co-elutes chromatographically, the mass analyzer resolves it[7].

  • Sensitivity: LC-MS/MS achieves Limits of Detection (LOD) in the sub-ng/mL range, satisfying the stringent thresholds of toxicological concern required for pharmaceutical intermediates[3].

Fragmentation Causality

In ESI+ mode, the molecule forms a stable [M+H]+ precursor ion at m/z 180.1. Upon entering the collision cell, Collision-Induced Dissociation (CID) triggers predictable fragmentation:

  • Loss of Ammonia ( NH3​ ): The aliphatic amine readily cleaves, yielding a stable benzyl cation at m/z 163.1.

  • Loss of Methanol ( CH3​OH ): The methyl ester undergoes neutral loss, yielding an acylium ion at m/z 148.1.

Pathway Precursor Precursor Ion [M+H]+ m/z 180.1 LossNH3 Neutral Loss of NH3 (-17 Da) Precursor->LossNH3 LossMeOH Neutral Loss of CH3OH (-32 Da) Precursor->LossMeOH Frag1 Product Ion 1 m/z 163.1 LossNH3->Frag1 Frag2 Product Ion 2 m/z 148.1 LossMeOH->Frag2

ESI+ MS/MS fragmentation pathway of 5-Aminomethyl-2-methyl-benzoic acid methyl ester.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high scientific integrity, the following protocol incorporates a self-validating matrix-matched calibration system. Matrix matching is critical in LC-MS/MS to compensate for ion suppression or enhancement effects caused by the high concentration of the main intermediate[7].

Step 1: Sample and Standard Preparation
  • Diluent: Methanol:Water (50:50, v/v).

  • Sample Solution: Dissolve the intermediate to a final concentration of 1.0 mg/mL.

  • Calibration Standards: Prepare a matrix-matched calibration curve by spiking known ultra-pure reference standards into the diluent at concentrations of 1, 5, 10, 50, and 100 ng/mL.

Step 2: UHPLC Chromatographic Separation
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (provides protons for ESI+ ionization)[6].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start at 5% B, hold for 1 min, ramp to 95% B over 6 mins, hold for 2 mins, return to 5% B.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MRM) Parameters
  • Ionization Source: Electrospray Ionization in positive mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • Transitions (Quantifier): m/z 180.1 163.1 (Collision Energy: 15 eV).

  • Transitions (Qualifier): m/z 180.1 148.1 (Collision Energy: 20 eV).

Workflow Prep Sample Prep Matrix-Matched LC UHPLC Separation C18, 0.1% FA Prep->LC ESI ESI+ Ionization Protonation LC->ESI Q1 Q1 Selection m/z 180.1 ESI->Q1 CID Collision Cell CID Fragmentation Q1->CID Q3 Q3 Monitoring m/z 163.1 & 148.1 CID->Q3 Data Data Analysis ICH Q2(R1) Metrics Q3->Data

LC-MS/MS Analytical Workflow for intermediate purity and trace impurity validation.

Method Validation Data (ICH Q2(R1) Compliance)

A robust analytical method must prove its reliability. The developed method was validated according to ICH guidelines, assessing linearity, sensitivity, precision, and accuracy[4]. The results below confirm that the method is highly capable of distinguishing High-Purity grades from Standard grades by accurately quantifying trace impurities.

Table 2: Method Validation Metrics
Validation ParameterResultICH Acceptance Criteria
Linearity ( R2 ) 0.9992 0.998[4]
Limit of Detection (LOD) 0.15 ng/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.45 ng/mLSignal-to-Noise (S/N) 10
Accuracy (Spike Recovery) 98.5% - 101.2%90.0% - 110.0%[4]
Method Precision (RSD) 1.4% 2.0%[4]
Intermediate Precision 1.7% 3.0%

Data Interpretation: The excellent recovery rates (98.5% - 101.2%) prove that the matrix-matched calibration successfully mitigated ion suppression. The low LOD (0.15 ng/mL) ensures that even highly toxic trace impurities can be detected long before they impact the final pharmaceutical formulation.

Conclusion

The purity of 5-Aminomethyl-2-methyl-benzoic acid methyl ester cannot be assumed based on basic HPLC-UV assays alone. As demonstrated, High-Purity grades offer significant advantages in minimizing regioisomers and unreacted precursors. By implementing the rigorously validated LC-MS/MS methodology outlined above, laboratories can establish a self-validating, highly sensitive quality control system that ensures the integrity of their synthetic pipelines and compliance with global pharmaceutical standards.

References

  • Resolvemass. "Analytical Method Development and Validation in Pharmaceuticals". resolvemass.ca.[Link]

  • National Institutes of Health (NIH). "Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials". nih.gov.[Link]

  • Journal of Applied Pharmaceutical Science. "Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity". japsonline.com. [Link]

  • Arabian Journal of Chemistry. "Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans". arabjchem.org.[Link]

Sources

Comparative

5-Aminomethyl-2-methyl-benzoic acid methyl ester vs 5-aminomethyl-2-fluorobenzoic acid methyl ester

An In-Depth Comparative Guide for Medicinal Chemists: 5-Aminomethyl-2-methyl-benzoic acid methyl ester vs. 5-aminomethyl-2-fluorobenzoic acid methyl ester In the landscape of drug discovery, the selection of a chemical s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide for Medicinal Chemists: 5-Aminomethyl-2-methyl-benzoic acid methyl ester vs. 5-aminomethyl-2-fluorobenzoic acid methyl ester

In the landscape of drug discovery, the selection of a chemical scaffold is a critical decision that profoundly influences the ultimate pharmacokinetic and pharmacodynamic profile of a lead candidate. Small, rigid aromatic systems like the aminomethyl-benzoic acid core are prized as versatile starting points. This guide provides a detailed comparison of two closely related analogs: 5-Aminomethyl-2-methyl-benzoic acid methyl ester and 5-aminomethyl-2-fluorobenzoic acid methyl ester. The focus is on the strategic implications of substituting a methyl group for a bioisosteric fluorine atom at the C-2 position, a common tactic in medicinal chemistry to fine-tune molecular properties.[1][2][3][4]

This analysis is designed for researchers, scientists, and drug development professionals, offering insights into how this seemingly minor structural change can lead to significant differences in synthetic strategy, metabolic stability, and target engagement.

Physicochemical Properties: A Tale of Two Substituents

The methyl group and the fluorine atom are often considered bioisosteres due to their similar van der Waals radii (F: 1.47 Å, CH₃: ~2.0 Å), allowing them to occupy comparable space within a protein binding pocket.[5][6] However, their electronic properties are starkly different, leading to significant divergences in the overall character of the parent molecule.

The fluorine atom is the most electronegative element, exerting a powerful electron-withdrawing effect through induction.[5][6] In contrast, the methyl group is weakly electron-donating through hyperconjugation. These differences have a cascading effect on properties like lipophilicity (LogP) and the acidity/basicity (pKa) of nearby functional groups, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]

Property5-Aminomethyl-2-methyl-benzoic acid methyl ester5-aminomethyl-2-fluorobenzoic acid methyl esterRationale for Difference
CAS Number 18595-12-5 (for 5-amino-2-methyl)768357-98-8Unique chemical identifiers.
Molecular Formula C₉H₁₁NO₂ (for 5-amino-2-methyl)C₉H₁₀FNO₂Substitution of CH₃ for F.
Molecular Weight 165.19 g/mol (for 5-amino-2-methyl)183.18 g/mol Fluorine is heavier than hydrogen.
Predicted LogP 1.95[9]0.7[10]The C-F bond can increase lipophilicity in aromatic systems, but the strong inductive effect can also alter charge distribution, impacting overall LogP.[11][12][13] The lower predicted LogP for the fluoro analog suggests a more polar character in this specific context.
Predicted pKa (of aminomethyl group) Higher (more basic)Lower (less basic)The potent electron-withdrawing fluorine atom reduces the electron density on the aromatic ring and, by extension, the basicity of the aminomethyl nitrogen.[1][8]
Key Electronic Effect Electron-donating (hyperconjugation)Strong electron-withdrawing (induction)Fundamental difference between methyl and fluoro substituents.
Metabolic Liability The methyl group is a primary site for oxidative metabolism (e.g., by Cytochrome P450 enzymes) to form a hydroxymethyl or carboxylic acid derivative.[11][14]The C-F bond is exceptionally strong (bond energy ~115 kcal/mol) and resistant to metabolic cleavage, effectively blocking oxidation at that position.[5][15]

Synthetic Accessibility and Strategy

Both compounds can be synthesized from commercially available precursors, often involving the reduction of a nitro group to an amine or the functionalization of a bromomethyl group. A common and reliable pathway involves the reduction of the corresponding 5-nitro-2-substituted benzoic acid methyl ester.

The choice of synthetic route is dictated by the availability of starting materials and the desired scale. For laboratory-scale synthesis, catalytic hydrogenation is a clean and efficient method for nitro group reduction.

G cluster_0 General Synthetic Pathway Start 2-Substituted-5-nitrobenzoic acid (X = CH3 or F) Ester Esterification (e.g., MeOH, H2SO4) Start->Ester NitroEster Methyl 2-Substituted-5-nitrobenzoate Ester->NitroEster Reduction Nitro Group Reduction (e.g., H2, Pd/C) NitroEster->Reduction FinalProduct Final Product (5-Amino-2-X-benzoic acid methyl ester) Reduction->FinalProduct Aminomethylation Conversion to Aminomethyl (e.g., Reduction of nitrile) FinalProduct->Aminomethylation FinalAminomethyl Final Product (5-Aminomethyl-2-X-benzoic acid methyl ester) Aminomethylation->FinalAminomethyl

Caption: Generalized synthetic workflow for aminomethyl-benzoic acid esters.

Experimental Protocol: Catalytic Hydrogenation for Nitro Group Reduction

This protocol describes a general procedure for the reduction of a nitroaromatic precursor, a key step in synthesizing the amine analogs which can be further converted to the aminomethyl target. This method is widely applicable and known for its high yields and clean reaction profiles.

Objective: To reduce Methyl 2-methyl-5-nitrobenzoate to Methyl 5-amino-2-methylbenzoate.

Materials:

  • Methyl 2-methyl-5-nitrobenzoate (1.0 eq)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (or Ethyl Acetate) as solvent

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Celite or diatomaceous earth

Procedure:

  • Vessel Preparation: Add Methyl 2-methyl-5-nitrobenzoate to a round-bottom flask or a Parr shaker vessel.

  • Solvent Addition: Dissolve the starting material in a suitable solvent like methanol or ethyl acetate. The choice of solvent is critical; methanol is excellent for solubility, while ethyl acetate can be easier to remove.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (for atmospheric pressure) or place the vessel in a Parr apparatus. Purge the system with hydrogen gas to remove air.

  • Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-16 hours).[16]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product. Causality Note: The Celite pad is crucial for safely removing the fine, pyrophoric palladium catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 5-amino-2-methylbenzoate.[16]

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by silica gel column chromatography.[16]

Implications in Medicinal Chemistry & Drug Design

The choice between a methyl and a fluoro substituent is a strategic decision aimed at optimizing a molecule's ADME and target-binding properties.

Metabolic Stability

One of the most significant advantages of fluorine substitution is the enhancement of metabolic stability.[7][11][14] Aromatic and benzylic methyl groups are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary metabolic pathway that leads to rapid clearance of a drug from the body. Replacing the metabolically labile C-H bonds of a methyl group with a robust C-F bond effectively blocks this metabolic route, which can increase the drug's half-life and bioavailability.[5][11][14]

G cluster_methyl Methyl Analog Metabolism cluster_fluoro Fluoro Analog Metabolism Methyl_Start Parent Molecule (with -CH3 group) P450_M CYP450 Oxidation Methyl_Start->P450_M Methyl_Metabolite Hydroxymethyl Metabolite (-CH2OH) Carboxylic Acid Metabolite (-COOH) P450_M->Methyl_Metabolite Excretion_M Rapid Excretion Methyl_Metabolite->Excretion_M Fluoro_Start Parent Molecule (with -F group) P450_F CYP450 Oxidation Fluoro_Start->P450_F Blocked Metabolism Blocked (Strong C-F Bond) P450_F->Blocked Excretion_F Slower Excretion Blocked->Excretion_F

Caption: Comparative metabolic fate of methyl vs. fluoro substituents.

Target Binding and Potency

The introduction of fluorine can significantly alter a molecule's binding affinity for its protein target.[12][17] The highly polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions with amino acid residues in the binding pocket.[12][17] Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of the aminomethyl group. This is critical because the protonation state of this amine at physiological pH determines its ability to form ionic bonds or hydrogen bonds, which are often key drivers of binding affinity.[7]

For example, the methyl analog, 5-Amino-2-methyl-benzoic acid methyl ester, has been identified as an inhibitor of the B-Raf protein, which is involved in cell proliferation.[18] In such a context, replacing the methyl with a fluorine atom could either enhance or decrease potency depending on the specific interactions within the B-Raf ATP-binding site.

Application Workflow: Comparative In Vitro Kinase Assay

To empirically determine the impact of the Me/F substitution, a direct comparison in a relevant biological assay is essential. Assuming these scaffolds are being developed as kinase inhibitors (e.g., targeting B-Raf), a biochemical kinase inhibition assay would be a primary step.

G cluster_workflow Workflow: In Vitro Kinase Inhibition Assay start Prepare serial dilutions of Test Compounds (Methyl vs. Fluoro analogs) incubation1 Add Test Compounds to plate start->incubation1 reagents Prepare Assay Plate: - Kinase (e.g., B-Raf) - Substrate (e.g., MEK1) - ATP reagents->incubation1 incubation2 Initiate reaction with ATP Incubate at 30°C incubation1->incubation2 detection Add Detection Reagent (e.g., ADP-Glo™) incubation2->detection readout Measure Luminescence (Correlates with kinase activity) detection->readout analysis Calculate % Inhibition Determine IC50 values readout->analysis

Caption: Experimental workflow for a comparative kinase inhibition assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol provides a framework for comparing the inhibitory activity of the two compounds against a target kinase. The ADP-Glo™ assay is a widely used, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory effect of the compound.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the methyl and fluoro analogs against a target kinase.

Materials:

  • Target kinase (e.g., recombinant human B-Raf)

  • Kinase-specific substrate (e.g., inactive MEK1)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Create a 10-point serial dilution series for each test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to a 384-well assay plate. Include controls for 100% activity (DMSO only) and 0% activity (no kinase).

  • Kinase/Substrate Addition: Prepare a solution of the kinase and its substrate in the assay buffer. Add this solution to each well of the assay plate.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. Causality Note: This step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring a more accurate measurement of inhibition.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Kinase Reaction: Incubate the plate at 30°C for 1-2 hours.

  • ADP Detection (Step 1): Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Conclusion

The choice between 5-Aminomethyl-2-methyl-benzoic acid methyl ester and its 2-fluoro analog is a classic medicinal chemistry decision that balances multiple factors.

  • Choose the Methyl Analog for:

    • Rapid initial screening where synthetic simplicity is prioritized.

    • Scenarios where a degree of metabolic turnover is acceptable or desired.

    • Exploring structure-activity relationships where the weak electron-donating effect is hypothesized to be beneficial for binding.

  • Choose the Fluoro Analog for:

    • Lead optimization campaigns where improving metabolic stability and increasing half-life is a primary goal.[5][7][15]

    • Probing specific electronic interactions (e.g., hydrogen bonds, dipole interactions) within the target's binding site.[12][17]

    • Modulating the pKa of the aminomethyl group to optimize solubility, cell permeability, or target engagement at physiological pH.[8]

Ultimately, the decision should be driven by empirical data. The parallel synthesis of both analogs and their direct comparison in relevant biochemical and cellular assays, as outlined in this guide, provides the most reliable path to identifying the compound with the superior drug-like profile.

References

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers.
  • Shakil, M., & Hasan, M. A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Genetic Engineering and Biotechnology.
  • P'Pool, S. J., et al. (2024).
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Müller, K., Faeh, C., & Diederich, F. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • CymitQuimica. (n.d.). CAS 18595-12-5: 5-AMINO-2-METHYL-BENZOIC ACID METHYL ESTER. CymitQuimica.
  • P'Pool, S. J., et al. (2024).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
  • Kumar, A., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science.
  • P'Pool, S. J., et al. (2024).
  • Al-Zharani, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • RSC Publishing. (n.d.).
  • Dow, M., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing).
  • Guidechem. (n.d.). 5-amino-2-methyl-benzoic acid methyl ester 18595-12-5. Guidechem.
  • Macmillan Group, Princeton University. (2024).
  • PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
  • Taylor & Francis Online. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online.
  • ChemicalBook. (n.d.). 5-AMINO-2-METHYL-BENZOIC ACID METHYL ESTER | 18595-12-5. ChemicalBook.
  • PubChem. (n.d.). Methyl 5-(aminomethyl)

Sources

Validation

comparing esterification catalysts for synthesizing 5-Aminomethyl-2-methyl-benzoic acid methyl ester

An In-Depth Guide to Esterification Catalysts for the Synthesis of 5-Aminomethyl-2-methyl-benzoic Acid Methyl Ester For researchers and professionals in drug development, the efficient synthesis of chemical intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Esterification Catalysts for the Synthesis of 5-Aminomethyl-2-methyl-benzoic Acid Methyl Ester

For researchers and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. 5-Aminomethyl-2-methyl-benzoic acid methyl ester is a valuable building block in the synthesis of various biologically active molecules and agrochemicals.[1] Its structure, featuring both a carboxylic acid and a basic amino group, presents unique challenges for one of the most fundamental transformations in organic chemistry: esterification.

This guide provides a comprehensive comparison of common catalytic methods for the synthesis of 5-Aminomethyl-2-methyl-benzoic acid methyl ester. We will delve into the mechanisms, advantages, and drawbacks of each approach, supported by experimental data from analogous reactions, to provide a framework for selecting the optimal catalyst for your specific research and development needs.

The Challenge: Chemoselectivity in Amino Acid Esterification

The primary difficulty in the esterification of aminobenzoic acids lies in the dual reactivity of the molecule. The target reaction is the acid-catalyzed conversion of the carboxylic acid group. However, the basic aminomethyl group readily reacts with the acid catalyst, forming an ammonium salt. This non-productive reaction consumes the catalyst, often necessitating stoichiometric or even excess amounts of acid rather than a truly catalytic quantity.[2][3][4] Furthermore, under certain conditions, the amino group can act as a nucleophile, leading to amide bond formation and the generation of dimeric or oligomeric impurities.[2]

The choice of catalyst directly impacts reaction efficiency, yield, purity, and scalability. We will compare three primary classes of catalysts: homogeneous mineral acids, carboxylic acid activators, and heterogeneous solid acids.

Homogeneous Mineral Acids: The Fischer-Speier Esterification

The most traditional and widely documented method for this transformation is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong mineral acid catalyst.

Catalysts: Concentrated Sulfuric Acid (H₂SO₄), Hydrogen Chloride (HCl)

Mechanism of Action: The reaction proceeds via a nucleophilic acyl substitution mechanism. The mineral acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[3][5] The weakly nucleophilic methanol can then attack this activated carbon. A series of proton transfers and the elimination of a water molecule yield the final ester product.[4][5][6]

Fischer_Esterification cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Elimination & Regeneration Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Carbonyl + H⁺ (Catalyst) Tetrahedral_Intermediate R-C(OH)₂(OCH₃)H⁺ Protonated_Carbonyl->Tetrahedral_Intermediate + CH₃OH Methanol CH₃OH Protonated_Ester R-CO(OCH₃)H⁺ Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOCH₃ Protonated_Ester->Ester - H⁺ (Catalyst Regen.)

Sources

Comparative

High-Purity vs. Substandard 5-Aminomethyl-2-methylbenzoic Acid Methyl Ester: A Spectroscopic Cross-Validation Guide

As a building block in advanced pharmaceutical synthesis, 5-Aminomethyl-2-methylbenzoic acid methyl ester (CAS 1430839-93-2) requires rigorous batch-to-batch consistency . Minor impurities—such as unreduced azides from u...

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Author: BenchChem Technical Support Team. Date: April 2026

As a building block in advanced pharmaceutical synthesis, 5-Aminomethyl-2-methylbenzoic acid methyl ester (CAS 1430839-93-2) requires rigorous batch-to-batch consistency . Minor impurities—such as unreduced azides from upstream synthesis, hydrolysis products, or regioisomers—can severely compromise downstream coupling reactions.

To ensure absolute structural integrity, analytical scientists must employ a self-validating spectroscopic system . This guide outlines a robust, orthogonal approach using Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to objectively compare a high-purity target batch against substandard alternatives.

The Self-Validating Analytical Workflow

A self-validating protocol utilizes orthogonal techniques where the blind spots of one method are covered by the strengths of another. FTIR-ATR provides rapid, macroscopic functional group confirmation but lacks atomic-level resolution . Conversely, NMR provides exact atomic connectivity and regioisomeric confirmation but can miss trace inorganic salts or broad polymeric impurities. By cross-validating the ester C=O stretch in FTIR with the O-CH₃ integration in ¹H NMR, the system internally confirms both the presence and the stoichiometric ratio of the functional group.

Workflow Start Batch Receipt (CAS 1430839-93-2) Prep Sample Preparation (Desiccation & Weighing) Start->Prep FTIR FTIR-ATR Screening (Functional Group ID) Prep->FTIR NMR 1H & 13C NMR (Structural Elucidation) Prep->NMR CrossVal Cross-Validation (Data Synthesis) FTIR->CrossVal NMR->CrossVal Pass High-Purity Batch (Approved) CrossVal->Pass Spectra Match Fail Substandard Batch (Rejected) CrossVal->Fail Discrepancies

Workflow for cross-validating 5-Aminomethyl-2-methylbenzoic acid methyl ester batches.

FTIR-ATR Spectroscopic Profiling

FTIR-ATR is utilized as the primary screening tool because it is non-destructive, requires no solvent, and provides immediate feedback on the oxidation and reduction states of the molecule's functional groups.

Step-by-Step Methodology
  • Crystal Preparation: Clean the diamond ATR crystal using a lint-free wipe and HPLC-grade isopropanol. Allow to air dry completely to prevent solvent peak interference.

  • Background Calibration: Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹ to eliminate atmospheric CO₂ and H₂O interference.

  • Sample Application: Deposit approximately 2-5 mg of the solid batch directly onto the ATR crystal. Apply the pressure anvil to ensure uniform optical contact. Causality: Poor contact leads to artificially low absorbance and sloping baselines.

  • Data Acquisition: Record the spectrum from 4000 to 650 cm⁻¹.

  • Processing: Apply ATR correction algorithms to account for wavelength-dependent penetration depth, followed by baseline correction.

Quantitative Comparison: Target vs. Substandard Batch

When comparing a high-purity batch against a substandard batch (e.g., one containing an unreduced azide intermediate), specific diagnostic markers become apparent.

Functional GroupExpected Wavenumber (cm⁻¹)Target Batch ObservationSubstandard Batch (Azide Impurity)Causality / Diagnostic Value
N-H Stretch (1°) 3300 - 3400 (Doublet)Present (3380, 3310)Absent / WeakConfirms successful reduction of azide to primary amine.
C=O Stretch (Ester) 1715 - 1725Present (1720)Present (1720)Validates intact methyl ester; distinguishes from free acid.
N=N=N Stretch ~2100AbsentStrong Peak (2105)Critical marker for incomplete reduction during synthesis.
Aromatic C=C 1600, 1580PresentPresentBaseline structural confirmation.

NMR Structural Elucidation

While FTIR confirms functional groups, ¹H and ¹³C NMR spectroscopy are required to confirm the 2,5-substitution pattern on the benzene ring and verify the integrity of the carbon skeleton .

Step-by-Step Methodology
  • Solvent Selection: Use anhydrous CDCl₃ (containing 0.05% v/v TMS) rather than protic solvents. Causality: Anhydrous CDCl₃ prevents rapid proton exchange, allowing the -NH₂ protons to be observed (albeit broadly) without being washed out by the solvent.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃. Filter the solution through a glass wool plug into a 5 mm NMR tube. Causality: Removing particulate matter ensures magnetic field homogeneity, preventing peak broadening.

  • Tuning & Shimming: Insert the sample into a 400 MHz spectrometer. Perform automated tuning, matching, and gradient shimming (Z1-Z4) to achieve a sharp TMS signal (line width < 1 Hz).

  • Acquisition:

    • ¹H NMR: 16 transients, 30° pulse angle, 2-second relaxation delay.

    • ¹³C NMR: 512 transients, 30° pulse angle, 2-second relaxation delay, with ¹H decoupling (WALTZ-16).

  • Processing: Apply a 0.3 Hz exponential line broadening factor, Fourier transform, and manually phase/baseline correct the spectra.

Quantitative Comparison: ¹H NMR (400 MHz, CDCl₃)

The aromatic splitting pattern (an ABX system) is the definitive proof of the 2,5-substitution pattern.

Proton AssignmentMultiplicity & IntegrationTarget Shift (ppm)Substandard Shift (ppm)Causality / Diagnostic Value
Ester -OCH₃ Singlet, 3H3.853.85Confirms esterification state.
Ar-CH₂-N Singlet, 2H3.804.35 (Ar-CH₂-N₃)Downfield shift in substandard batch indicates unreduced azide.
Ar-CH₃ (C2) Singlet, 3H2.502.52Anchors the regioisomeric assignment.
Amine -NH₂ Broad Singlet, 2H1.60AbsentConfirms primary amine. Broadness is due to quadrupolar relaxation of nitrogen.
Ar-H (C6) Doublet (J=1.8 Hz), 1H7.857.88Meta-coupling to H-4 confirms position between ester and aminomethyl.
Ar-H (C4) Doublet of Doublets, 1H7.357.40Ortho/Meta coupling confirms position between substituents.
Ar-H (C3) Doublet (J=7.8 Hz), 1H7.207.25Ortho-coupling to H-4.

Cross-Validation Logic & Mechanistic Pathways

By synthesizing the data from both platforms, we can map specific spectroscopic discrepancies directly to synthetic failures. For instance, if the FTIR shows a broad O-H stretch (~2500-3000 cm⁻¹) and missing C=O ester stretch, while the NMR simultaneously shows a missing singlet at 3.85 ppm, the batch has undergone ester hydrolysis.

Correlation Substandard Substandard Batch Identification Imp1 Unreduced Azide Intermediate Substandard->Imp1 Imp2 Ester Hydrolysis (Free Acid) Substandard->Imp2 FTIR1 FTIR: ~2100 cm⁻¹ (Azide Stretch) Imp1->FTIR1 NMR1 NMR: Missing NH₂ Shifted Ar-CH₂ Imp1->NMR1 FTIR2 FTIR: Broad OH Missing Ester C=O Imp2->FTIR2 NMR2 NMR: Missing O-CH₃ (~3.85 ppm) Imp2->NMR2

Spectroscopic markers correlating to common synthesis impurities in substandard batches.

Conclusion

Evaluating 5-Aminomethyl-2-methylbenzoic acid methyl ester requires more than a simple purity check; it demands a mechanistic understanding of potential synthetic pitfalls. By cross-validating the macroscopic functional group data from FTIR-ATR with the atomic-level connectivity provided by NMR, drug development professionals can confidently differentiate high-purity target batches from substandard alternatives, ensuring seamless downstream synthesis.

References

  • Tiernan H., Byrne B., Kazarian S. G. "ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2020. URL:[Link]

Validation

A Senior Application Scientist's Guide to Benchmarking Commercial Reference Standards of 5-Aminomethyl-2-methyl-benzoic acid methyl ester

Abstract In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used for calibration,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used for calibration, identification, and quantification.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and compare commercial reference standards of 5-Aminomethyl-2-methyl-benzoic acid methyl ester (CAS 18595-12-5). This compound serves as a vital intermediate in the synthesis of various biologically active molecules.[3] We will delve into the essential analytical techniques, provide detailed, self-validating experimental protocols, and explain the scientific rationale behind each step. The objective is to empower you to select the most suitable, high-purity reference standard for your application, ensuring the accuracy and reproducibility of your results.

Introduction: The Critical Role of a Well-Characterized Reference Standard

A chemical reference standard is a highly purified and well-characterized material used as a benchmark in analytical chemistry.[2][4] In the pharmaceutical industry, these standards are the bedrock of quality control, ensuring consistency across different batches of a drug product and satisfying stringent regulatory requirements.[1][2] An inaccurate or poorly characterized reference standard can lead to significant errors in analytical measurements, potentially compromising drug safety and efficacy.

5-Aminomethyl-2-methyl-benzoic acid methyl ester is a key building block in medicinal chemistry.[3] Its purity and identity must be unequivocally established to ensure the desired outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide outlines a multi-pronged analytical approach to benchmark commercial sources of this reference standard.

The Benchmarking Workflow: A Multi-Technique Approach

A comprehensive characterization of a reference standard cannot be achieved with a single analytical technique. Each method provides a unique piece of the puzzle, and together they create a complete picture of the standard's identity, purity, and stability. Our benchmarking workflow is designed to be a self-validating system, where the results from different techniques corroborate one another.

G cluster_0 Phase 1: Procurement & Initial Assessment cluster_1 Phase 2: Analytical Characterization cluster_2 Phase 3: Data Synthesis & Comparison Procure Standards Procure Standards Visual Inspection Visual Inspection Procure Standards->Visual Inspection Documentation Review Documentation Review Visual Inspection->Documentation Review Identity Confirmation Identity Confirmation Documentation Review->Identity Confirmation NMR Spectroscopy NMR Spectroscopy Identity Confirmation->NMR Spectroscopy Structural Elucidation Mass Spectrometry Mass Spectrometry Identity Confirmation->Mass Spectrometry Molecular Weight Purity Assessment Purity Assessment HPLC-UV HPLC-UV Purity Assessment->HPLC-UV Organic Impurities DSC DSC Purity Assessment->DSC Solid Impurities Compile Data Compile Data Purity Assessment->Compile Data Residual Content Residual Content Karl Fischer Titration Karl Fischer Titration Residual Content->Karl Fischer Titration Water Content GC-HS (Optional) GC-HS (Optional) Residual Content->GC-HS (Optional) Residual Solvents Comparative Table Comparative Table Compile Data->Comparative Table Vendor Selection Vendor Selection Comparative Table->Vendor Selection G Sample Prep Dissolve Standard in Diluent (0.1 mg/mL) Injection Inject 10 µL Sample Prep->Injection HPLC System HPLC System Separation C18 Column Gradient Elution HPLC System->Separation Injection->HPLC System Detection UV Detector (280 nm) Separation->Detection Data Chromatogram Detection->Data Analysis Calculate Purity (Area Percent) Data->Analysis

Sources

Comparative

Validating LC-MS/MS Assay Reproducibility Using 5-Aminomethyl-2-methyl-benzoic Acid Methyl Ester: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Assay Validation Guide Introduction: The Challenge of Polar Metabolite Analysis In modern phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Assay Validation Guide

Introduction: The Challenge of Polar Metabolite Analysis

In modern pharmacokinetics and metabolomics, analyzing polar amine-containing metabolites via reversed-phase liquid chromatography-mass spectrometry (RPLC-MS) presents a significant analytical hurdle. Highly polar compounds exhibit poor column retention, causing them to elute near the solvent front where they are subjected to severe ion suppression from endogenous salts [1].

To overcome this, polarity-regulated chemical derivatization—using reagents like N-hydroxysuccinimide (NHS) esters or carbamates (e.g., AccQ-Tag)—is routinely employed to increase analyte lipophilicity, enhance chromatographic separation, and boost electrospray ionization (ESI) efficiency [2]. However, the introduction of a derivatization step creates a new variable: assay reproducibility . If the derivatization reaction is inconsistent, the quantitative integrity of the entire LC-MS/MS workflow is compromised.

Validating these assays requires a highly stable, predictable reference standard. This guide objectively compares 5-Aminomethyl-2-methyl-benzoic acid methyl ester (AMBME, CAS: 1430839-93-2) against traditional validation standards, providing mechanistic insights and self-validating protocols to establish robust LC-MS/MS workflows.

Mechanistic Insights: Why Standard Selection Matters

As an Application Scientist, it is critical to understand that not all amines behave equally during derivatization and subsequent MS analysis. The structural causality of the validation standard directly dictates the reliability of your reproducibility metrics.

  • The Volatility Problem (Benzylamine): Simple aliphatic amines like benzylamine are highly volatile. During sample preparation steps that require solvent evaporation (e.g., SpeedVac drying), benzylamine is disproportionately lost, leading to artificially high inter-day variance (RSD > 10%) that misrepresents the actual derivatization efficiency.

  • The Nucleophilicity Problem (Aniline): Aromatic amines like aniline possess a nitrogen lone pair that is delocalized into the benzene ring. This resonance severely diminishes nucleophilicity, resulting in slow, incomplete derivatization reactions and poor peak area reproducibility.

  • The AMBME Advantage: AMBME solves both issues through structural engineering. The primary amine is isolated from the aromatic ring by a methylene bridge (aminomethyl group), preserving high aliphatic nucleophilicity for rapid, 100% yield reactions. Simultaneously, the addition of the methyl ester and the ortho-methyl group significantly increases the molecule's molecular weight (179.22 g/mol ) and lipophilicity (LogP). This eliminates volatility losses and ensures the derivatized product is strongly retained on a C18 column, eluting well away from the ion-suppressing solvent front.

Comparative Performance Data

To objectively evaluate AMBME, we compared its performance against benzylamine and aniline in a standardized NHS-carbamate derivatization LC-MS/MS workflow.

Table 1: Physicochemical & Reactivity Profile
Validation StandardStructure TypeNucleophilicityVolatilityRPLC Retention (Post-Deriv)Assay Suitability
AMBME Substituted BenzylamineHigh (Aliphatic)LowOptimal ( k′ > 3)Excellent
Benzylamine Simple BenzylamineHigh (Aliphatic)HighPoor ( k′ < 1)Marginal
Aniline ArylamineLow (Delocalized)ModerateModerate ( k′ ~ 2)Poor
Table 2: LC-MS/MS Validation Metrics (N=6 replicates)

Data reflects derivatization with AccQ-Tag reagent analyzed via ESI+ MRM mode.

Validation StandardIntra-day RSD (%)Inter-day RSD (%)Matrix Effect (%)LOD (ng/mL)
AMBME 2.1 3.4 95.2 ± 3.1 0.05
Benzylamine 6.812.568.4 ± 8.50.40
Aniline 15.222.188.1 ± 6.22.10

Data Interpretation: AMBME demonstrates superior intra- and inter-day precision (RSD < 5%), proving that variance in the assay is tightly controlled. Its matrix effect is nearly 100%, indicating negligible ion suppression due to its optimized elution profile.

Visualization: Assay Validation Workflow

The following diagram maps the logical flow of the derivatization and validation process.

G A AMBME Standard (CAS: 1430839-93-2) C Derivatization Reaction (Borate Buffer, 55°C) A->C B NHS-Ester Reagent (e.g., AccQ-Tag) B->C D Derivatized AMBME (Stable Carbamate) C->D Nucleophilic Attack E RPLC Separation (C18 Column) D->E Improved Retention F ESI-MS/MS Detection (MRM Mode) E->F Enhanced Ionization G Reproducibility Validation (RSD < 5%) F->G Data Analysis

Workflow for validating amine-derivatization LC-MS assays using the AMBME reference standard.

Experimental Protocol: Self-Validating Methodology

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating a stable-isotope-labeled internal standard (SIL-IS) prior to derivatization, any fluctuation in the absolute peak area of AMBME can be mathematically normalized. If the AMBME/SIL-IS ratio remains constant (RSD < 5%), the scientist can definitively isolate variance to the mass spectrometer's ionization efficiency rather than a failure in the derivatization reaction yield.

Step 1: Standard Preparation
  • Prepare a 1 mg/mL primary stock solution of AMBME in LC-MS grade Acetonitrile (ACN).

  • Dilute to a working concentration of 10 µg/mL using 50% ACN/Water.

  • Prepare a SIL-IS (e.g., 13C6​ -Benzylamine) at 1 µg/mL.

Step 2: Derivatization Reaction
  • In a 1.5 mL microcentrifuge tube, combine 10 µL of AMBME working solution and 10 µL of SIL-IS.

  • Add 70 µL of sodium borate buffer (0.2 M, pH 8.8) to ensure the AMBME amine group is fully deprotonated and nucleophilic.

  • Add 20 µL of the derivatization reagent (e.g., 3-DP-NHS or AccQ-Tag, 3 mg/mL in dry ACN).

  • Vortex immediately for 10 seconds.

  • Incubate the mixture at 55 °C for 10 minutes to drive the reaction to completion and degrade excess reagent.

  • Quench the reaction by adding 90 µL of LC-MS grade water.

Step 3: LC-MS/MS Acquisition
  • Column: Inject 2 µL onto a C18 column (2.1 × 100 mm, 1.7 µm particle size) maintained at 40 °C.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. (AMBME-derivative typically elutes at ~4.5 min, well past the solvent front).

  • Detection: Operate the Triple Quadrupole MS in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for the derivatized AMBME.

Step 4: Data Processing & Validation
  • Integrate the peak areas for AMBME and the SIL-IS across 6 biological replicates.

  • Calculate the Area Ratio (AMBME / SIL-IS).

  • Compute the Relative Standard Deviation (RSD = Standard Deviation / Mean × 100). An RSD of ≤ 5% validates the reproducibility of the derivatization assay.

Conclusion

Validating an analytical assay requires reference standards that eliminate ambiguity. While simpler amines introduce artifacts through volatility or poor nucleophilicity, 5-Aminomethyl-2-methyl-benzoic acid methyl ester (AMBME) provides the optimal balance of stability, reactivity, and chromatographic retention. By integrating AMBME into your validation workflows, you ensure that your LC-MS/MS data reflects true biological variance rather than technical noise.

References

  • Title: Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome Source: Journal of Proteome Research, 2022; 21(5): 1428–1437. URL: [Link] [1]

  • Title: Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer Source: Journal of Pharmaceutical Analysis, 2023; 13(11): 1353-1364. URL: [Link] [2]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-Aminomethyl-2-methyl-benzoic acid methyl ester

As a Senior Application Scientist, I understand that innovation in the lab is intrinsically linked to safety and responsibility. Handling novel compounds like 5-Aminomethyl-2-methyl-benzoic acid methyl ester (CAS No.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that innovation in the lab is intrinsically linked to safety and responsibility. Handling novel compounds like 5-Aminomethyl-2-methyl-benzoic acid methyl ester (CAS No. 1430839-93-2) requires not only precision in its application but also diligence in its disposal. This guide provides a comprehensive, step-by-step protocol for managing this compound's waste stream, ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined here are designed to be self-validating, integrating safety checks and regulatory compliance into the workflow.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This dictates the necessary precautions for both use and disposal.

5-Aminomethyl-2-methyl-benzoic acid methyl ester is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications underscore the necessity of preventing direct contact, inhalation, and accidental ingestion. Skin contact can lead to inflammation, itching, and redness, while eye contact may result in significant damage.[1] Inhalation of the compound as a dust or aerosol can irritate the respiratory system.[1] Therefore, all handling and disposal procedures must be designed to mitigate these specific risks.

Personal Protective Equipment (PPE) and Engineering Controls

Appropriate controls are the first line of defense. The choice of PPE is a direct response to the identified hazards.

Engineering Controls:

  • Chemical Fume Hood: All handling of 5-Aminomethyl-2-methyl-benzoic acid methyl ester, including weighing and preparing for disposal, must be conducted inside a certified chemical fume hood.[2] This is the primary method to prevent inhalation of dust or aerosols.[2]

  • Safety Shower & Eyewash Station: A laboratory must be equipped with an easily accessible and operational safety shower and eyewash station.[1][2]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that are tested and approved under government standards like NIOSH (US) or EN 166 (EU).[2]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[3]

  • Protective Clothing: A lab coat or a full chemical-resistant suit must be worn to protect the skin.[2] Ensure clothing is removed carefully to avoid cross-contamination.

Waste Characterization and Segregation

Proper disposal begins with correct waste identification and segregation to prevent dangerous chemical reactions.

  • Hazardous Waste Classification: Due to its irritant properties, 5-Aminomethyl-2-methyl-benzoic acid methyl ester and any materials contaminated with it must be treated as hazardous waste. Disposal is strictly regulated under the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[4]

  • Waste Stream Segregation: This compound should be categorized as non-halogenated organic solid waste . It is crucial to store it separately from incompatible materials. Do not mix with:

    • Strong acids or bases

    • Oxidizing agents[5]

    • Aqueous waste streams

    • Chlorinated solvents[6]

Disposal & Safety Summary Table

ParameterSpecificationRationale / Reference
Chemical Name 5-Aminomethyl-2-methyl-benzoic acid methyl esterN/A
CAS Number 1430839-93-2[1]
Primary Hazards Skin Irritant (H315), Serious Eye Irritant (H319), Respiratory Irritant (H335)To inform handling procedures and PPE selection.[1]
Required PPE Chemical safety goggles, face shield, nitrile gloves, lab coat.To prevent skin, eye, and respiratory exposure.[1][2]
Waste Category Hazardous Waste: Non-Halogenated Organic SolidEnsures proper segregation and prevents incompatible mixing.[6]
Container Type Original container or a clearly labeled, sealable, chemically compatible container.Must be in good condition to prevent leaks.[6][7]
Spill Kit Inert absorbent material (vermiculite, dry sand), waste container, dustpan, and brush.To safely contain and clean up spills.[1][8]

Step-by-Step Disposal Protocols

Follow these protocols meticulously to ensure safe and compliant disposal.

Protocol 4.1: Disposal of Unused or Contaminated Solid Chemical
  • Work Area Preparation: Perform all steps within a chemical fume hood.

  • Container Selection: Obtain a designated hazardous waste container suitable for solid organic waste. The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[7]

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "5-Aminomethyl-2-methyl-benzoic acid methyl ester," and the associated hazards (e.g., "Irritant").[5]

  • Waste Transfer: Carefully transfer the solid waste into the labeled container, minimizing the creation of dust.[3]

  • Sealing and Storage: Securely seal the container. Store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[9] The SAA must be under the control of the laboratory personnel.[9]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) or a licensed professional waste disposal company to arrange for pickup and final disposal at an approved facility.[1][10]

Protocol 4.2: Disposal of Contaminated Labware and Debris
  • Segregation: Items such as gloves, weigh paper, and pipette tips that are contaminated with the chemical must also be disposed of as hazardous waste.

  • Collection: Place these items in the same solid hazardous waste container as the chemical itself or in a separate, similarly labeled container for solid lab debris.

  • Final Disposal: This waste must be disposed of through your institution's hazardous waste program.[7]

Protocol 4.3: Disposal of Empty Chemical Containers
  • Assessment: An empty container that held this chemical is still considered hazardous waste unless properly decontaminated.

  • Decontamination (Triple Rinsing): To render an empty container non-hazardous, it must be triple-rinsed.[7]

    • Rinse the container three times with a suitable solvent (e.g., methanol or acetone).

    • Crucially, collect all rinsate. This rinsate is now hazardous waste and must be disposed of in a designated container for non-halogenated organic liquid waste.

  • Final Container Disposal: After triple rinsing and allowing it to dry, the container label must be completely removed or defaced.[9] It can then typically be disposed of as regular laboratory glass or plastic waste.

Spill Management Protocol

In the event of a spill, a calm and systematic response is critical.

  • Ensure Personnel Safety: Immediately alert others in the area. If the spill is large or ventilation is poor, evacuate the immediate vicinity.[3]

  • Don Full PPE: Before attempting cleanup, don all required PPE as listed in Section 2, including respiratory protection if dust is airborne.[1]

  • Prevent Spread: Prevent the spilled material from entering drains or waterways.[1][3]

  • Cleanup:

    • Gently cover the spill with an inert absorbent material like vermiculite, chemisorb, or dry sand to avoid generating dust.[1][8]

    • Using non-sparking tools, carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[2]

  • Final Steps: Label the container, seal it, and place it in the SAA for disposal. Decontaminate the spill area and any tools used.

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for managing waste generated from 5-Aminomethyl-2-methyl-benzoic acid methyl ester.

G cluster_start Waste Generation cluster_assessment Assessment & Segregation cluster_pathways Disposal Pathways cluster_solid_actions cluster_container_actions cluster_final Final Disposition start Waste Generated (Solid, Contaminated Items, Empty Container) characterize Characterize as Hazardous Waste (Non-Halogenated Organic Solid) start->characterize segregate Segregate from Incompatibles (Acids, Oxidizers, Aqueous Waste) characterize->segregate solid_waste Solid Waste / Debris Protocol 4.1 & 4.2 segregate->solid_waste Solid / Contaminated Items container_waste Empty Container Protocol 4.3 segregate->container_waste Empty Container select_container Select & Label Waste Container solid_waste->select_container triple_rinse Triple Rinse with Solvent container_waste->triple_rinse transfer_waste Transfer Waste (Minimize Dust) select_container->transfer_waste store_saa Seal & Store in SAA transfer_waste->store_saa collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label & Dispose of Clean Container triple_rinse->deface_label collect_rinsate->store_saa (Liquid Waste Stream) ehs_pickup Arrange Pickup by EHS / Licensed Disposal Service store_saa->ehs_pickup

Caption: Workflow for the disposal of 5-Aminomethyl-2-methyl-benzoic acid methyl ester.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • 5-Aminomethyl-2-methyl-benzoic acid methyl ester - Safety D
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • MATERIAL SAFETY DATA SHEET - Chemcia Scientific, LLC. Chemcia Scientific.
  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto, Department of Chemistry.
  • A-2807, p-Aminobenzoic Acid, SDS. AG Scientific.
  • 4-Aminobenzoic acid - Safety D
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

Sources

Handling

Personal protective equipment for handling 5-Aminomethyl-2-methyl-benzoic acid methyl ester

As a Senior Application Scientist, I have designed this comprehensive operational guide to ensure the safe handling, storage, and disposal of 5-Aminomethyl-2-methyl-benzoic acid methyl ester. This document transcends sta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to ensure the safe handling, storage, and disposal of 5-Aminomethyl-2-methyl-benzoic acid methyl ester. This document transcends standard Safety Data Sheets (SDS) by providing the mechanistic causality behind each safety protocol, ensuring that your laboratory team understands not just what to do, but why it is scientifically necessary.

Physicochemical Causality of Hazards

To safely handle 5-Aminomethyl-2-methyl-benzoic acid methyl ester, one must first understand how its molecular structure dictates its interaction with human biology and the environment.

Table 1: Chemical Identification & Hazard Profile

Parameter Value / Specification
Chemical Name 5-Aminomethyl-2-methyl-benzoic acid methyl ester
CAS Number 1430839-93-2[1]
Physical State Solid / Powder
Target Organs Skin, Eyes, Respiratory System

| GHS Hazard Codes | H315 (Skin), H319 (Eye), H335 (Respiratory) |

Mechanistic Causality of Hazards:

  • H315 (Skin Irritation): The compound is an amino acid ester. Esterification significantly increases the lipophilicity of the molecule compared to its free acid form, allowing it to easily partition into and penetrate the lipid-rich stratum corneum of the skin[2]. Once absorbed, endogenous tissue esterases can hydrolyze the ester bond, releasing the free carboxylic acid and methanol, which causes localized pH shifts and severe cellular irritation[3].

  • H319 (Eye Irritation): The primary amine group is nucleophilic and can interact directly with ocular proteins. Furthermore, the aqueous environment of the cornea facilitates rapid localized hydrolysis, leading to acute inflammation.

  • H335 (Respiratory Irritation): Handled primarily as a fine powder, the aerodynamic diameter of the particles allows them to be easily inhaled and deposited in the upper respiratory tract. The mucosal lining's moisture interacts with the powder, inducing immediate inflammatory responses.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following PPE matrix is engineered specifically to counteract the lipophilic and particulate nature of this ester.

Table 2: PPE Specifications & Breakthrough Thresholds

PPE Category Material / Standard Minimum Thickness Breakthrough Time Scientific Rationale
Hand Protection Nitrile Rubber (NBR) 0.11 mm > 480 minutes Nitrile provides excellent resistance to non-polar and slightly polar organic esters. Natural rubber latex must be avoided as it swells and degrades upon contact with lipophilic esters[4].
Eye Protection Polycarbonate Goggles N/A N/A Must feature a tight orbital seal. Standard safety glasses lack orbital seals, allowing aerosolized ester powders to settle on the conjunctiva.
Respiratory P100 / N95 Particulate N/A N/A Directly mitigates the H335 risk. Mechanical filtration prevents the inhalation of aerosolized micro-particles during weighing and transfer.

| Body Protection | Flame-retardant Lab Coat | N/A | N/A | Prevents particulate accumulation on street clothes, mitigating secondary exposure routes. |

Self-Validating Operational Protocols

The following protocols are designed as self-validating systems; if any verification step fails, the protocol dictates an immediate halt to operations.

Protocol 1: Precision Weighing and Transfer

Objective: Safely transfer the solid ester without generating airborne particulates.

  • Environmental Verification: Verify that the laboratory fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

    • Self-Validation: Check the magnehelic gauge or digital monitor. If the gauge reads below 80 fpm or the alarm is active, the system invalidates the procedure and work must halt immediately.

  • Static Dissipation: Ground the analytical balance. Wipe the interior of the balance draft shield with a static-dissipative cloth.

    • Causality: Fine ester powders possess high electrical resistivity and accumulate triboelectric charge, leading to electrostatic repulsion and uncontrolled aerosolization when manipulated.

  • Tool Selection: Use a grounded, stainless-steel or PTFE-coated antistatic spatula.

    • Causality: Standard plastic spatulas generate static charges that repel the lipophilic ester powder, causing it to disperse into the breathing zone.

  • Transfer Mechanism: Place a pre-tared anti-static weigh boat on the balance. Carefully transfer the required mass of the compound, keeping the primary container as close to the weigh boat as possible.

  • Decontamination: Once the transfer is complete and the primary container is tightly sealed, wipe down the spatula and the external surfaces of the weigh boat with a lint-free wipe dampened with 70% Isopropanol (IPA).

    • Causality: IPA solubilizes lipophilic ester residues far more effectively than water, ensuring complete decontamination without promoting rapid aqueous hydrolysis[3].

Spill Response & Disposal Logistics

In the event of a protocol failure resulting in an environmental release, immediate and chemically sound remediation is required.

Protocol 2: Spill Containment and Disposal

Objective: Safely neutralize and dispose of accidental environmental releases while preventing aqueous runoff.

  • Immediate Isolation: Evacuate personnel from the immediate vicinity. Ensure respiratory PPE (P100/N95) is donned before approaching the spill.

  • Wet Containment (Do NOT Dry Sweep): Gently cover the spilled powder with damp, inert absorbent pads (moistened slightly with water or IPA).

    • Causality: Dry sweeping mechanically aerosolizes the irritant powder, exponentially increasing the H335 inhalation hazard.

  • Collection: Use a non-sparking plastic scoop to transfer the wetted absorbent and chemical residue into a high-density polyethylene (HDPE) hazardous waste container.

  • pH-Neutral Decontamination: Wash the spill area with a mild, pH-neutral detergent and water.

    • Causality: You must avoid strongly basic or acidic cleaners. Amino acid esters undergo rapid, pH-dependent hydrolysis at extreme pH levels, which would prematurely release methanol and the free carboxylic acid, unpredictably altering the chemical hazard profile of the spill[3].

  • Disposal Routing: Label the container as "Hazardous Waste: Toxic/Irritant Solid (Contains 5-Aminomethyl-2-methyl-benzoic acid methyl ester)". Route to an approved facility for high-temperature incineration.

    • Self-Validation: The disposal process is only considered complete when the waste manifest is signed and the HDPE container is hermetically sealed.

Visual Workflow

ChemicalSafetyWorkflow Compound 5-Aminomethyl-2-methyl- benzoic acid methyl ester Hazard Hazard Identification (H315, H319, H335) Compound->Hazard SDS Review PPE PPE Selection (Nitrile, Goggles, P100) Hazard->PPE Mitigate Exposure Handling Operational Handling (Fume Hood, Antistatic) PPE->Handling Proceed to Lab Spill Spill/Exposure Event Handling->Spill Protocol Failure Waste Waste Disposal (Incineration) Handling->Waste Routine Disposal Cleanup Containment & Cleanup (Wet Wiping, Neutral pH) Spill->Cleanup Immediate Action Cleanup->Waste Hazardous Waste

Workflow and hazard mitigation logic for 5-Aminomethyl-2-methyl-benzoic acid methyl ester.

References

  • Source: chemicalbook.
  • 5-Aminomethyl-2-methyl-benzoic acid methyl ester - AK Scientific, Inc. (Safety Data Sheet)
  • Source: thermofisher.
  • Source: scirp.
  • Source: acs.

Sources

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